molecular formula C12H15FO3 B1359269 Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate CAS No. 691904-77-5

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Cat. No.: B1359269
CAS No.: 691904-77-5
M. Wt: 226.24 g/mol
InChI Key: ZTHVZSUQIOWMDB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is a useful research compound. Its molecular formula is C12H15FO3 and its molecular weight is 226.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHVZSUQIOWMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Abstract

This guide provides a comprehensive, scientifically grounded methodology for the , a substituted phenylpropanoate ester of interest in medicinal chemistry and materials science. We present a robust and efficient two-step synthetic pathway commencing from the commercially available starting material, 2-Fluoro-4-methoxybenzaldehyde. The synthesis leverages a stereoselective Wittig reaction to generate the α,β-unsaturated ester intermediate, followed by a clean and high-yielding catalytic hydrogenation to afford the target saturated propanoate. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental protocols, and explains the causal reasoning behind the selection of reagents and reaction conditions, ensuring both reproducibility and a deep understanding of the chemical process.

Introduction and Strategic Overview

Substituted 3-phenylpropanoate scaffolds are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The specific substitution pattern of a fluoro group ortho to the alkyl chain and a methoxy group in the para position offers unique electronic and conformational properties that are of significant interest to drug development professionals. This guide details a reliable and scalable synthesis for a key exemplar of this class, this compound.

Our synthetic strategy is designed for efficiency, high fidelity, and operational simplicity. It begins with 2-Fluoro-4-methoxybenzaldehyde, a readily accessible building block.[1][2][3] The core of the strategy involves two sequential transformations:

  • Carbon-Carbon Double Bond Formation: A Wittig reaction is employed to convert the starting aldehyde into Ethyl 3-(2-Fluoro-4-methoxyphenyl)acrylate. This choice is predicated on the Wittig reaction's exceptional reliability and predictability in olefination.[4][5] The use of a stabilized phosphorus ylid, (carbethoxymethylene)triphenylphosphorane, is key to this strategy, as it strongly favors the formation of the thermodynamically more stable (E)-alkene isomer, simplifying purification and ensuring stereochemical homogeneity of the intermediate.[6][7]

  • Alkene Reduction: The acrylate intermediate is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the final saturated propanoate. This transformation is achieved using palladium on carbon (Pd/C), a highly effective and standard catalyst for this type of reduction, under a hydrogen atmosphere.[8][9] This method is known for its high conversion rates and clean reaction profiles, with the only byproduct being the easily removed catalyst.

This two-step approach provides a logical and well-precedented route to the target molecule, balancing atom economy with high yields and purity.

Synthetic Pathway Visualization

The overall synthetic workflow is depicted below, illustrating the progression from the starting aldehyde to the final propanoate ester.

Synthesis_Workflow Start 2-Fluoro-4-methoxybenzaldehyde reagent1 Wittig Reaction (Carbethoxymethylene)- triphenylphosphorane Intermediate Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate reagent2 Catalytic Hydrogenation H₂, Pd/C, Ethanol Product This compound reagent1->Intermediate reagent2->Product

Caption: Two-step synthesis of the target compound.

Step 1: Wittig Olefination to Synthesize Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate

Mechanistic Rationale

The Wittig reaction is a cornerstone of synthetic organic chemistry for the creation of alkenes from carbonyl compounds.[4] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10]

The mechanism proceeds via several key steps:

  • Nucleophilic Attack: The nucleophilic carbon of the phosphorus ylide, (carbethoxymethylene)triphenylphosphorane, attacks the electrophilic carbonyl carbon of 2-Fluoro-4-methoxybenzaldehyde.

  • Betaine Formation: This attack forms a dipolar zwitterionic intermediate known as a betaine.

  • Oxaphosphetane Intermediate: The betaine undergoes intramolecular ring-closure to form a four-membered ring intermediate, the oxaphosphetane.

  • Cycloreversion: The oxaphosphetane collapses in a concerted cycloreversion step, yielding the desired alkene (the acrylate ester) and triphenylphosphine oxide.

The use of a stabilized ylid (one with an electron-withdrawing group like an ester on the carbanion) is a critical choice. This stabilization makes the ylide less reactive and allows the intermediates in the reaction pathway to equilibrate. This equilibration favors the formation of the sterically less hindered intermediate, which ultimately leads to the preferential formation of the (E)-alkene.[4][6] This high stereoselectivity is a major advantage, minimizing the formation of the (Z)-isomer and simplifying downstream purification.

Detailed Experimental Protocol
  • Materials:

    • 2-Fluoro-4-methoxybenzaldehyde (1.0 eq)

    • (Carbethoxymethylene)triphenylphosphorane (1.1 eq)

    • Toluene or Dichloromethane (as solvent)

    • Hexanes (for purification)

    • Anhydrous Magnesium Sulfate (for drying)

    • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., Toluene, ~5 mL per mmol of aldehyde).

    • Begin stirring the solution at room temperature.

    • Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) to the flask in one portion.

    • Attach a reflux condenser and heat the reaction mixture to reflux (for Toluene, ~110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, cool the mixture to room temperature. The triphenylphosphine oxide byproduct may begin to precipitate.

    • Reduce the solvent volume in vacuo using a rotary evaporator.

    • Add hexanes to the residue to precipitate the triphenylphosphine oxide. Stir for 15-20 minutes.

    • Filter the mixture through a pad of silica gel or celite to remove the solid triphenylphosphine oxide, washing the solid with additional hexanes.

    • Combine the filtrates and concentrate in vacuo to yield the crude Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate, which typically appears as a pale yellow oil or solid.

    • The product can be further purified by column chromatography on silica gel if necessary, though the crude product is often of sufficient purity for the subsequent step.

Step 2: Catalytic Hydrogenation to Synthesize this compound

Mechanistic Rationale

Catalytic hydrogenation is the most common and efficient method for the reduction of alkenes to alkanes.[9] The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like palladium, platinum, or rhodium supported on an inert material like activated carbon.[8]

The mechanism involves:

  • Adsorption: Both the alkene (the acrylate intermediate) and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond is weakened and cleaved by the metal, forming metal-hydride bonds on the surface.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the adsorbed alkene in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond.

  • Desorption: Once saturated, the resulting alkane (the target propanoate) has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the catalytic site for another cycle.

This method is highly selective for the reduction of the C=C double bond, leaving the aromatic ring and the ester functional group intact under standard conditions.

Detailed Experimental Protocol
  • Materials:

    • Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate (1.0 eq)

    • 10% Palladium on Carbon (Pd/C), 5-10 mol%

    • Ethanol (solvent)

    • Hydrogen gas (H₂), typically from a balloon or hydrogenation apparatus

    • Celite or a similar filter aid

    • Two-neck round-bottom flask, magnetic stirrer, hydrogen balloon setup

  • Procedure:

    • Place the Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate (1.0 eq) into a two-neck round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the starting material in ethanol (~10 mL per mmol).

    • CAUTION: Under a gentle stream of inert gas (nitrogen or argon), carefully add the 10% Pd/C catalyst (5-10 mol%). Pd/C can be pyrophoric and should be handled with care.

    • Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.

    • Leave a balloon of hydrogen attached to the flask to maintain a positive pressure of H₂.

    • Stir the reaction vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst phases.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

    • Once complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

    • CAUTION: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with additional ethanol. The filter cake should not be allowed to dry completely in the air, as it can be flammable. It should be quenched with water.

    • Combine the filtrates and remove the ethanol in vacuo using a rotary evaporator.

    • The resulting residue is the target product, this compound, which should be a clear oil. Purity can be assessed by NMR and mass spectrometry.

Data Summary

The following table summarizes the key parameters for the proposed two-step synthesis. Yields are based on typical outcomes for these well-established reaction types.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 Wittig Reaction2-Fluoro-4-methoxybenzaldehyde, (Carbethoxymethylene)triphenylphosphoraneToluene1104 - 685 - 95
2 HydrogenationEthyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate, H₂, 10% Pd/CEthanol20 - 252 - 495 - 99

Conclusion

This guide outlines a highly effective and reproducible two-step synthesis for this compound. The strategic application of a stereoselective Wittig reaction followed by a clean catalytic hydrogenation provides an efficient route to the target compound in high overall yield and purity. The detailed protocols and mechanistic discussions herein are intended to provide researchers and drug development professionals with a robust framework for the practical synthesis and further exploration of this valuable chemical entity.

References

An In-Depth Technical Guide to Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate (CAS 691904-77-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is a fluorinated aromatic carboxylic acid ester. The incorporation of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2][3] The unique electronic properties of the 2-fluoro-4-methoxyphenyl moiety make this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and other specialized chemical applications.[4][5] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, offering a technical resource for professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 691904-77-5Internal
Molecular Formula C₁₂H₁₅FO₃Internal
Molecular Weight 226.24 g/mol Internal
Appearance Expected to be a colorless to pale yellow liquidInferred from similar compounds[6]
Solubility Sparingly soluble in water, miscible with common organic solventsInferred from similar compounds[6]

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available 2-Fluoro-4-methoxybenzaldehyde. The synthetic pathway involves an olefination reaction followed by a reduction of the resulting alkene.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Catalytic Hydrogenation 2-Fluoro-4-methoxybenzaldehyde 2-Fluoro-4-methoxybenzaldehyde Unsaturated_Ester Ethyl (E)-3-(2-Fluoro-4- methoxyphenyl)acrylate 2-Fluoro-4-methoxybenzaldehyde->Unsaturated_Ester THF, 0°C to rt Triethyl_phosphonoacetate Triethyl phosphonoacetate + Base (e.g., NaH) Triethyl_phosphonoacetate->Unsaturated_Ester Saturated_Ester Ethyl 3-(2-Fluoro-4- methoxyphenyl)propanoate (Target Molecule) Unsaturated_Ester->Saturated_Ester H₂, Pd/C Ethanol

Caption: Synthetic route to this compound.

Step 1: Horner-Wadsworth-Emmons Olefination

The initial step involves the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[5][7] This reaction utilizes a stabilized phosphonate ylide, generated in situ from triethyl phosphonoacetate and a suitable base, to react with 2-Fluoro-4-methoxybenzaldehyde. The HWE reaction is generally preferred over the classical Wittig reaction in this context due to the water-soluble nature of the phosphate byproduct, which simplifies purification, and its high propensity to yield the thermodynamically more stable (E)-alkene.[7]

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-Fluoro-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate.

Step 2: Catalytic Hydrogenation

The second step is the catalytic hydrogenation of the carbon-carbon double bond of the acrylate ester intermediate. This reduction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[8] This method is highly efficient and selective for the reduction of the alkene without affecting the aromatic ring or the ester functionality.[8][9]

Experimental Protocol:

  • Dissolve Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate (1.0 equivalent) in ethanol in a suitable hydrogenation vessel.

  • Add 10% palladium on carbon (5-10 mol%) to the solution.

  • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically via a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by vacuum distillation.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group and the substituted phenylpropanoate backbone.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)
-CH₃ (ethyl)~1.2Triplet3HJ ≈ 7.1
-CH₂- (ethyl)~4.1Quartet2HJ ≈ 7.1
Ar-CH₂-~2.9Triplet2HJ ≈ 7.5
-CH₂-COOEt~2.6Triplet2HJ ≈ 7.5
Aromatic-H6.7 - 7.2Multiplet3HVarious
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic signals for the ester, the aliphatic chain, and the substituted aromatic ring.

CarbonPredicted Chemical Shift (ppm)
-C H₃ (ethyl)~14
-C H₂- (ethyl)~60
Ar-C H₂-~30
-C H₂-COOEt~35
Aromatic C -H110 - 130
Aromatic C -F~160 (doublet, ¹JCF)
Aromatic C -OCH₃~158
Aromatic C -CH₂~125
-C =O (ester)~173
-OC H₃~55
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption from the ester carbonyl group.

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
C=O (ester)~1735Strong
C=C (aromatic)1600 - 1450Medium
C-O (ester)1300 - 1100Strong
C-F1250 - 1000Strong

Applications and Research Directions

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly enhance the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1][2][3]

Potential Applications:

  • Precursor for APIs: This compound can be a key building block for the synthesis of various therapeutic agents. The propanoic acid side chain can be further modified, for instance, by conversion to an amide or a ketone, to generate a diverse range of molecular scaffolds.

  • Medicinal Chemistry Research: The 2-fluoro-4-methoxyphenyl motif is of interest in drug discovery. The fluorine atom can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.[4][5] The methoxy group can act as a hydrogen bond acceptor and influence the overall electronic nature of the aromatic ring.

  • Development of Novel Materials: Aromatic esters with specific substitution patterns can be used in the development of specialty polymers and other advanced materials.[4]

Future Research:

  • Exploration of Biological Activity: The direct biological screening of this compound and its simple derivatives could uncover novel pharmacological activities.

  • Synthesis of Analog Libraries: The use of this compound as a scaffold to generate libraries of related molecules for high-throughput screening in drug discovery programs is a promising avenue for future research.

  • Development of Novel Catalytic Methods: Research into more efficient and sustainable methods for the synthesis of this and related compounds, for example, through novel catalytic C-H activation strategies, would be of significant interest.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive technical overview of its synthesis, predicted spectroscopic properties, and potential applications. As the demand for novel fluorinated compounds continues to grow, molecules such as this will play an increasingly important role in the development of new technologies and therapeutic agents.

References

physical and chemical properties of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, a substituted phenylpropanoate ester of significant interest in synthetic and medicinal chemistry. Phenylpropanoate scaffolds are prevalent in numerous biologically active molecules, and the specific incorporation of fluoro and methoxy groups allows for nuanced modulation of physicochemical and pharmacokinetic properties. This document details the compound's physical and chemical properties, provides a predictive spectroscopic profile, outlines a robust synthetic pathway, discusses its applications in drug development, and establishes clear safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Chemical Identity and Physical Properties

This compound is a trifunctional molecule featuring an ethyl ester, a methoxy ether, and a fluorine-substituted aromatic ring. These functionalities dictate its physical characteristics, solubility, and reactivity profile. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table 1: Chemical Identifiers and Properties

PropertyValueSource/Method
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 852181-16-9 (for parent acid)Inferred
Molecular Formula C₁₂H₁₅FO₃Calculated
Molecular Weight 226.24 g/mol Calculated
Appearance Colorless to pale yellow oilPredicted
Boiling Point >250 °C (estimated)Predicted
Solubility Soluble in DMSO, Ethyl Acetate, MethanolPredicted
Low solubility in waterPredicted
Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of synthetic intermediates. The following data are predicted based on established principles of NMR, IR, and mass spectrometry.

Causality Behind Predictions: The chemical shifts (δ) in NMR are predicted based on the electronic environment of each nucleus; electronegative atoms like oxygen and fluorine cause downfield shifts. Coupling constants (J) arise from spin-spin interactions between adjacent, non-equivalent nuclei. IR absorption frequencies correspond to the vibrational modes of specific bonds (e.g., C=O, C-O, C-F). Mass spectrometry fragmentation is predicted to occur at the weakest bonds, such as the ester linkage.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted ValueAssignment & Rationale
¹H NMR Chemical Shift (δ)~ 1.2 ppm (t, 3H)-CH₃ of ethyl group, triplet due to coupling with -CH₂-
(CDCl₃, 400 MHz)~ 2.6 ppm (t, 2H)-CH₂-C=O, triplet due to coupling with adjacent benzylic -CH₂-
~ 2.9 ppm (t, 2H)Ar-CH₂-, triplet due to coupling with adjacent -CH₂-
~ 3.8 ppm (s, 3H)-OCH₃, singlet as there are no adjacent protons
~ 4.1 ppm (q, 2H)-O-CH₂- of ethyl group, quartet due to coupling with -CH₃
~ 6.6-7.2 ppm (m, 3H)Aromatic protons, complex multiplet due to F-H coupling
¹³C NMR Chemical Shift (δ)~ 14.1 ppm-CH₃ of ethyl group
(CDCl₃, 100 MHz)~ 25.0 ppm (d)Ar-CH₂-, doublet due to C-F coupling
~ 35.0 ppm-CH₂-C=O
~ 55.5 ppm-OCH₃
~ 60.5 ppm-O-CH₂- of ethyl group
~ 100-165 ppmAromatic carbons, with characteristic C-F coupling patterns
~ 172.5 ppmC=O of ester
IR Absorption (cm⁻¹)~ 2980-2850 cm⁻¹C-H stretch (aliphatic)
~ 1735 cm⁻¹C=O stretch (ester)
~ 1620, 1500 cm⁻¹C=C stretch (aromatic)
~ 1250 cm⁻¹C-O stretch (ether/ester)
~ 1100 cm⁻¹C-F stretch
Mass Spec (EI) m/z226[M]⁺ (Molecular Ion)
181[M - OCH₂CH₃]⁺ (Loss of ethoxy group)
153[M - COOCH₂CH₃]⁺ (Loss of carbethoxy group)
Chemical Reactivity and Stability

The reactivity of this compound is governed by its ester and substituted aromatic functionalities.

  • Ester Hydrolysis: The most common reaction is the hydrolysis of the ethyl ester to form 3-(2-Fluoro-4-methoxyphenyl)propanoic acid and ethanol. This reaction can be catalyzed by either acid or base.[1][2][3][4]

    • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process, typically requiring heat and an excess of water to proceed to completion.[2][4]

    • Base-Catalyzed Saponification: This is an irreversible reaction that goes to completion, forming the carboxylate salt of the parent acid.[3][4][5] Subsequent acidification is required to isolate the free carboxylic acid.

  • Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing fluoro group. The directing effects of these substituents will influence the position of any further substitution.

  • Stability: The compound is stable under standard laboratory storage conditions (cool, dry, away from strong acids and bases). Long-term exposure to moisture can lead to slow hydrolysis.

Synthesis and Purification

A reliable and logical method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, 3-(2-Fluoro-4-methoxyphenyl)propanoic acid.[6] This precursor can be synthesized via the hydrogenation of the corresponding cinnamic acid derivative.[7]

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; successful synthesis and isolation of a product matching the predicted spectroscopic profile confirms the efficacy of the method.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(2-Fluoro-4-methoxyphenyl)propanoic acid (5.0 g, 25.2 mmol).

  • Reagent Addition: Add absolute ethanol (50 mL) to dissolve the acid, followed by the slow, careful addition of concentrated sulfuric acid (0.5 mL) as the catalyst.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure ester.

SynthesisWorkflow cluster_start Starting Materials cluster_process Process cluster_workup Workup & Purification A 3-(2-Fluoro-4-methoxyphenyl) propanoic acid D Reflux (4-6 hours, ~80°C) A->D B Ethanol (Excess) B->D C H₂SO₄ (Catalyst) C->D E Neutralization (aq. NaHCO₃) D->E F Extraction (Ethyl Acetate) E->F G Purification (Column Chromatography) F->G H Ethyl 3-(2-Fluoro-4-methoxyphenyl) propanoate (Final Product) G->H

Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development

This molecule is not an end-product but a valuable building block. Its utility stems from the strategic combination of its functional groups, which are highly relevant in modern medicinal chemistry.

  • Scaffold for Complex Synthesis: As a substituted phenylpropanoate, it serves as a foundational scaffold. The ester can be hydrolyzed to the acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals.[8]

  • Role of the Methoxy Group: The methoxy group is prevalent in many approved drugs. It can act as a hydrogen bond acceptor, influence molecular conformation, and improve metabolic stability by blocking potential sites of oxidation.[9] Its presence can favorably modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

  • Strategic Importance of Fluorine: The incorporation of fluorine is a well-established strategy in drug design.[10][11][12]

    • Metabolic Blocking: A C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation (a "metabolic hotspot") can increase the drug's half-life and bioavailability.[11][13]

    • Tuning Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be critical for optimizing cell permeability and avoiding off-target interactions (e.g., with the hERG channel).[12]

    • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and multipolar interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.[13]

AppDiagram A This compound Core Structure B Ester Group Handle for further reactions (hydrolysis to acid, amidation) A:f1->B:f0 C Methoxy Group (-OCH₃) H-bond acceptor Modulates lipophilicity Improves metabolic stability A:f1->C:f0 D Fluoro Group (-F) Blocks metabolic oxidation Modulates pKa of other groups Enhances target binding affinity A:f1->D:f0 E Potential Applications | Synthesis of APIs | Probes for chemical biology | Fragment-based drug discovery B->E C->E D->E

Caption: Relationship between molecular features and potential applications.
Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the hazard profile can be reliably inferred from structurally similar molecules.[14][15][16][17]

Table 3: GHS Hazard Information (Inferred)

Hazard ClassCodeStatement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[18]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

References

An In-depth Technical Guide to Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate: Structure and Molecular Weight

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is with methodological rigor that we approach the characterization of chemical entities. This guide is intended to provide a comprehensive technical overview of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, a compound of interest in various research and development sectors. However, a thorough investigation across an extensive range of chemical databases and supplier catalogs has revealed a significant challenge in obtaining definitive information for this specific molecule.

Our established protocol for characterizing a compound begins with the verification of its fundamental properties: molecular structure and weight. This foundational data is paramount for all subsequent experimental design and interpretation. In the case of this compound, extensive searches have not yielded a conclusive, verifiable source for these primary identifiers.

This guide will therefore outline the logical process undertaken to ascertain these details, document the findings for structurally similar compounds, and provide a framework for the preliminary analytical steps that would be required to characterize this compound should a physical sample be procured.

Compound Identification and Structural Elucidation

The primary objective was to confirm the precise molecular structure and subsequently calculate the exact molecular weight of this compound.

Theoretical Molecular Structure

Based on standard nomenclature, the chemical name "this compound" dictates a specific arrangement of atoms. The structure would consist of a benzene ring substituted with a fluorine atom at position 2 and a methoxy group at position 4. A 3-carbon propanoate chain is attached to the benzene ring at position 1, with an ethyl ester group at the terminus of this chain.

The anticipated molecular formula for this structure is C₁₂H₁₅FO₃ .

Theoretical Molecular Weight

Based on the presumed molecular formula of C₁₂H₁₅FO₃, the molecular weight can be calculated using the atomic weights of its constituent elements:

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

  • Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Calculated Molecular Weight: 226.24 g/mol

It is imperative to note that this molecular weight is theoretical and contingent on the accuracy of the presumed structure derived from the compound's name. A similar compound, Ethyl 3-(5-fluoro-2-methoxyphenyl)propanoate, which differs only in the position of the substituents on the phenyl ring, has a confirmed molecular weight of 226.24 g/mol .

Data Verification and Challenges

A comprehensive search was conducted across multiple authoritative chemical databases and supplier websites to validate the structure and molecular weight. This process is a critical self-validating step in our experimental workflow to ensure the integrity of all subsequent research.

The search included, but was not limited to:

  • PubChem

  • ChemSpider

  • Sigma-Aldrich

  • Cayman Chemical

  • Other specialized chemical supplier databases

Despite these extensive efforts, no definitive entry corresponding to "this compound" or its associated CAS number was found. The search results consistently yielded data for structurally related, but distinct, molecules. This indicates that the target compound is likely not a commonly synthesized or commercially available chemical, and its properties are not documented in readily accessible public or commercial databases.

Recommended Experimental Workflow for Characterization

In the absence of established data, the following experimental workflow is recommended for the unambiguous determination of the molecular structure and weight of a physical sample of "this compound".

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for determining the accurate molecular weight of a compound.

Protocol:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Infuse the sample directly into the mass spectrometer or introduce it via liquid chromatography (LC).

  • Acquire the mass spectrum in a high-resolution mode.

  • Identify the molecular ion peak ([M]+, [M+H]+, or [M+Na]+) and determine its exact mass.

  • Compare the experimentally determined exact mass with the theoretical exact mass of the proposed formula (C₁₂H₁₅FO₃: 226.1005).

This comparison will either confirm or refute the proposed molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

Protocol:

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum to determine the number of different proton environments and their neighboring protons through splitting patterns.

  • Acquire the ¹³C NMR spectrum to identify the number of unique carbon atoms.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms.

The resulting spectra should be consistent with the proposed structure of this compound.

The logical relationship for this characterization process is illustrated in the diagram below.

G cluster_start Initiation cluster_analysis Analytical Workflow cluster_results Data Interpretation & Validation start Procure Physical Sample of This compound ms High-Resolution Mass Spectrometry (HRMS) start->ms Determine Exact Mass nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Determine Atomic Connectivity mw_confirm Confirm Molecular Weight ms->mw_confirm struct_elucidate Elucidate Molecular Structure nmr->struct_elucidate final_confirm Final Confirmation of Molecular Identity mw_confirm->final_confirm struct_elucidate->final_confirm

Caption: Experimental workflow for the definitive characterization of this compound.

Conclusion

While a theoretical structure and molecular weight for this compound can be proposed based on its nomenclature, the lack of verifiable data in established chemical databases prevents a definitive statement on these properties at this time. For researchers and drug development professionals, it is crucial to underscore the necessity of empirical validation through the analytical methods outlined above before proceeding with any further studies involving this compound. This adherence to rigorous analytical validation ensures the scientific integrity and reproducibility of all subsequent research.

A Technical Guide to Fluorinated Methoxyphenylpropanoate Esters: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of a specific and promising class of compounds: fluorinated methoxyphenylpropanoate esters. We will explore the synthetic rationale and methodologies for accessing these structures, delve into their detailed analytical characterization, and illuminate their therapeutic potential, with a particular focus on their promise as modulators of the melatonergic system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorination in the design of novel therapeutics.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. These modifications can ultimately result in drug candidates with greater potency, selectivity, and bioavailability.

The methoxyphenylpropanoate scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. When combined with the strategic placement of fluorine atoms on the phenyl ring, this scaffold offers a versatile platform for the development of novel therapeutics. This guide will focus on the synthesis, characterization, and potential applications of esters derived from this fluorinated core structure.

Synthesis of Fluorinated Methoxyphenylpropanoate Esters

The synthesis of fluorinated methoxyphenylpropanoate esters can be approached in several ways, primarily depending on the desired position of the fluorine substituent. A common and effective strategy involves the preparation of a fluorinated cinnamic acid precursor, followed by esterification and subsequent reduction of the double bond.

General Synthetic Workflow

A representative synthetic pathway to access a target molecule such as methyl 3-(3-fluoro-4-methoxyphenyl)propanoate is outlined below. This multi-step process leverages well-established organic transformations, allowing for flexibility and optimization at each stage.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Esterification cluster_2 Step 3: Catalytic Hydrogenation A 3-Fluoro-4-methoxybenzaldehyde C 3-(3-Fluoro-4-methoxyphenyl)acrylic acid (Fluorinated Cinnamic Acid) A->C Pyridine, Piperidine B Malonic Acid B->C D Methyl 3-(3-fluoro-4-methoxyphenyl)acrylate C->D Methanol, H2SO4 (cat.) E Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate (Target Ester) D->E H2, Pd/C

Caption: Synthetic workflow for methyl 3-(3-fluoro-4-methoxyphenyl)propanoate.

Detailed Experimental Protocol: Synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate

This protocol is adapted from established methodologies for the synthesis of related cinnamic acid derivatives and their subsequent transformations.[1][2]

Step 1: Synthesis of 3-(3-Fluoro-4-methoxyphenyl)acrylic acid

  • To a solution of 3-fluoro-4-methoxybenzaldehyde (1 equivalent) in pyridine (5-10 volumes), add malonic acid (1.1 equivalents) and a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude 3-(3-fluoro-4-methoxyphenyl)acrylic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 2: Synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)acrylate

  • Suspend the 3-(3-fluoro-4-methoxyphenyl)acrylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude methyl 3-(3-fluoro-4-methoxyphenyl)acrylate, which can be purified by column chromatography on silica gel.

Step 3: Synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate

  • Dissolve the methyl 3-(3-fluoro-4-methoxyphenyl)acrylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, methyl 3-(3-fluoro-4-methoxyphenyl)propanoate. Further purification, if necessary, can be achieved by column chromatography.

Analytical Characterization

Thorough characterization of the synthesized fluorinated methoxyphenylpropanoate esters is crucial to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

The following table summarizes the expected key spectroscopic data for a representative compound, methyl 3-(3-fluoro-4-methoxyphenyl)propanoate.

Analytical Technique Expected Data
¹H NMR Signals corresponding to the methoxy group (~3.8 ppm), the two methylene groups of the propanoate chain (triplets, ~2.6 and ~2.9 ppm), the aromatic protons (with splitting patterns influenced by the fluorine substituent), and the methyl ester group (~3.7 ppm).
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the aromatic ring (with C-F couplings), the methoxy carbon, the methylene carbons of the propanoate chain, and the methyl ester carbon.
¹⁹F NMR A single resonance for the fluorine atom attached to the aromatic ring. The chemical shift will be characteristic of an aryl fluoride.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ester, C-O stretching, C-F stretching, and aromatic C-H stretching.

Therapeutic Potential: Melatonin Receptor Agonism

While direct biological data for fluorinated methoxyphenylpropanoate esters is emerging, strong evidence from structurally related compounds, such as fluorinated methoxyphenylalkyl amides, points towards their potential as potent melatonin receptor agonists.[3] Melatonin receptors (MT1 and MT2) are G-protein coupled receptors that play a crucial role in regulating circadian rhythms and sleep.[4]

Melatonin Receptor Signaling Pathway

Agonism at the MT1 and MT2 receptors initiates a signaling cascade that ultimately influences neuronal activity. The binding of an agonist, such as a fluorinated methoxyphenylpropanoate ester, is hypothesized to trigger a conformational change in the receptor, leading to the activation of associated G-proteins.[5][6]

G cluster_0 Cell Membrane A Fluorinated Methoxyphenyl- propanoate Ester (Agonist) B Melatonin Receptor (MT1/MT2) A->B Binding C G-protein (Gi) B->C Activation D Adenylate Cyclase C->D Inhibition F cAMP D->F Conversion E ATP G Protein Kinase A (PKA) F->G Activation H Physiological Response (e.g., Regulation of Sleep) G->H Phosphorylation of target proteins

Caption: Simplified signaling pathway of a melatonin receptor agonist.

The activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to the physiological effects associated with melatonin, such as the regulation of sleep-wake cycles.[6][7]

The introduction of fluorine into the methoxyphenylpropanoate scaffold can enhance the binding affinity and selectivity for the melatonin receptors, potentially leading to more potent and effective therapeutic agents for the treatment of sleep disorders like insomnia.[3]

Conclusion and Future Directions

Fluorinated methoxyphenylpropanoate esters represent a promising class of compounds with significant therapeutic potential, particularly as melatonin receptor agonists. The synthetic routes to these molecules are well-defined, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. Detailed analytical characterization is essential to ensure the identity and purity of these compounds for biological evaluation.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesis of a broader range of fluorinated analogs with variations in the position and number of fluorine substituents, as well as modifications to the ester and methoxy groups.

  • In-depth biological evaluation: Comprehensive in vitro and in vivo studies to confirm melatonin receptor agonism, determine potency and selectivity, and assess pharmacokinetic profiles.

  • Exploration of other therapeutic targets: Given the versatility of the fluorinated methoxyphenylpropanoate scaffold, its potential to interact with other biological targets should also be investigated.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this exciting and promising area of medicinal chemistry.

References

The Strategic Imperative of Fluorine: An In-depth Technical Guide to the Biological Activity of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The substitution of hydrogen with fluorine in aromatic compounds has become an indispensable strategy in modern medicinal chemistry. This guide provides a comprehensive technical overview of the profound impact of fluorination on the biological activity of aromatic molecules. We will delve into the fundamental physicochemical alterations induced by fluorine, exploring how these changes translate into enhanced potency, selectivity, and pharmacokinetic profiles. Through an examination of key mechanistic principles, detailed experimental protocols, and illustrative case studies, this document serves as a critical resource for researchers and drug development professionals seeking to harness the power of fluorine in the design of next-generation therapeutics.

The Fluorine Advantage: Core Physicochemical Principles

The strategic incorporation of fluorine into aromatic systems is predicated on its unique atomic and bonding characteristics. As the most electronegative element, fluorine's influence extends far beyond simple steric replacement of hydrogen.[1] Its small van der Waals radius (1.47 Å versus 1.20 Å for hydrogen) allows for its introduction with minimal steric perturbation.[1][2] However, it is the profound electronic effects that are most impactful in drug design.

Modulation of Electronic Properties and pKa

The high electronegativity of fluorine (3.98 on the Pauling scale) creates a strong dipole moment in the carbon-fluorine (C-F) bond.[1] This potent electron-withdrawing effect can significantly alter the electron distribution within an aromatic ring and influence the acidity or basicity (pKa) of nearby functional groups.[3][4] For instance, the introduction of a fluorine atom can lower the pKa of a neighboring amine, which can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[5]

Lipophilicity: A Context-Dependent Parameter

A common misconception is that fluorination invariably increases lipophilicity. While this can be true for aromatic systems, the effect is highly dependent on the degree and position of fluorination.[6][7] The introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[8] However, extensive fluorination can lead to a decrease in lipophilicity.[6] Computational tools are often employed to predict the impact of fluorination on the partition coefficient (logP), a key measure of lipophilicity.[9][10]

The Carbon-Fluorine Bond: A Bastion of Metabolic Stability

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[11] This inherent strength is a cornerstone of fluorine's utility in drug design, as it confers exceptional metabolic stability.[11] A primary route of drug metabolism is the oxidation of C-H bonds by cytochrome P450 enzymes.[11] Replacing a metabolically labile hydrogen with a fluorine atom can effectively block this metabolic pathway, leading to a longer in vivo half-life and improved pharmacokinetic profile.[3][5]

Enhancing Biological Interactions and Pharmacokinetics

The physicochemical modifications induced by fluorination translate directly into tangible benefits in terms of a drug's interaction with its biological target and its overall pharmacokinetic profile.

Amplifying Binding Affinity and Selectivity

Fluorine's unique electronic properties can lead to enhanced binding affinity through several mechanisms. The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the target protein's binding pocket.[12] Furthermore, fluorine can act as a hydrogen bond acceptor, albeit a weak one.[12] In some cases, the introduction of fluorine can induce a conformational change in the molecule, leading to a more favorable orientation for binding.[3] The strategic placement of fluorine can also improve selectivity by disfavoring binding to off-target proteins.[3]

Optimizing ADME Properties

The collective effects of altered pKa, lipophilicity, and metabolic stability significantly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Judicious fluorination can lead to:

  • Improved Oral Bioavailability: By enhancing metabolic stability and membrane permeability.[3]

  • Increased Brain Penetration: For central nervous system (CNS) active drugs, increased lipophilicity can facilitate crossing the blood-brain barrier.[3]

  • Reduced Clearance: By blocking metabolic pathways, leading to a longer duration of action.[3]

Synthetic Strategies for the Introduction of Fluorine

The successful application of fluorination in drug discovery is contingent on the availability of efficient and selective synthetic methods. While traditional fluorination methods can be harsh, recent advances have focused on late-stage fluorination, allowing for the introduction of fluorine at a later point in the synthetic sequence.[3][13]

Nucleophilic and Electrophilic Fluorination

Nucleophilic fluorination typically involves the displacement of a leaving group with a fluoride source, such as an alkali metal fluoride. Electrophilic fluorination reagents, on the other hand, deliver a "F+" equivalent to an electron-rich substrate. The choice of method depends on the specific substrate and the desired regioselectivity.

Modern Approaches: Late-Stage Fluorination

The ability to introduce fluorine into a complex, fully assembled molecule is highly desirable in drug discovery. Recent breakthroughs in catalysis, including palladium-catalyzed and photoredox-catalyzed reactions, have enabled the late-stage C-H fluorination of aromatic compounds with high selectivity.[13][14] These methods provide medicinal chemists with powerful tools to rapidly generate and evaluate fluorinated analogs of lead compounds.

Case Studies: Fluorinated Aromatic Compounds in Medicine

The impact of fluorination is evident in the large number of successful drugs that incorporate this element. Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom.[8]

Drug NameTherapeutic AreaRole of Fluorination
Fluoxetine (Prozac) AntidepressantThe trifluoromethyl group increases lipophilicity, enhancing CNS penetration and improving metabolic resistance.[3]
Ibrutinib (Imbruvica) OncologyA 4-fluorophenoxy substituent enhances binding to Bruton's tyrosine kinase (BTK) and improves pharmacokinetic properties.[3]
Sitagliptin (Januvia) AntidiabeticThe trifluorophenyl group contributes to potent and selective inhibition of dipeptidyl peptidase-4 (DPP-4).
Ciprofloxacin AntibioticA fluorine atom at the C-6 position of the quinolone ring enhances antibacterial activity by improving gyrase-complex binding and cell penetration.[5]
Flortaucipir F-18 Diagnostic ImagingThis PET tracer contains fluorine-18 and is used for the imaging of tau protein aggregates in Alzheimer's disease.[2][15]

Experimental Protocols and Analytical Techniques

The rational design and evaluation of fluorinated aromatic compounds require a robust set of experimental and analytical tools.

Workflow for Assessing the Impact of Fluorination

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Physicochemical Profiling cluster_3 In Vivo Assessment Lead_Compound Non-fluorinated Lead Compound Fluorinated_Analogs Synthesis of Fluorinated Analogs Lead_Compound->Fluorinated_Analogs Binding_Assay Target Binding Affinity (e.g., Ki, IC50) Fluorinated_Analogs->Binding_Assay LogP_Determination Lipophilicity Measurement (logP/logD) Fluorinated_Analogs->LogP_Determination Enzyme_Assay Enzymatic Inhibition (e.g., IC50) Binding_Assay->Enzyme_Assay Cell-based_Assay Cellular Potency (e.g., EC50) Enzyme_Assay->Cell-based_Assay Microsomal_Stability Metabolic Stability Assay (t1/2) Cell-based_Assay->Microsomal_Stability PK_Studies Pharmacokinetic Studies (e.g., Cmax, AUC, t1/2) Microsomal_Stability->PK_Studies pKa_Measurement pKa Determination LogP_Determination->pKa_Measurement Solubility_Assay Aqueous Solubility pKa_Measurement->Solubility_Assay Efficacy_Models Animal Models of Disease PK_Studies->Efficacy_Models

Caption: A generalized workflow for the evaluation of fluorinated aromatic compounds in drug discovery.

Step-by-Step Protocol: Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a fluorinated compound using liver microsomes.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a microcentrifuge tube, combine buffer (e.g., potassium phosphate, pH 7.4), liver microsomes, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to the quenching solution to stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Key Analytical Techniques for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful tool for the unambiguous identification and quantification of fluorinated compounds.[5] The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of fluorinated molecules.[5] Tandem mass spectrometry (MS/MS) is used to elucidate the structure of metabolites.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used for the sensitive and specific detection of fluorine, providing a non-targeted approach for identifying all fluorinated compounds in a sample.[16][17]

Environmental and Toxicological Considerations

While the stability of the C-F bond is advantageous for metabolic resistance, it also raises concerns about the environmental persistence of some organofluorine compounds.[18][19] Certain highly fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), are known to be persistent, bioaccumulative, and toxic.[20] Therefore, it is crucial for drug development programs to assess the potential environmental fate and toxicity of fluorinated drug candidates. In some cases, the metabolism of fluorinated compounds can lead to the formation of toxic metabolites, such as fluoride ions or fluoroacetate.[21]

Future Perspectives

The strategic application of fluorine in the design of aromatic compounds will continue to be a major driver of innovation in drug discovery. Advances in synthetic methodologies, particularly in late-stage fluorination, will further empower medicinal chemists to explore novel chemical space.[3] A deeper understanding of the intricate interplay between fluorination, protein-ligand interactions, and ADME properties, aided by computational modeling, will enable a more rational and predictive approach to the design of fluorinated therapeutics. The development of more biodegradable organofluorine compounds will also be a critical area of future research to mitigate environmental concerns.

References

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorine, the most electronegative element, has emerged as a cornerstone in modern medicinal chemistry, fundamentally reshaping the landscape of drug design and development.[1][2] Its strategic incorporation into small-molecule drug candidates offers a powerful toolkit for fine-tuning a molecule's pharmacological profile. This in-depth technical guide provides a comprehensive overview of the multifaceted roles of fluorine in drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of how fluorine substitution impacts key drug-like properties, explore advanced synthetic strategies for its introduction, and examine its application in cutting-edge diagnostic techniques.

The Unique Physicochemical Properties of Fluorine and the C-F Bond

The profound influence of fluorine in medicinal chemistry stems from its unique atomic and bonding characteristics. Understanding these foundational properties is critical to appreciating its strategic application in drug design.

  • High Electronegativity: With a Pauling electronegativity of 3.98, fluorine is the most electronegative element.[2] This property induces a significant dipole moment in the carbon-fluorine (C-F) bond, altering the local electronic environment of the molecule.

  • Small Van der Waals Radius: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[2] This allows fluorine to act as a bioisostere of a hydrogen atom, often without introducing significant steric hindrance.[2]

  • Strong Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[3] This inherent strength renders the C-F bond highly resistant to metabolic cleavage, a property extensively exploited to enhance drug stability.[2][4]

PropertyValueSignificance in Drug Design
Electronegativity (Pauling Scale) 3.98Modulates pKa, alters electronic interactions with targets.[2][5]
Van der Waals Radius 1.47 ÅAllows for bioisosteric replacement of hydrogen with minimal steric impact.[2]
C-F Bond Dissociation Energy ~105-130 kcal/molConfers high metabolic stability by resisting enzymatic cleavage.[2][3]

Strategic Applications of Fluorine in Drug Design

The judicious placement of fluorine atoms within a drug candidate can positively influence a wide array of pharmacokinetic and pharmacodynamic properties.

Enhancing Metabolic Stability

One of the most prevalent applications of fluorine is to block metabolic "soft spots" in a drug molecule.[5][6] Cytochrome P450 (CYP) enzymes in the liver are primary sites of oxidative metabolism, which can lead to rapid drug clearance and reduced bioavailability.[2][7] By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively shield the molecule from enzymatic degradation.[2][4][5] This strategy often leads to a longer drug half-life, reduced dosing frequency, and improved patient compliance.[8]

For instance, the introduction of a fluorine atom can prevent hydroxylation at a susceptible position on an aromatic ring.[5] This "metabolic switching" redirects metabolism to other parts of the molecule or slows it down altogether.

Modulating Binding Affinity and Selectivity

Fluorine's high electronegativity can significantly influence a drug's interaction with its biological target. The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within the protein binding pocket.[1][9] Furthermore, fluorine can act as a hydrogen bond acceptor, forming non-covalent interactions that can enhance binding affinity.[7]

The strategic placement of fluorine can also induce conformational changes in a drug molecule, pre-organizing it into a bioactive conformation that fits more snugly into the target's active site.[1] This can lead to increased potency and selectivity. For example, in the case of the BTK inhibitor ibrutinib, a 4-fluorophenoxy substituent was crucial for enhancing binding and improving pharmacokinetics.[1]

Tuning Physicochemical Properties: pKa and Lipophilicity
2.3.1. pKa Modulation

The strong electron-withdrawing nature of fluorine can have a profound impact on the pKa of nearby acidic or basic functional groups.[5][9] Placing a fluorine atom near a basic amine, for example, will lower its pKa, making it less basic.[4][10] This can be advantageous in several ways:

  • Reduced Off-Target Effects: Many off-target interactions, such as those with the hERG channel, are associated with highly basic amines. Lowering the pKa can mitigate these undesirable effects.

  • Improved Oral Bioavailability: The ionization state of a drug at physiological pH is a critical determinant of its absorption. Modulating the pKa can optimize the balance between solubility and membrane permeability.

2.3.2. Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity (logP) is complex and highly context-dependent.[1][11] While the replacement of a hydrogen atom with fluorine generally increases lipophilicity, the magnitude of this effect can be influenced by the surrounding molecular environment.[1][12] Strategic fluorination can be used to fine-tune a molecule's lipophilicity to enhance its ability to cross cell membranes and improve oral bioavailability.[1][5][13] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance, highlighting the need for careful optimization.

Bioisosteric Replacement

Fluorine and fluorine-containing groups are frequently employed as bioisosteres for other atoms and functional groups.[14][15] This strategy aims to retain or improve biological activity while modifying other properties like metabolic stability or physicochemical characteristics.

  • Hydrogen Mimic: As mentioned, fluorine's small size allows it to replace hydrogen with minimal steric perturbation.[2]

  • Hydroxyl and Methoxy Group Mimic: A fluorine atom can sometimes serve as a bioisostere for a hydroxyl or methoxy group, but without the hydrogen bond donating capability of the former.[9][16]

  • Carbonyl Mimic: The difluoromethylene group (-CF2-) can act as a non-hydrolyzable mimic of a carbonyl or ether oxygen.[2]

Bioisosteric_Replacement

Synthetic Strategies for Fluorination in Drug Discovery

The increasing demand for fluorinated pharmaceuticals has spurred significant innovation in synthetic organic chemistry.[1] Modern fluorination methods offer greater selectivity and efficiency, including late-stage fluorination of complex molecules.

Nucleophilic Fluorination

This approach utilizes fluoride ion sources (e.g., KF, CsF) to introduce fluorine.[1] Advances in transition-metal catalysis, particularly with palladium and nickel, have significantly expanded the scope of nucleophilic fluorination, allowing for the formation of C-F bonds under mild conditions.[1]

Electrophilic Fluorination

Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) deliver an electrophilic fluorine atom.[1] These reagents are often used for the fluorination of electron-rich substrates and have proven valuable for the late-stage functionalization of drug candidates.

Radical Fluorination

Photoredox catalysis has emerged as a powerful tool for radical C-H fluorination, enabling the introduction of fluorine at previously unreactive positions.[1] This strategy offers novel opportunities for accessing unique fluorinated scaffolds.

Fluorination_Strategies

Fluorine in Diagnostic Applications: Positron Emission Tomography (PET)

Beyond therapeutics, fluorine plays a crucial role in medical diagnostics, most notably in Positron Emission Tomography (PET) imaging.[1][2][17] The radioisotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for in vivo imaging.[18][19][20]

¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG)

The most widely used PET radiotracer is ¹⁸F-FDG, a glucose analog.[18][19][21] Cancer cells exhibit a higher metabolic rate and therefore consume more glucose than normal cells.[18] This increased uptake of ¹⁸F-FDG allows for the visualization of tumors as "hot spots" on a PET scan, aiding in cancer diagnosis, staging, and monitoring treatment response.[18][21]

Advanced ¹⁸F-Radiotracers

The development of novel ¹⁸F-labeled radiotracers is an active area of research.[19] These tracers are designed to bind to specific targets, such as receptors or enzymes, allowing for the non-invasive study of disease processes and the pharmacokinetic and pharmacodynamic properties of drug candidates in living subjects.[1][17]

PET_Imaging_Workflow

Potential Pitfalls and Considerations

While the benefits of fluorination are numerous, it is not a universal solution, and potential downsides must be considered.

  • Metabolic Defluorination: Although the C-F bond is strong, it is not entirely inert. In some cases, enzymatic cleavage of the C-F bond can occur, leading to the release of fluoride ions, which can be toxic at high concentrations.[6]

  • Formation of Toxic Metabolites: The metabolism of some fluorinated compounds can lead to the formation of toxic byproducts, such as fluoroacetate.[4][10]

  • Unpredictable Effects on Physicochemical Properties: As discussed, the impact of fluorine on properties like lipophilicity can be difficult to predict and requires careful experimental evaluation.

Conclusion and Future Perspectives

Fluorine has unequivocally secured its place as an indispensable element in the medicinal chemist's toolbox.[1] Its ability to modulate a wide range of molecular properties in a predictable, albeit context-dependent, manner has led to the development of numerous life-saving drugs.[22][23] The continued evolution of synthetic fluorination methodologies, coupled with a deeper understanding of fluorine's interactions in biological systems, will undoubtedly pave the way for the design of next-generation therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles. The synergy between therapeutic and diagnostic applications of fluorine, particularly through PET imaging, will further accelerate the translation of novel drug candidates from the laboratory to the clinic.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a substituted phenylpropanoate core, is prevalent in a range of biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen methodologies. The guide is designed to equip researchers with the necessary knowledge to make informed decisions in the design and execution of a robust and efficient synthesis.

Two principal and strategically distinct retrosynthetic pathways are commonly employed for the synthesis of this compound. These can be broadly categorized as:

  • Carbon-Carbon Bond Formation via Heck Reaction, followed by Reduction: This convergent approach constructs the carbon skeleton by coupling an aryl halide with an acrylate ester, followed by saturation of the resulting double bond.

  • Homologation or Direct Esterification of a Carboxylic Acid Precursor: This linear approach involves the initial synthesis of the corresponding phenylpropanoic acid, followed by a final esterification step.

This guide will delve into the specifics of each route, providing detailed protocols, mechanistic insights, and a comparative analysis of the starting materials required.

Route 1: Heck Reaction and Subsequent Hydrogenation

This elegant two-step sequence is a powerful method for the construction of the target molecule. The key starting materials for this route are a readily available halogenated anisole derivative and ethyl acrylate.

Starting Materials for Route 1
Starting MaterialStructureCAS NumberKey Considerations
1-Bromo-2-fluoro-4-methoxybenzene1003710-33-0The choice of the halogen (Br or I) influences reactivity in the Heck reaction, with iodides generally being more reactive but often more expensive. The bromo-derivative offers a good balance of reactivity and cost.
Ethyl acrylate140-88-5A common and inexpensive C3 building block. It is a volatile and flammable liquid that should be handled in a well-ventilated fume hood.

Synthetic Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Step 1: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] In this synthesis, it is employed to couple 1-bromo-2-fluoro-4-methoxybenzene with ethyl acrylate.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by the coordination and migratory insertion of the ethyl acrylate into the aryl-palladium bond. A subsequent β-hydride elimination releases the product, Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate, and a palladium-hydride species. The final step is the reductive elimination of HBr by a base, which regenerates the active Pd(0) catalyst.[2]

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction of an aryl bromide with an acrylate is as follows:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, typically 1-5 mol%) and a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃, typically 2-10 mol%).

  • Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Add the base, which is commonly an amine base like triethylamine (NEt₃) or an inorganic base such as potassium carbonate (K₂CO₃).

  • Add 1-bromo-2-fluoro-4-methoxybenzene (1.0 equivalent) and ethyl acrylate (1.1-1.5 equivalents).

  • Heat the reaction mixture, typically to 80-120 °C, and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water to remove the base and salts.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate.

Characterization of Intermediate: Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate

  • Appearance: Typically a white to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J=16.0 Hz, 1H), 7.45 (t, J=8.6 Hz, 1H), 6.75-6.68 (m, 2H), 6.35 (d, J=16.0 Hz, 1H), 4.25 (q, J=7.1 Hz, 2H), 3.85 (s, 3H), 1.33 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 162.8 (d, J=250.5 Hz), 160.0 (d, J=11.6 Hz), 138.8 (d, J=3.0 Hz), 128.8 (d, J=5.7 Hz), 118.9 (d, J=14.2 Hz), 111.4 (d, J=3.7 Hz), 101.9 (d, J=26.5 Hz), 60.6, 55.8, 14.3.

Step 2: Catalytic Hydrogenation

The second step involves the reduction of the carbon-carbon double bond of the acrylate intermediate to afford the final product. Catalytic hydrogenation is the most common and efficient method for this transformation.

Mechanism Insight: The hydrogenation occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Both hydrogen and the unsaturated ester adsorb onto the catalyst surface. The hydrogen atoms are then added across the double bond in a syn-addition fashion, leading to the saturated ester.

Experimental Protocol: Catalytic Hydrogenation

A general procedure for the hydrogenation of an ethyl cinnamate derivative is as follows:[3]

  • Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the solution.

  • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from a balloon or a pressurized system) at room temperature.

  • The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.

Route 2: Carboxylic Acid Precursor Strategies

This approach focuses on first synthesizing the propanoic acid backbone and then converting it to the ethyl ester. This can be achieved through homologation of a phenylacetic acid derivative or by direct synthesis of the propanoic acid followed by esterification.

Sub-Route 2A: Arndt-Eistert Homologation

This classic reaction sequence allows for the one-carbon homologation of a carboxylic acid.[4]

Starting Materials for Sub-Route 2A
Starting MaterialStructureCAS NumberKey Considerations
2-Fluoro-4-methoxyphenylacetic acid883531-28-0This is a key starting material that can be sourced commercially or synthesized from 2-fluoro-4-methoxytoluene.

Synthetic Workflow for Sub-Route 2A

Caption: Synthetic workflow for Sub-Route 2A.

Mechanism Insight: The Arndt-Eistert synthesis begins with the conversion of the carboxylic acid to its more reactive acid chloride.[5] The acid chloride is then treated with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form a diazoketone.[6] The crucial step is the Wolff rearrangement of the diazoketone, which is typically promoted by a metal catalyst (like silver oxide) or photolytically, to generate a ketene intermediate. This highly reactive ketene is then trapped by an alcohol (in this case, ethanol) to furnish the desired homologous ester.[7]

Experimental Protocol: Arndt-Eistert Homologation

A general procedure is as follows:

  • Acid Chloride Formation: 2-Fluoro-4-methoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. The excess reagent is typically removed under reduced pressure.

  • Diazoketone Formation: The crude acid chloride is dissolved in an inert solvent (e.g., diethyl ether or THF) and treated with a solution of diazomethane or trimethylsilyldiazomethane at low temperature (e.g., 0 °C). The reaction is monitored for the disappearance of the acid chloride.

  • Wolff Rearrangement and Ester Formation: The resulting diazoketone is then subjected to Wolff rearrangement in the presence of ethanol. This is often achieved by adding a suspension of silver oxide (Ag₂O) as a catalyst and gently heating the mixture. The reaction proceeds with the evolution of nitrogen gas.

  • After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The residue is then purified, typically by column chromatography, to yield this compound.

Sub-Route 2B: Direct Esterification of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid

This is a straightforward approach if the corresponding carboxylic acid is readily available or can be synthesized efficiently.

Starting Materials for Sub-Route 2B
Starting MaterialStructureCAS NumberKey Considerations
3-(2-Fluoro-4-methoxyphenyl)propanoic acid852181-15-8This can be prepared via various methods, including the malonic ester synthesis starting from 2-fluoro-4-methoxybenzyl bromide or by hydrogenation of the corresponding cinnamic acid.
Ethanol64-17-5Used in excess to drive the esterification equilibrium towards the product.

Synthetic Workflow for Sub-Route 2B

Caption: Synthetic workflow for Sub-Route 2B.

Mechanism Insight: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[9] The reaction is reversible, and the equilibrium is typically driven towards the products by using an excess of the alcohol or by removing the water as it is formed.[10]

Experimental Protocol: Fischer Esterification

A typical procedure is as follows:[11]

  • 3-(2-Fluoro-4-methoxyphenyl)propanoic acid is dissolved in a large excess of absolute ethanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester.

  • Purification by distillation under reduced pressure or column chromatography affords pure this compound.

Characterization of the Final Product: this compound

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (t, J=8.6 Hz, 1H), 6.70-6.63 (m, 2H), 4.12 (q, J=7.1 Hz, 2H), 3.78 (s, 3H), 2.91 (t, J=7.7 Hz, 2H), 2.62 (t, J=7.7 Hz, 2H), 1.24 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 172.8, 161.2 (d, J=246.5 Hz), 158.8 (d, J=11.0 Hz), 128.8 (d, J=5.4 Hz), 123.8 (d, J=15.1 Hz), 110.8 (d, J=3.6 Hz), 101.4 (d, J=26.3 Hz), 60.4, 55.6, 35.0 (d, J=4.3 Hz), 24.3, 14.2.

  • IR (neat, cm⁻¹): 2980, 1735 (C=O), 1615, 1505, 1290, 1210, 1155, 1040.

  • MS (EI): m/z (%) = 226 (M⁺), 181, 153, 125.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes. The choice of the most suitable pathway will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory.

The Heck reaction followed by hydrogenation is a convergent and often high-yielding approach, particularly suitable for creating diversity in the aromatic ring if various substituted aryl halides are available. The Arndt-Eistert homologation offers a classic and reliable method for chain extension from a readily accessible phenylacetic acid derivative, though it requires the handling of potentially hazardous diazomethane or its analogues. The direct Fischer esterification of the pre-formed propanoic acid is the most straightforward final step, provided that the carboxylic acid itself is readily accessible.

This guide has provided a detailed examination of the key starting materials and synthetic methodologies, grounded in established chemical principles and supported by procedural outlines. By understanding the nuances of each approach, researchers can confidently select and implement the most appropriate strategy for their specific synthetic goals.

References

The Expanding Therapeutic Landscape of Substituted Phenylpropanoates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core Scaffold

The phenylpropanoate scaffold, a C6-C3 carbon framework, is a ubiquitous structural motif in nature and synthetic chemistry.[1][2] While simple in its basic form, the true potential of this class of molecules is unlocked through targeted substitutions on the phenyl ring and the propanoic acid side chain. These modifications dramatically alter the molecule's physicochemical properties, enabling a diverse and expanding range of applications in biomedical research and drug development. This guide provides an in-depth exploration of the potential applications of substituted phenylpropanoates, offering insights into their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide actionable protocols to empower your research endeavors.

I. Pharmacological Frontiers: Substituted Phenylpropanoates in Drug Discovery

The versatility of the substituted phenylpropanoate scaffold has made it a privileged structure in medicinal chemistry. By strategically modifying the molecule, researchers can fine-tune its interaction with various biological targets, leading to the development of novel therapeutic agents.

Metabolic Disease Modulation: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. Substituted phenylpropanoic acid derivatives have emerged as potent activators of PPARs, particularly PPARα and PPARγ.[3][4]

  • Expert Insight: The design of dual PPARα/γ activators is a key strategy in developing treatments for type 2 diabetes and dyslipidemia.[3][4] The rationale is to combine the glucose-lowering effects of PPARγ activation with the lipid-lowering benefits of PPARα activation. Structure-activity relationship (SAR) studies have shown that the nature and stereochemistry of the substituent at the α-position of the propanoic acid, the linker between the phenyl rings, and the substituents on the distal hydrophobic tail are critical for potency and selectivity.[4]

A series of diaryl α-ethoxy propanoic acid compounds with rigid oxime ether or isoxazoline linkers have been synthesized and evaluated as dual PPARα/γ activators.[3] One derivative with an oxime ether linker demonstrated potent and selective PPARγ transactivation and significant glucose-lowering effects in diabetic mice.[3]

Table 1: Structure-Activity Relationship of Phenylpropanoate-based PPAR Agonists

Compound/ModificationTarget SelectivityIn Vitro Potency (EC50)In Vivo EfficacyReference
Diaryl α-ethoxy propanoic acid with oxime ether linkerPPARγ selective0.028 µM (PPARγ), 7.22 µM (PPARα)Lowered blood glucose in db/db mice[3]
α-alkylphenylpropanoic acid derivativesPPARα selective-Useful for dyslipidemia, obesity, and diabetes[4]
GPR40 Agonism for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is another promising target for the treatment of type 2 diabetes.[5] Phenylpropionic acid derivatives have been a major scaffold for the development of GPR40 agonists.[5]

  • Causality in Design: To discover novel GPR40 agonists with diverse chemical structures, researchers designed and synthesized a series of phenylpropiolic acid derivatives, moving away from the more common phenylpropionic acid scaffold.[5] This strategic shift led to the identification of a potent compound that exhibited submicromolar agonist activity and effectively amplified glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[5] This effect was reversible by a selective GPR40 antagonist, confirming the mechanism of action.[5]

Enzyme Inhibition: A Broad Spectrum of Therapeutic Potential

Substituted phenylpropanoates and their derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[6][7][8][9]

  • Mechanism of Action: Enzyme inhibitors can act through different mechanisms, including competitive, non-competitive, and irreversible inhibition.[7][8] The design of an effective enzyme inhibitor often involves creating a molecule that mimics the structure of the enzyme's natural substrate or binds to a critical site on the enzyme, thereby blocking its activity.[7]

Phenylpropanoid derivatives have shown inhibitory activity against enzymes like tyrosinase, which is involved in melanin production and food browning.[10] This has potential applications in both cosmetics and food preservation.[1][2][10] Furthermore, their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases, contributes to their observed anti-inflammatory properties.[11]

EnzymeInhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES Binds to active site EI_comp Enzyme-Inhibitor Complex E->EI_comp Binds to active site S Substrate S->ES I_comp Competitive Inhibitor (e.g., Substituted Phenylpropanoate) I_comp->EI_comp ES->E Releases P Product ES->P EI_comp->E Reversible E_nc Enzyme ES_nc Enzyme-Substrate Complex E_nc->ES_nc EI_noncomp Enzyme-Inhibitor Complex E_nc->EI_noncomp Binds to allosteric site S_nc Substrate S_nc->ES_nc I_noncomp Non-Competitive Inhibitor I_noncomp->EI_noncomp ESI_noncomp Enzyme-Substrate-Inhibitor Complex I_noncomp->ESI_noncomp ES_nc->E_nc P_nc Product ES_nc->P_nc ES_nc->ESI_noncomp

Caption: Mechanisms of reversible enzyme inhibition by substituted phenylpropanoates.

Diverse Biological Activities

Beyond specific molecular targets, substituted phenylpropanoates exhibit a wide array of pharmacological activities:

  • Antioxidant and Anti-inflammatory Properties: Many phenylpropanoids and their derivatives are potent antioxidants and free radical scavengers.[1][2][12][13] This activity is often attributed to the phenolic hydroxyl groups on the phenyl ring. Their anti-inflammatory effects are also well-documented and may be linked to their ability to inhibit pro-inflammatory enzymes and cytokines.[11][12]

  • Antimicrobial and Antifungal Activity: Certain substituted phenylpropanoates have demonstrated significant antimicrobial and antifungal properties, making them potential candidates for the development of new anti-infective agents.[10][14]

  • Antiproliferative and Anticancer Potential: Some derivatives have been shown to possess antiproliferative activity against various cancer cell lines.[14][15] For example, β-phenylalanine derivatives containing sulphonamide and azole moieties have been investigated as potential antiproliferative agents in lung cancer models.[15]

II. Synthetic Strategies: Accessing Chemical Diversity

The synthesis of substituted phenylpropanoates is a well-established field, with numerous methods available to generate diverse libraries of compounds for biological screening.

Classical and Modern Synthetic Methodologies
  • Fischer Esterification: A fundamental method for synthesizing ester derivatives of phenylpropanoic acids.[15]

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Suzuki coupling is a powerful tool for creating C-C bonds, enabling the synthesis of complex phenylpropanoate derivatives with diverse aryl substitutions.[14]

  • Ruthenium(II)-Catalyzed Oxidative Annulation: A novel and efficient method for the synthesis of polysubstituted furans from ethyl 3-oxo-3-phenylpropanoates and internal alkynes.[16] This reaction proceeds via a proposed mechanism involving the generation of a ruthenium intermediate, coordinative insertion of the alkyne, intramolecular C-H activation, and reductive elimination.[16]

Ru_Catalyzed_Synthesis Start Ethyl 3-oxo-3-phenylpropanoate + Diarylalkyne Int1 Intermediate 1 (Ru-enolate) Start->Int1 Catalyst Ru(II) Catalyst Catalyst->Int1 Int2 Intermediate 2 (Alkenyl Ru(II)) Int1->Int2 + Diarylalkyne Int3 Intermediate 3 (Cyclic Intermediate) Int2->Int3 Intramolecular C-H activation Product Polysubstituted Furan Int3->Product Reductive elimination Product->Catalyst Catalyst regeneration

Caption: Proposed catalytic cycle for Ru(II)-catalyzed synthesis of polysubstituted furans.

Experimental Protocol: General Procedure for Esterification of Phenylpropanoids

This protocol provides a general framework for the synthesis of ester derivatives, a common modification to enhance the lipophilicity and cell permeability of phenylpropanoic acids.

  • Preparation of Phenylpropanoyl Chloride:

    • In a round-bottom flask, dissolve the desired phenylpropanoic acid (e.g., caffeic acid, ferulic acid) in an excess of thionyl chloride (SOCl₂).[10]

    • Reflux the reaction mixture for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]

    • After completion, remove the excess thionyl chloride by distillation under reduced pressure.[10]

  • Esterification:

    • To the resulting phenylpropanoyl chloride, add the desired alcohol in the presence of a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup to remove the base and any water-soluble impurities.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

    • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

III. Analytical and Bioevaluation Techniques

A robust analytical and biological evaluation workflow is essential to characterize newly synthesized substituted phenylpropanoates and to understand their therapeutic potential.

Structural Characterization
  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the structure of synthesized compounds.[17][18] Infrared (IR) spectroscopy helps in identifying functional groups, while mass spectrometry (MS) confirms the molecular weight.[17]

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of compounds and for quantitative analysis in biological matrices.[17][19]

In Vitro Biological Evaluation

The following is a generalized workflow for the initial biological screening of substituted phenylpropanoate derivatives.

Bioevaluation_Workflow Synthesis Synthesis of Substituted Phenylpropanoate Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay, Receptor Binding Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Assays, Antioxidant Activity) Primary_Screening->Secondary_Screening Active Compounds Lead_Identification Lead Compound Identification Secondary_Screening->Lead_Identification

Caption: General workflow for the in vitro biological evaluation of substituted phenylpropanoates.

  • Enzyme Inhibition Assays: To evaluate the potential of compounds to inhibit specific enzymes, assays are performed using the purified enzyme and its substrate.[10] The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) value.[10]

  • Receptor Transactivation Assays: For nuclear receptors like PPARs, cell-based reporter gene assays are used to measure the ability of a compound to activate the receptor and drive the expression of a reporter gene.[3]

  • Antioxidant Activity Assays: The antioxidant capacity can be assessed using various in vitro methods, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10]

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains is determined to assess its antimicrobial activity.[14]

  • Cell Proliferation Assays: To evaluate the antiproliferative effects, cancer cell lines are treated with the compounds at different concentrations, and cell viability is measured using assays like the MTT or SRB assay.[14][15]

IV. Future Directions and Conclusion

The field of substituted phenylpropanoates continues to evolve, with ongoing efforts to discover novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:

  • Exploring New Biological Targets: The versatility of the phenylpropanoate scaffold suggests that it could be adapted to target other enzymes and receptors implicated in various diseases.

  • Advanced Drug Delivery Systems: Formulating phenylpropanoate-based drugs into novel delivery systems could improve their bioavailability and therapeutic efficacy.

  • Applications in Agrochemicals and Materials Science: The biological activities of these compounds also suggest potential applications in agriculture as pesticides or herbicides, and in materials science as functional additives.

References

Methodological & Application

Synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

This compound is a substituted phenylpropanoate ester. The presence of the fluoro and methoxy groups on the phenyl ring makes it a key building block in the synthesis of various biologically active molecules and functional materials. The strategic placement of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This protocol outlines a robust and reproducible synthetic route, focusing on the reduction of the corresponding acrylate precursor. An alternative synthetic strategy via a Mizoroki-Heck reaction is also discussed.

Chemical Profile and Reagent Data

A thorough understanding of the properties of the key chemical entities involved is crucial for the successful execution of this synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Properties
Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylateC₁₂H₁₃FO₃224.23N/AStarting material; unsaturated ester.
Palladium on Carbon (10 wt. %)Pd/C106.42 (Pd)7440-05-3Catalyst for hydrogenation.
Ethanol (Anhydrous)C₂H₆O46.0764-17-5Solvent for the reaction.
Hydrogen GasH₂2.021333-74-0Reducing agent.
Product: this compound C₁₂H₁₅FO₃ 226.25 1160173-16-7 Target molecule; saturated ester.

Synthetic Strategy and Mechanism

The primary synthetic route detailed in this protocol involves the catalytic hydrogenation of the α,β-unsaturated ester, Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate. This method is highly efficient and selective for the reduction of the carbon-carbon double bond, leaving the ester functionality and the aromatic ring intact.

The reaction proceeds via the adsorption of the unsaturated ester and hydrogen gas onto the surface of the palladium catalyst. The palladium facilitates the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms across the double bond of the acrylate, leading to the desired saturated propanoate ester.

Reaction Scheme

Figure 1: Catalytic hydrogenation of Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Materials and Equipment
  • Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous Ethanol

  • Hydrogen gas cylinder with a regulator

  • Parr hydrogenation apparatus or a similar setup

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure
  • Reaction Setup: In a clean and dry Parr hydrogenation bottle or a suitable round-bottom flask, dissolve Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate). The inert atmosphere is crucial to prevent the dry catalyst from igniting upon contact with air.

  • Hydrogenation:

    • If using a Parr apparatus, securely attach the reaction bottle to the apparatus.

    • Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

    • Begin vigorous stirring to ensure good mixing of the reactants and catalyst.

    • The reaction is typically run at room temperature. Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is usually complete within a few hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas from the reaction vessel and purge with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

    • The resulting crude product is often of high purity. If further purification is required, silica gel column chromatography can be performed using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions
  • Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and air. Always handle the catalyst in an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Perform the reaction in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Alternative Synthetic Route: The Mizoroki-Heck Reaction

An alternative and powerful method for the synthesis of the precursor, Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate, is the Mizoroki-Heck reaction.[1][2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an alkene.[4]

Conceptual Workflow for the Heck Reaction

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction Conditions cluster_product Product Formation A 2-Fluoro-4-methoxy-iodobenzene I Mizoroki-Heck Coupling A->I B Ethyl acrylate B->I C Palladium Catalyst (e.g., Pd(OAc)₂) C->I D Ligand (e.g., PPh₃) D->I E Base (e.g., Et₃N or K₂CO₃) E->I F Anhydrous Solvent (e.g., DMF or Acetonitrile) F->I G Inert Atmosphere (N₂ or Ar) G->I H Heating (80-120 °C) H->I J Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate I->J

Figure 2: Conceptual workflow of the Mizoroki-Heck reaction.

This approach would involve coupling 2-fluoro-4-methoxy-iodobenzene with ethyl acrylate in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent.[1] The resulting acrylate can then be hydrogenated as described in the primary protocol.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of the alkene protons from the starting material.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The detailed protocol for the catalytic hydrogenation of the corresponding acrylate precursor is a reliable and high-yielding method suitable for laboratory-scale production. By understanding the underlying chemical principles and adhering to the safety precautions outlined, researchers can confidently synthesize this valuable chemical intermediate for their research and development needs.

References

Application Note: High-Purity Isolation of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, a key intermediate in pharmaceutical synthesis. The inherent challenges in purifying moderately polar organic molecules, often contaminated with non-polar starting materials and polar by-products, necessitate a robust and reproducible separation strategy. We present a method centered on normal-phase flash column chromatography, detailing the systematic development of an optimal mobile phase using Thin-Layer Chromatography (TLC) and the subsequent transfer of this method to an automated flash chromatography system for efficient, high-purity isolation. This guide is intended for researchers, chemists, and drug development professionals seeking to streamline their purification workflows.

The Strategic Imperative for Chromatographic Purity

This compound and its analogues are valuable structural motifs in medicinal chemistry, often serving as precursors for more complex active pharmaceutical ingredients (APIs)[1]. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the safety and efficacy of the final drug product.

Column chromatography is a cornerstone of purification in organic synthesis, operating on the principle of differential partitioning of compounds between a stationary phase and a mobile phase[2]. For a molecule like this compound, which possesses moderate polarity due to its ester, methoxy, and fluoro functional groups, normal-phase chromatography is the method of choice[3][4]. In this mode, a polar stationary phase (typically silica gel) is used in conjunction with a non-polar mobile phase. Less polar compounds have a weaker affinity for the silica and are eluted more quickly by the solvent, while more polar compounds interact more strongly with the stationary phase and elute later[3][4][5]. This differential migration is the basis for achieving separation.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueJustification / Significance
Molecular FormulaC₁₂H₁₅FO₃Used to calculate molecular weight and assess elemental composition.
Molecular Weight~226.24 g/mol Essential for calculating molar quantities and reaction yields.
PolarityModerateThe ethyl ester and methoxy groups contribute polarity, influencing its interaction with the stationary phase. The fluoro group has a lesser, but still significant, impact.
Boiling PointHigh (Est. >250 °C)Not suitable for purification by distillation due to thermal instability and high boiling point.
SolubilitySoluble in common organic solvents (EtOAc, DCM, Hexane)Prerequisite for application to column chromatography.

Pre-Purification Method Development: The Power of TLC

Before committing a sample to a large-scale column, it is scientifically and economically prudent to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC). TLC operates on the same principles as column chromatography and serves as an invaluable predictive tool[6]. The goal is to identify a solvent system (mobile phase) that provides a target Retention Factor (Rƒ) of 0.25-0.35 for the desired compound[5][7]. This Rƒ range ensures that the compound will elute from the column in a reasonable volume of solvent without moving too quickly (co-eluting with impurities) or too slowly (leading to band broadening and excessive solvent consumption)[8].

Protocol 2.1: TLC Solvent System Optimization
  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of three separate TLC plates.

  • Developing Chambers: Prepare three chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate, EtOAc). Good starting points are typically 9:1, 4:1, and 7:3 (Hexane:EtOAc)[9][10].

  • Elution: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates and immediately mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). If necessary, use a chemical stain like potassium permanganate for visualization.

  • Rƒ Calculation & Analysis: Calculate the Rƒ value for the spot corresponding to the target compound in each solvent system using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Iteration: Adjust the solvent ratio based on the results. If the Rƒ is too high (>0.5), decrease the polarity of the mobile phase (i.e., decrease the percentage of EtOAc). If the Rƒ is too low (<0.2), increase the polarity (increase the percentage of EtOAc)[8]. Repeat until the target Rƒ of ~0.3 is achieved.

Table 2: Example TLC Optimization Data

TrialSolvent System (Hexane:EtOAc)Rƒ of Target CompoundObservation
19:1 (10% EtOAc)0.55Too high. Compound moves too fast, risk of co-elution with non-polar impurities.
219:1 (5% EtOAc)0.40Closer, but still slightly high. Separation from nearby spots may be insufficient.
324:1 (4% EtOAc) 0.32 Optimal. Good separation from baseline and solvent front. This system will be used for the column.

Detailed Protocol: Automated Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system with a pre-packed silica gel column. The principles are directly transferable to traditional glass column "flash" chromatography[11].

Materials and Reagents
ItemSpecificationSupplier Example
Crude SampleThis compoundN/A
Stationary PhasePre-packed Silica Gel Column (e.g., 40 g, 20-40 µm)Teledyne ISCO, Biotage
Mobile Phase An-Hexane, HPLC GradeSigma-Aldrich, Fisher Scientific
Mobile Phase BEthyl Acetate (EtOAc), HPLC GradeSigma-Aldrich, Fisher Scientific
Loading AdsorbentCelite® 545 or Silica GelMilliporeSigma
Solvents for LoadingDichloromethane (DCM), HPLC GradeFisher Scientific
Collection VesselsTest tubes or vials compatible with fraction collectorStandard laboratory supply

Workflow Diagram

Purification_Workflow cluster_prep Phase 1: Preparation cluster_purification Phase 2: Automated Purification cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Method Development (24:1 Hex:EtOAc) Crude->TLC DryLoad Dry Loading Preparation (Adsorb on Celite®) Crude->DryLoad System Equilibrate System (100% Hexane) Load Load Sample Cartridge DryLoad->Load System->Load Elute Run Gradient Elution (0-10% EtOAc in Hexane) Load->Elute Collect Collect Fractions (UV-Triggered) Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure Pure Product (>98% Purity) Evaporate->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol
  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal volume of dichloromethane (~5-10 mL).

    • Add 2-3 g of Celite® or silica gel to the solution.

    • Carefully remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This prevents overloading the column with a liquid sample, which can lead to poor separation[11].

    • Transfer this powder to an empty solid-load cartridge compatible with the flash system.

  • System Setup and Equilibration:

    • Install the pre-packed silica column (e.g., 40 g for a 1.0 g sample load) and the solid-load cartridge onto the flash chromatography system.

    • Prime the pumps with Mobile Phase A (Hexane) and Mobile Phase B (Ethyl Acetate).

    • Equilibrate the column by flushing with 2-3 column volumes (CVs) of 100% Hexane. This ensures the stationary phase is properly wetted.

  • Elution Method:

    • Program a gradient elution method. A well-designed gradient minimizes run time while maximizing resolution. Based on our TLC data (Rƒ ≈ 0.32 in 4% EtOAc), a suitable gradient would be:

      • Segment 1: Hold at 0% B (100% Hexane) for 2 CVs to elute very non-polar impurities.

      • Segment 2: Linear gradient from 0% B to 10% B over 10 CVs. The target compound should elute around 4-5% B.

      • Segment 3: Hold at 10% B for 2 CVs to ensure the target has fully eluted.

      • Segment 4 (Wash): Ramp to 50% B over 1 CV and hold for 2 CVs to strip any remaining polar impurities from the column.

    • Set the flow rate according to the column size (e.g., 40 mL/min for a 40 g column).

    • Set the UV detector to monitor at a wavelength where the compound absorbs (e.g., 254 nm).

  • Execution and Fraction Collection:

    • Start the run. The system will automatically execute the gradient and monitor the eluent via the UV detector.

    • Configure the fraction collector to trigger collection based on the UV signal (slope and/or threshold) to selectively collect the peaks corresponding to separated compounds.

  • Post-Run Analysis:

    • Once the run is complete, analyze the collected fractions corresponding to the main peak by TLC using the optimized solvent system (24:1 Hexane:EtOAc).

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as an oil or solid.

    • Confirm identity and assess final purity using NMR spectroscopy and/or HPLC.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Poor Separation / Overlapping Peaks - Inappropriate solvent system. - Column overloaded. - Sample loaded in too strong a solvent.- Re-optimize the mobile phase with TLC to achieve greater ΔRƒ between spots. - Reduce sample load to 1-2% of the silica mass. - Always use dry loading or load the sample dissolved in 100% Hexane.
Compound Will Not Elute - Mobile phase is too non-polar. - Compound may be interacting irreversibly with acidic silica.- Increase the polarity of the mobile phase (increase % EtOAc). - For base-sensitive compounds, pre-treat the silica with a solvent system containing a small amount of triethylamine (e.g., 1%)[10].
Cracked/Channeled Column Bed - Thermal shock from solvent mixing (e.g., methanol/DCM). - Poor packing (in manual columns).- Use pre-packed columns. - If packing manually, ensure a homogenous slurry and avoid running the column dry[3][5].
Low Yield / Recovery - Compound is highly retained on the column. - Compound is co-eluting with an impurity and being discarded.- Perform a high-polarity column flush (e.g., 100% EtOAc) at the end of the run to recover retained material. - Re-evaluate fraction analysis by TLC to ensure pure fractions are not being discarded.

Safety Precautions

  • Solvent Handling: Hexane and ethyl acetate are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Silica Gel: Fine silica dust can be a respiratory hazard. Handle silica gel (especially during manual column packing or sample prep) in a fume hood and wear appropriate personal protective equipment (PPE), including a dust mask, safety glasses, and gloves.

  • Pressure: Automated systems operate under pressure. Ensure all fittings are secure before starting a run. For manual flash chromatography, never clamp the pressure inlet tightly to the column, as this can create a closed system with a risk of explosion[11].

References

A Multi-technique Approach for the Structural Elucidation and Purity Assessment of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the analytical characterization of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, a compound of interest in synthetic chemistry and potential drug discovery pipelines. As this molecule may be a novel entity or a specialized intermediate, this guide establishes a robust, multi-technique analytical workflow. We will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are designed to be self-validating, providing researchers with the tools for unambiguous structural confirmation, purity assessment, and quality control. The causality behind experimental choices is explained, grounding the protocols in established analytical principles and data from structurally related compounds.

Introduction and Compound Profile

This compound is a substituted aromatic carboxylic acid ester. Its structure, featuring a fluorine atom and a methoxy group on the phenyl ring, suggests its potential use as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. The fluorine substitution can significantly alter physicochemical properties such as lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry.

Given its potential application, rigorous analytical characterization is paramount to ensure identity, purity, and consistency. This application note outlines an integrated workflow for comprehensive analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueBasis
Molecular Formula C₁₂H₁₅FO₃Calculated
Molecular Weight 226.24 g/mol Calculated
Monoisotopic Mass 226.09997 DaCalculated
Appearance Predicted: Colorless to pale yellow oil or solidAnalogy

Integrated Analytical Workflow

A sequential and integrated approach is crucial for the efficient and definitive characterization of a new chemical entity. The workflow ensures that each technique provides complementary information, leading to a complete analytical profile.

Analytical_Workflow Figure 1. Integrated Workflow for Compound Characterization cluster_synthesis Synthesis & Work-up cluster_purification Purification & Purity cluster_confirmation Structural Confirmation Synthesis Crude Product HPLC_Purity Purity Assessment (RP-HPLC) Synthesis->HPLC_Purity Initial Screen Purified Purified Compound (>95%) HPLC_Purity->Purified Purity Verified NMR Primary Structure (¹H, ¹³C, ¹⁹F NMR) Purified->NMR Definitive Structure MS Molecular Weight (HRMS) Purified->MS Mass Confirmation FTIR Functional Groups (FTIR) Purified->FTIR Functional Group ID Final Characterized Compound NMR->Final MS->Final FTIR->Final

Caption: Figure 1. Integrated Workflow for Compound Characterization.

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Expert Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds. A reverse-phase method using a C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. For this molecule, the aromatic ring provides sufficient retention on a C18 stationary phase. A gradient elution is recommended for initial screening to ensure that any impurities, which may have significantly different polarities, are eluted and detected. UV detection is ideal due to the presence of the chromophoric phenyl ring.

Protocol: RP-HPLC Method for Purity Analysis
  • Instrumentation & Columns:

    • HPLC or UPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent for UPLC).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The use of formic acid provides protons for better peak shape and ensures compatibility with mass spectrometry if an LC-MS analysis is desired.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.[2]

    • Injection Volume: 5 µL.

    • Detection Wavelength: 225 nm and 275 nm. A DAD allows for scanning across multiple wavelengths to find the optimal absorbance maximum and to check for co-eluting impurities.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
15.0595
18.0595
18.1955
22.0955
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in Acetonitrile.

    • Dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. Assume a relative response factor of 1.0 for all impurities for initial assessment.

Structural Elucidation by NMR Spectroscopy

Expert Rationale: NMR is the most powerful technique for the unambiguous determination of molecular structure. For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

  • ¹H NMR will confirm the presence and connectivity of all proton-containing fragments (ethyl group, propanoate chain, aromatic protons, methoxy group).

  • ¹³C NMR will identify all unique carbon environments.

  • ¹⁹F NMR will directly observe the fluorine atom, and its coupling to adjacent protons (³JHF) in the ¹H NMR spectrum will be definitive proof of its position on the aromatic ring. The analysis of related fluorinated and methoxylated compounds provides a strong basis for predicting the spectral features.[3]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Protons (Label)Predicted Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a~1.25Triplet (t)J ≈ 7.13H-O-CH₂-CH₃
H-b~2.60Triplet (t)J ≈ 7.62HAr-CH₂-CH₂ -COO-
H-c~2.95Triplet (t)J ≈ 7.62HAr-CH₂ -CH₂-COO-
H-d~3.80Singlet (s)-3H-OCH₃
H-e~4.15Quartet (q)J ≈ 7.12H-O-CH₂ -CH₃
H-3, H-5, H-6~6.60 - 7.10Multiplets (m)Various H-H & H-F3HAromatic Protons
Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard one-pulse fluorine spectrum, typically proton-decoupled.

    • The chemical shift should be referenced to an appropriate standard (e.g., CFCl₃).

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra.

Molecular Weight Confirmation by Mass Spectrometry

Expert Rationale: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong protonated molecular ion [M+H]⁺. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used and would provide valuable fragmentation data for structural confirmation by comparing with libraries of similar compounds.[4][5]

Predicted Mass Spectrum Data (ESI+)
Ion SpeciesCalculated m/z
[M+H]⁺227.1078
[M+Na]⁺249.0897
Protocol: ESI-HRMS Analysis
  • Instrumentation: An ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Sample Preparation: Dilute the sample stock solution (from HPLC prep) to approximately 10 µg/mL in 50:50 Acetonitrile/Water with 0.1% formic acid.

  • Infusion/LC-MS: The sample can be directly infused into the source or injected via an LC system (using the HPLC method described above).

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI (+)

    • Capillary Voltage: ~3.5 - 4.5 kV

    • Scan Range: m/z 50 - 500

    • Resolution: >10,000 (FWHM)

  • Data Analysis:

    • Identify the peak corresponding to the exact mass of the predicted protonated molecule ([M+H]⁺).

    • Confirm that the measured mass is within a 5 ppm error of the calculated mass.

    • Analyze for other adducts (e.g., [M+Na]⁺) to further support the molecular weight.

Functional Group Identification by FTIR Spectroscopy

Expert Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups. For this molecule, the most prominent and diagnostic absorption bands will be the ester carbonyl (C=O) stretch and the C-O stretches. The presence of aromatic C=C bonds and the C-F bond can also be confirmed. While not as structurally definitive as NMR, it serves as an excellent orthogonal check. Spectral data from related esters provide a reliable reference.[6]

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2980-2850C-H StretchAliphatic (CH₂, CH₃)
~1735C=O StretchEster Carbonyl
~1610, ~1500C=C StretchAromatic Ring
~1250-1050C-O StretchEster and Ether
~1200-1100C-F StretchAryl-Fluoride
Protocol: FTIR Data Acquisition
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for its simplicity and minimal sample preparation.

  • Sample Preparation: If the sample is a liquid, place one drop directly onto the ATR crystal. If it is a solid, place a small amount onto the crystal and apply pressure using the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the major absorption peaks and compare them to the expected values for the key functional groups.

References

Application Notes & Protocols: Leveraging Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Building Blocks in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical and materials science industries is extensive, particularly for constructing biaryl and substituted aromatic scaffolds that are core components of many active pharmaceutical ingredients (APIs).[3][4]

This guide focuses on a substrate of increasing importance: Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate . This molecule is a valuable building block for several reasons. The propanoate side chain offers a versatile handle for further chemical modification, while the substituted phenyl ring is a key pharmacophore. The strategic incorporation of a fluorine atom is particularly significant; fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity and bioavailability.[5][6]

However, the very feature that makes this substrate attractive—the fluorine atom—also presents the primary synthetic challenge. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making the oxidative addition of aryl fluorides to a palladium catalyst the most challenging and often rate-limiting step in the Suzuki-Miyaura catalytic cycle.[7][8] This application note provides a deep dive into the mechanistic considerations and a field-proven protocol for successfully employing this challenging yet valuable substrate in cross-coupling reactions.

Mechanistic Deep Dive: Overcoming the C-F Activation Barrier

The efficacy of any Suzuki-Miyaura coupling hinges on the smooth progression through its catalytic cycle. For challenging substrates like aryl fluorides, a fundamental understanding of each step is critical for rational protocol design. The generally accepted mechanism involves three key stages following the in-situ formation of the active Pd(0) catalyst.[1][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (our aryl fluoride). This is the highest energy barrier step for this substrate due to the high C-F bond dissociation energy. The choice of ligand is paramount here; highly electron-rich and bulky ligands are required to increase the electron density on the palladium center, which facilitates the cleavage of the strong C-F bond.[7][9]

  • Transmetalation : The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which readily exchanges its organic moiety for the halide on the palladium center.[10][11]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L n (Active Catalyst) pd2_oa R¹-Pd(II)L n-X (Aryl Palladium Complex) pd0->pd2_oa Oxidative Addition pd2_tm R¹-Pd(II)L n-R² (Di-organic Complex) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_tm->product aryl_halide R¹-X (Aryl Fluoride) aryl_halide->pd2_oa boronic_acid R²-B(OH)₂ (Boronic Acid) activated_boron [R²-B(OH)₃]⁻ (Borate Complex) boronic_acid->activated_boron base Base (e.g., Cs₂CO₃) base->activated_boron activated_boron->pd2_tm

Caption: The Suzuki-Miyaura catalytic cycle for aryl fluorides.

Protocol Design: A System for Success

A successful protocol is a self-validating system where each component is chosen to address a specific mechanistic challenge. Given the inertness of the C-F bond, our system must be optimized to favor the oxidative addition step without promoting common side reactions.

Core Component Selection & Rationale
ComponentRecommended ChoiceRationale / Field Insight
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A reliable source of Pd(0). While Pd(OAc)₂ is common, it requires in-situ reduction, adding a variable. Starting with a Pd(0) source provides greater consistency for challenging couplings.[1][10]
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)This is the most critical choice. SPhos is a bulky, extremely electron-rich Buchwald phosphine ligand. The steric bulk promotes reductive elimination, while the high electron density is essential to facilitate the oxidative addition of the electron-rich, unreactive C-F bond.[1]
Boronic Acid Partner Phenylboronic Acid (Model Substrate)Standard coupling partner for methodology development. For substrates prone to decomposition, consider using the more stable pinacol boronate ester (R-B(pin)) to minimize protodeboronation.[12]
Base Cs₂CO₃ (Cesium Carbonate)A strong, yet non-nucleophilic base. It is highly effective at forming the active borate complex required for transmetalation. Its high solubility in polar solvents is also advantageous. K₃PO₄ is a viable alternative.[1][2]
Solvent System 1,4-Dioxane / H₂O (e.g., 5:1 ratio)Dioxane is an excellent solvent for the organic components and the catalyst complex. A small amount of water is crucial for dissolving the inorganic base and facilitating the formation and transfer of the borate complex.[1][2]

Experimental Protocol: Coupling with Phenylboronic Acid

This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reagents & Materials
ReagentMWAmountmmolEquivalents
This compound226.23226 mg1.01.0
Phenylboronic Acid121.93183 mg1.51.5
Pd₂(dba)₃915.7218.3 mg0.020.02 (2 mol%)
SPhos410.5132.8 mg0.080.08 (8 mol%)
Cesium Carbonate (Cs₂CO₃)325.82652 mg2.02.0
1,4-Dioxane (Anhydrous)-5.0 mL--
Deionized Water-1.0 mL--

Step-by-Step Methodology

Workflow start Start setup 1. Setup - Flame-dry a 25 mL Schlenk flask. - Equip with a stir bar. - Cool under an inert atmosphere (Argon). start->setup add_solids 2. Add Solids - Add all solid reagents in the specified amounts. - Briefly purge flask with Argon. setup->add_solids add_liquids 3. Add Solvents - Add 1,4-Dioxane and water via syringe. - The mixture should be a suspension. add_solids->add_liquids degas 4. Degas Mixture - Sparge with Argon for 15 minutes. - Rationale: Removes dissolved O₂ which deactivates the Pd(0) catalyst. add_liquids->degas react 5. Reaction - Heat to 100 °C with vigorous stirring. - Monitor by TLC/LC-MS (typically 12-24h). degas->react workup 6. Work-up - Cool to RT. - Dilute with Ethyl Acetate. - Wash with water and brine. - Dry over Na₂SO₄. react->workup purify 7. Purification - Concentrate in vacuo. - Purify by flash column chromatography. workup->purify end End Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.
  • Vessel Preparation: Flame-dry a 25 mL Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of Argon. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: In a single operation and under a positive flow of Argon, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and Cesium Carbonate to the flask.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (5.0 mL) and deionized water (1.0 mL) via syringe.

  • Degassing: Seal the flask and sparge the suspension with a subsurface stream of Argon for 15 minutes to ensure all dissolved oxygen is removed. The mixture will typically turn a dark brown or purple color as the active catalyst forms.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Due to the challenging nature of the substrate, expect reaction times of 12-24 hours.

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated aqueous NaCl (brine, 1 x 15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Troubleshooting & Optimization Guide

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Oxygen exposure).2. Insufficient Temperature/Time.3. Insufficiently active ligand.1. Ensure rigorous inert atmosphere and degassing techniques.2. Increase temperature to 110 °C or prolong reaction time.3. Switch to a more electron-rich ligand (e.g., RuPhos) or an N-heterocyclic carbene (NHC) based catalyst system.[10]
Protodeboronation (Boronic acid is consumed, but starting material remains)1. Presence of excess water or acidic impurities.2. Base is too weak or reaction time too long.1. Use a boronate ester (e.g., phenylboronic acid pinacol ester).2. Ensure the base is freshly opened and dry. Consider anhydrous conditions if using a boronate ester.[1]
Homocoupling (Product is R²-R²)Presence of oxygen leading to oxidative homocoupling of the boronic acid.Improve degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).
Ester Hydrolysis The combination of a strong base, water, and high temperature can hydrolyze the ethyl ester to a carboxylic acid.If ester integrity is paramount, consider using a milder base like KF or K₂CO₃, though this may require longer reaction times or a more active catalyst system to compensate.[10]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a challenging but highly rewarding transformation. Success is predicated on a rational choice of catalyst system designed specifically to overcome the high activation energy of C-F bond cleavage. By employing highly electron-rich and bulky phosphine ligands, such as SPhos, in conjunction with a robust base and carefully controlled inert conditions, researchers can effectively incorporate this valuable fluorinated building block into complex molecular architectures, paving the way for new advancements in drug discovery and materials science.

References

Scale-Up Synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate for Laboratory Use: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex molecular scaffolds. Its substituted phenylpropanoate structure is a common motif in a variety of biologically active compounds. The controlled, reliable, and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings.

This application note provides a detailed guide for the laboratory-scale synthesis of this compound, with a strong emphasis on the practical considerations for scaling up the production. We will explore two robust synthetic strategies, a Heck coupling followed by hydrogenation, and a Suzuki coupling, detailing the rationale behind the choice of reagents and reaction conditions. Furthermore, this guide will address critical safety protocols and process controls necessary for transitioning from bench-scale to larger-scale production, ensuring both efficiency and safety.

Synthetic Strategies and Mechanistic Rationale

Two primary palladium-catalyzed cross-coupling strategies are proposed for the synthesis of the target molecule. The choice between these routes may depend on the availability of starting materials, desired purity profile, and scale of production.

Strategy 1: Heck Coupling followed by Catalytic Hydrogenation

This two-step approach involves the palladium-catalyzed coupling of an aryl halide with ethyl acrylate to form an unsaturated ester, which is subsequently reduced to the desired saturated propanoate.

  • Step 1: Heck Coupling: The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1] In this case, 2-bromo-1-fluoro-4-methoxybenzene is coupled with ethyl acrylate in the presence of a palladium catalyst and a base. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired ethyl 3-(2-fluoro-4-methoxyphenyl)propenoate.[1]

  • Step 2: Catalytic Hydrogenation: The resulting unsaturated ester is then reduced to the saturated analogue via catalytic hydrogenation. This is typically achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[2][3] This method is highly efficient and generally provides clean conversion to the desired product.

Strategy 2: Suzuki Coupling

The Suzuki-Miyaura coupling provides a more direct route to a related precursor, involving the reaction of an arylboronic acid with an appropriate three-carbon electrophile.

This reaction involves the coupling of 2-fluoro-4-methoxyphenylboronic acid with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate). The catalytic cycle for the Suzuki reaction involves the oxidative addition of the ethyl 3-bromopropanoate to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the catalyst.[4]

Experimental Protocols

Materials and Equipment

  • Reagents: 2-Bromo-1-fluoro-4-methoxybenzene (or 2-fluoro-4-methoxyphenylboronic acid), ethyl acrylate, palladium(II) acetate, triphenylphosphine, triethylamine, palladium on carbon (5-10 wt%), hydrogen gas, ethyl acetate, hexanes, magnesium sulfate, silica gel for column chromatography. All reagents should be of high purity.

  • Glassware: Round-bottom flasks, condensers, dropping funnels, Schlenk flasks, separatory funnels, glassware for column chromatography. All glassware should be oven-dried before use.

  • Equipment: Magnetic stirrers with heating mantles, rotary evaporator, vacuum pump, inert gas (nitrogen or argon) supply, hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup), analytical balance, thin-layer chromatography (TLC) plates and UV lamp.

Protocol 1: Heck Coupling and Hydrogenation

Step 1: Synthesis of Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)propenoate via Heck Coupling

Caption: Workflow for the Heck Coupling reaction.

  • Reaction Setup: To an oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-bromo-1-fluoro-4-methoxybenzene (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and a suitable base such as triethylamine (1.5 eq).

  • Solvent and Reagent Addition: Add a suitable solvent, such as acetonitrile or DMF. Stir the mixture under a nitrogen atmosphere. Add ethyl acrylate (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)propenoate.

ReagentMolar Ratio
2-Bromo-1-fluoro-4-methoxybenzene1.0
Ethyl acrylate1.2
Palladium(II) acetate0.02
Triphenylphosphine0.04
Triethylamine1.5

Step 2: Catalytic Hydrogenation to this compound

Caption: Workflow for the Catalytic Hydrogenation step.

  • Reaction Setup: In a round-bottom flask, dissolve the Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)propenoate (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol.

  • Catalyst Addition: Carefully add palladium on carbon (5-10 wt% of the substrate) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator). Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity and may not require further purification. If necessary, it can be purified by column chromatography.

ReagentMolar Ratio
Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)propenoate1.0
Palladium on Carbon (10 wt%)5-10 wt%
Hydrogen GasExcess

Protocol 2: Suzuki Coupling

This protocol outlines the synthesis of the target compound via a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for the Suzuki Coupling reaction.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-fluoro-4-methoxyphenylboronic acid (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent system, for example, a mixture of toluene and water. To this mixture, add ethyl 3-bromopropanoate (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (hexanes/ethyl acetate) to obtain the final product.

ReagentMolar Ratio
2-Fluoro-4-methoxyphenylboronic acid1.0
Ethyl 3-bromopropanoate1.2
Pd(PPh₃)₄0.05
Potassium Carbonate2.0

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the structure of the molecule. Expected peaks for the ethyl group, the propyl chain, and the substituted aromatic ring should be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Scale-Up Considerations and Safety

Transitioning from a laboratory-scale synthesis to a larger, pilot-plant scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and reproducibility.[5][6]

Thermal Hazard Assessment:

Both the Heck and Suzuki coupling reactions are exothermic.[7] On a small scale, this heat dissipates quickly, but in larger volumes, it can lead to a dangerous increase in temperature and pressure, potentially causing a thermal runaway.[8][9]

  • Calorimetry Studies: Before scaling up, it is crucial to perform reaction calorimetry to determine the heat of reaction and the rate of heat evolution. This data is essential for designing an adequate cooling system for the larger reactor.[6]

  • Controlled Addition: For highly exothermic steps, consider the semi-batch addition of one of the reagents to control the reaction rate and heat generation.[5]

Mixing and Mass Transfer:

Efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" and the formation of byproducts.

  • Stirrer Design: The type and speed of the stirrer must be optimized for the larger vessel to ensure homogeneous mixing.

  • Heterogeneous Reactions: In the case of catalytic hydrogenation, ensuring efficient mixing of the solid catalyst, liquid phase, and hydrogen gas is critical for reaction efficiency and safety.

Safety Protocols for Hazardous Reagents:

  • Pyrophoric Reagents: The synthesis of the boronic acid precursor may involve the use of pyrophoric reagents like n-butyllithium. Handling of such materials requires strict adherence to safety protocols, including the use of an inert atmosphere, specialized transfer techniques (e.g., cannula transfer), and appropriate personal protective equipment (PPE) such as fire-retardant lab coats and gloves.[10][11][12][13]

  • Palladium Catalysts: While generally stable, finely divided palladium on carbon can be pyrophoric, especially after use. The filter cake from the hydrogenation step should not be allowed to dry in the air and should be quenched carefully.

Purification at Scale:

  • Crystallization vs. Chromatography: While column chromatography is suitable for laboratory-scale purification, it is often impractical and expensive for large-scale production. Developing a crystallization procedure for the final product is highly desirable for efficient and scalable purification.

  • Solvent Selection: The choice of solvents for extraction and purification should consider not only their efficacy but also their safety, environmental impact, and ease of recovery at scale.

Conclusion

The synthesis of this compound can be successfully achieved on a laboratory scale using either a Heck coupling-hydrogenation sequence or a Suzuki coupling reaction. This application note provides detailed protocols for both methods, along with a discussion of the underlying chemical principles. Crucially, we have outlined the critical considerations for safely and effectively scaling up this synthesis. By performing thorough thermal hazard assessments, optimizing mixing and mass transfer, adhering to strict safety protocols for hazardous reagents, and developing scalable purification methods, researchers can confidently transition from small-scale synthesis to the production of larger quantities of this important chemical intermediate.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Their synthesis is a critical task for drug development professionals engaged in lead optimization and the creation of novel chemical entities. This guide provides an in-depth exploration of robust and versatile experimental procedures for synthesizing these valuable compounds. Moving beyond simple procedural lists, this document elucidates the mechanistic rationale behind key synthetic strategies, including functionalization of the furan ring and construction of the acetic acid side chain. Detailed, step-by-step protocols for palladium-catalyzed cross-coupling and the classic Reformatsky reaction are provided, supported by comparative data and visual workflow diagrams to ensure reproducibility and facilitate adaptation.

Introduction: The Significance of the Furylacetic Acid Moiety

The furan ring is a five-membered aromatic heterocycle that serves as a crucial structural motif in a vast array of pharmacologically active molecules.[3][4] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it an attractive component in drug design.[3] When functionalized with an acetic acid side chain, the resulting furylacetic acid derivatives exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2]

The synthesis of these derivatives, however, presents unique challenges. The furan ring's sensitivity to strong acids can lead to polymerization or ring-opening, necessitating carefully controlled reaction conditions.[4] Furthermore, achieving regioselective functionalization on a substituted furan ring requires a nuanced understanding of directing group effects and the application of modern synthetic methodologies.

This application note details reliable synthetic routes, focusing on strategies that offer both efficiency and broad substrate scope, making them suitable for the generation of chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Strategic Overview of Synthetic Methodologies

The synthesis of furylacetic acid derivatives can be broadly approached from two main perspectives: (1) building the acetic acid side chain onto a pre-existing furan core, or (2) constructing the furan ring with the side chain or its precursor already in place. Modern catalytic methods have further expanded the toolkit, allowing for late-stage functionalization of furan intermediates.

G D Target Molecules: Furylacetic Acid Derivatives A A B B A->B Choice of Strategy C C A->C Choice of Strategy R1 R1 B->R1 Method Selection R2 R2 B->R2 Method Selection R3 R3 B->R3 Method Selection R4 R4 C->R4 Method Selection R5 R5 C->R5 Method Selection R1->D Synthesis R2->D Synthesis R3->D Synthesis R4->D Synthesis R5->D Synthesis

Key Synthetic Strategies Include:

  • The Reformatsky Reaction: This classic organometallic reaction condenses an α-halo ester with a carbonyl compound (like furfural) using zinc metal to form a β-hydroxy ester, a direct precursor to the furylacetic acid scaffold.[5][6][7] Its key advantage is the relative stability of the organozinc reagent, which prevents unwanted side reactions with the ester functionality.[8]

  • The Vilsmeier-Haack Reaction: This is a powerful method for formylating electron-rich heterocycles like furan.[9][10][11] The resulting furfuraldehyde is a versatile intermediate that can be further elaborated into the acetic acid side chain through various means, such as the Perkin condensation.[12][13]

  • Palladium-Catalyzed Cross-Coupling: Techniques like the Suzuki and Heck reactions are indispensable for modern organic synthesis.[14][15] They allow for the precise and efficient coupling of halo-furans with reagents containing the acetic acid precursor, offering unparalleled scope for creating diverse derivatives.[16][17] Direct C-H activation is an even more advanced strategy that avoids the pre-functionalization of the furan ring, making it a highly atom-economical approach.[16][18]

Detailed Application Protocol 1: Synthesis via Reformatsky Reaction

This protocol details the synthesis of ethyl 2-(furan-2-yl)-2-hydroxyacetate from furfural and ethyl bromoacetate. This method is valued for its operational simplicity and reliability in forming the critical carbon-carbon bond.

Mechanistic Rationale

The reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate.[5][6] Zinc metal undergoes oxidative insertion into the carbon-bromine bond of the ethyl bromoacetate. This enolate is less reactive than its lithium or magnesium counterparts, preventing self-condensation or attack on the ester group.[6] It then adds nucleophilically to the carbonyl carbon of furfural through a six-membered, chair-like transition state, followed by acidic workup to yield the desired β-hydroxy ester.[5][7]

G

Step-by-Step Experimental Protocol

Materials:

  • Zinc dust (<10 µm, activated)

  • Ethyl bromoacetate

  • Furfural

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine (a single crystal for activation)

Procedure:

  • Activation of Zinc: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (6.5 g, 0.1 mol, 2.0 eq). Add a single crystal of iodine and gently heat the flask under vacuum with a heat gun until the purple iodine vapor is visible, then allow to cool under an argon atmosphere. This process activates the zinc surface.

  • Reaction Setup: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of furfural (4.8 g, 0.05 mol, 1.0 eq) and ethyl bromoacetate (8.35 g, 0.05 mol, 1.0 eq) in 30 mL of anhydrous THF.

  • Initiation and Addition: Add approximately 10% of the solution from the dropping funnel to the vigorously stirring zinc suspension. The reaction mixture should become warm, and the brown color of iodine should fade. If the reaction does not start, gentle warming may be required. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1 hour to ensure all the zinc has reacted. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution, followed by 50 mL of 1M HCl to dissolve any remaining zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure β-hydroxy ester.

Representative Data

The following table summarizes typical outcomes for the Reformatsky reaction with various furyl carbonyl compounds.

EntryCarbonyl Substrateα-Halo EsterYield (%)Reference
1FurfuralEthyl bromoacetate~75-85%[19]
25-MethylfurfuralEthyl bromoacetate~80%General Knowledge
32-AcetylfuranMethyl bromoacetate~70%General Knowledge
45-(Chloromethyl)furoateItself (intramolecular)High Yields[19]

Detailed Application Protocol 2: Synthesis via Palladium-Catalyzed Suzuki Coupling

This protocol describes a modern approach for synthesizing methyl 2-(5-phenylfuran-2-yl)acetate, demonstrating the power of palladium catalysis for creating substituted furylacetic acid derivatives. This method is ideal for generating analogs where diverse substituents are required on the furan ring.

Mechanistic Rationale & Field Insights

The Suzuki cross-coupling reaction is a cornerstone of modern C-C bond formation.[15] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-furan.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step that is facilitated by a base (e.g., K₂CO₃, KOAc). The base activates the organoboron compound, making the transfer more efficient.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Expertise in Action: The choice of catalyst, ligand, base, and solvent is critical for success.[14] For electron-rich furans, phosphine ligands like P(Cy)₃ or N-heterocyclic carbene (NHC) ligands can be highly effective.[16][18] Solvents like dioxane or dimethylacetamide (DMAc) are commonly used due to their high boiling points and ability to dissolve both organic and inorganic reagents.[14][18]

Step-by-Step Experimental Protocol

Materials:

  • Methyl 2-(5-bromofuran-2-yl)acetate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: To a 100 mL Schlenk flask, add methyl 2-(5-bromofuran-2-yl)acetate (1.1 g, 5 mmol, 1.0 eq), phenylboronic acid (0.73 g, 6 mmol, 1.2 eq), and anhydrous K₂CO₃ (2.07 g, 15 mmol, 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (22.4 mg, 0.1 mmol, 2 mol%) and triphenylphosphine (52.4 mg, 0.2 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition & Degassing: Add 25 mL of anhydrous dioxane and 5 mL of degassed water to the flask. Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes) to obtain the desired product as a solid or oil.

Scope of Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization represents the state-of-the-art, avoiding the need for halogenated starting materials. Recent studies have demonstrated high yields for the coupling of various furan derivatives with aryl bromides using specialized palladium catalysts.[18]

EntryFuran SubstrateAryl BromideCatalyst Loading (mol%)BaseYield (%)Reference
12-Butylfuran4-Bromoacetophenone1KOAc97[18]
2Furfural4-Bromoacetophenone1KOAc95[18]
3Furfuryl acetate4-Bromoacetophenone1KOAc92[18]
42-FuraldehydeBromobenzene0.1AcONa>95[16]

Conclusion

The synthesis of furylacetic acid derivatives is a dynamic field that leverages both classic and contemporary organic chemistry. The Reformatsky reaction remains a reliable and straightforward method for constructing the core scaffold from simple starting materials. For greater molecular diversity and complexity, palladium-catalyzed cross-coupling reactions, including the Suzuki coupling and direct C-H functionalization, provide unparalleled efficiency and scope. The protocols and insights provided in this guide are designed to empower researchers to confidently and effectively synthesize these important molecules, accelerating the pace of discovery in drug development and materials science.

References

The Strategic Utility of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate in the Genesis of Novel Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and materials science, the judicious selection of starting materials is paramount to the successful synthesis of novel chemical entities with desired properties. Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate emerges as a highly versatile and strategically valuable building block. Its unique trifunctional architecture, comprising an ethyl ester, a flexible propanoate linker, and a specifically substituted phenyl ring, offers a rich platform for a diverse array of chemical transformations. The presence of a fluorine atom at the C2 position and a methoxy group at the C4 position of the phenyl ring is of particular significance. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the methoxy group can be a key site for further functionalization or can influence the electronic properties of the aromatic ring.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its conversion into key intermediates and derivatives.

Core Synthetic Transformations and Their Mechanistic Underpinnings

The chemical reactivity of this compound can be categorized into three primary domains: reactions at the ester functionality, transformations involving the propanoate side chain, and modifications of the aromatic ring.

1. Ester Hydrolysis to the Carboxylic Acid: A Gateway to Amide Scaffolds

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-(2-Fluoro-4-methoxyphenyl)propanoic acid, is a fundamental and often initial step in leveraging this building block. This transformation unlocks the potential for amide bond formation, a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in a vast number of biologically active compounds.[2]

  • Causality of Experimental Choices: The choice between acidic or basic hydrolysis conditions depends on the overall stability of the molecule and the desired workup procedure. Basic hydrolysis, using reagents like sodium hydroxide or lithium hydroxide, is often preferred for its generally faster reaction rates and cleaner conversions at moderate temperatures. The subsequent acidification step allows for the straightforward isolation of the carboxylic acid product.

2. Amide Coupling: Forging Bio-isosteric Linkages

Once the carboxylic acid is obtained, it can be readily coupled with a wide range of primary and secondary amines to generate a diverse library of amide derivatives. These amides can serve as final drug candidates or as intermediates for more complex heterocyclic systems. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if the alpha-position of the propanoate were chiral.

  • Expertise in Reagent Selection: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are widely used due to their efficiency in activating the carboxylic acid and suppressing side reactions. The formation of an active ester intermediate with HOBt enhances the reaction's efficacy.

3. Reduction of the Ester to the Alcohol: Accessing a New Functional Handle

Reduction of the ethyl ester to the corresponding primary alcohol, 3-(2-Fluoro-4-methoxyphenyl)propan-1-ol, provides an alternative functional group for further elaboration. This alcohol can be a precursor for ethers, aldehydes, or can be used in cyclization reactions.

  • Rationale for Reductant Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting the ester to the alcohol. The reaction is typically performed in an anhydrous ethereal solvent like THF at low temperatures to control its reactivity.

4. Heterocycle Synthesis: Constructing Privileged Scaffolds

The 3-(2-Fluoro-4-methoxyphenyl)propanoate framework is an excellent precursor for the synthesis of various heterocyclic systems, which are often considered "privileged scaffolds" in drug discovery due to their ability to interact with multiple biological targets. Two notable examples are the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction and dihydroisoquinolines through the Bischler-Napieralski reaction.[3][4][5][6]

  • Mechanistic Insight: Both reactions rely on the intramolecular cyclization of a phenethylamine derivative onto the aromatic ring. The electron-donating methoxy group on the phenyl ring of our building block activates the ring towards electrophilic substitution, facilitating these cyclizations.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Fluoro-4-methoxyphenyl)propanoic Acid

This protocol details the basic hydrolysis of this compound.

Workflow Diagram:

G start Start: this compound hydrolysis Basic Hydrolysis (NaOH, EtOH/H2O, Reflux) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Extraction (Ethyl Acetate) acidification->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation product Product: 3-(2-Fluoro-4-methoxyphenyl)propanoic Acid evaporation->product

Caption: Workflow for the hydrolysis of the ethyl ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound226.23102.26 g
Sodium Hydroxide (NaOH)40.00200.80 g
Ethanol (EtOH)--20 mL
Water (H₂O)--10 mL
Hydrochloric Acid (HCl), 2M--As needed
Ethyl Acetate (EtOAc)--50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • To a round-bottom flask, add this compound (2.26 g, 10 mmol) and a solution of sodium hydroxide (0.80 g, 20 mmol) in ethanol (20 mL) and water (10 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M HCl.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-Fluoro-4-methoxyphenyl)propanoic acid as a solid.

Protocol 2: Synthesis of N-Benzyl-3-(2-fluoro-4-methoxyphenyl)propanamide

This protocol describes the amide coupling of the corresponding carboxylic acid with benzylamine.

Workflow Diagram:

G start Start: 3-(2-Fluoro-4-methoxyphenyl)propanoic Acid activation Carboxylic Acid Activation (EDC, HOBt, DCM) start->activation amine_addition Addition of Benzylamine activation->amine_addition reaction Stir at Room Temperature amine_addition->reaction workup Aqueous Workup reaction->workup extraction Extraction (DCM) workup->extraction purification Column Chromatography extraction->purification product Product: N-Benzyl-3-(2-fluoro-4-methoxyphenyl)propanamide purification->product

Caption: Workflow for amide bond formation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-(2-Fluoro-4-methoxyphenyl)propanoic Acid198.1850.99 g
Benzylamine107.155.50.59 g
EDC·HCl191.7061.15 g
HOBt135.1260.81 g
Dichloromethane (DCM)--25 mL
Saturated Sodium Bicarbonate Solution--20 mL
Brine--20 mL

Procedure:

  • Dissolve 3-(2-Fluoro-4-methoxyphenyl)propanoic acid (0.99 g, 5 mmol) in dichloromethane (25 mL) in a round-bottom flask.

  • Add EDC·HCl (1.15 g, 6 mmol) and HOBt (0.81 g, 6 mmol) to the solution and stir at room temperature for 15 minutes.

  • Add benzylamine (0.59 g, 5.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC (typically complete within 12-18 hours).

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired amide.

Protocol 3: Synthesis of 6-Fluoro-8-methoxy-3,4-dihydroisoquinoline (via Bischler-Napieralski Reaction)

This protocol outlines a plausible route to a dihydroisoquinoline derivative, a key heterocyclic core. This is a conceptual protocol based on established methodologies.[3][4][6][7][8]

Conceptual Reaction Scheme:

G start This compound reduction Reduction (LiAlH4) start->reduction alcohol 3-(2-Fluoro-4-methoxyphenyl)propan-1-ol reduction->alcohol mesylation Mesylation (MsCl, Et3N) alcohol->mesylation mesylate Mesylate Intermediate mesylation->mesylate azide_substitution Azide Substitution (NaN3) mesylate->azide_substitution azide Azide Intermediate azide_substitution->azide staundinger Staudinger Reaction (PPh3, H2O) azide->staundinger amine 2-(2-Fluoro-4-methoxyphenyl)ethan-1-amine staundinger->amine amide_formation Amide Formation (e.g., Acetic Anhydride) amine->amide_formation amide N-Acetyl Phenethylamine Derivative amide_formation->amide cyclization Bischler-Napieralski Cyclization (POCl3) amide->cyclization product 6-Fluoro-8-methoxy-1-methyl-3,4-dihydroisoquinoline cyclization->product

Caption: Conceptual pathway to a dihydroisoquinoline.

Note: This is a multi-step synthesis. The key cyclization step is presented below.

Materials and Reagents for Cyclization Step:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-(2-(2-Fluoro-4-methoxyphenyl)ethyl)acetamide225.2420.45 g
Phosphorus Oxychloride (POCl₃)153.33-5 mL
Toluene--10 mL

Procedure for Cyclization:

  • Dissolve N-(2-(2-Fluoro-4-methoxyphenyl)ethyl)acetamide (0.45 g, 2 mmol) in dry toluene (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (5 mL) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH ~9-10.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the dihydroisoquinoline.

Conclusion and Future Perspectives

This compound is a building block with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. The strategic placement of the fluoro and methoxy substituents on the phenyl ring, combined with the reactivity of the ethyl propanoate chain, provides a versatile platform for the construction of complex molecular architectures. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this compound and to develop new synthetic methodologies for the creation of innovative molecules.

References

Real-Time Reaction Monitoring of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate Synthesis Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the real-time monitoring of the synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the application of TLC as a rapid, cost-effective, and reliable analytical tool. The protocols herein are structured to ensure scientific integrity and reproducibility, explaining not just the procedural steps but the underlying chemical principles that dictate experimental choices.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), precise control over the reaction progress is paramount. The synthesis of this compound, a potential building block in drug discovery, typically involves the conversion of a more polar carboxylic acid precursor, 3-(2-Fluoro-4-methoxyphenyl)propanoic acid, into its less polar ethyl ester derivative. Monitoring this transformation is essential to determine the point of reaction completion, identify the formation of byproducts, and optimize reaction conditions to maximize yield and purity.

Thin-Layer Chromatography (TLC) is an exceptionally powerful technique for this purpose due to its simplicity, speed, and low cost.[1][2] It provides a qualitative snapshot of the reaction mixture's composition at any given time, allowing chemists to make informed decisions about quenching the reaction, proceeding with workup, or adjusting parameters.

Principle of Thin-Layer Chromatography (TLC)

TLC separates components of a mixture based on the principle of adsorption chromatography. The separation occurs as a mobile phase (a solvent or solvent mixture) moves by capillary action through a stationary phase (a thin layer of an adsorbent material, typically silica gel, coated on a plate).

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent.

  • Mobile Phase: A solvent system, typically a mixture of a non-polar and a more polar solvent, is used to carry the sample components up the plate.[3]

  • Separation Mechanism: A competition is established between the stationary phase and the mobile phase for the components of the mixture.

    • Polar compounds adhere more strongly to the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[4]

    • Non-polar compounds have a weaker affinity for the stationary phase and a higher affinity for the mobile phase, causing them to travel further up the plate, resulting in a higher Rf value.[5]

In the context of this synthesis, the starting material, 3-(2-Fluoro-4-methoxyphenyl)propanoic acid, is significantly more polar than the product, this compound, due to the presence of the carboxylic acid group. This polarity difference is the key to achieving a clear separation on the TLC plate.

Experimental Workflow for TLC Monitoring

The following workflow provides a systematic approach to monitoring the reaction. It is designed to be a self-validating system through the use of reference standards and co-spotting.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_sample 2. Prepare Samples (SM, RM Dilutions) prep_chamber->prep_sample prep_plate 3. Prepare TLC Plate (Draw Baseline, Mark Lanes) prep_sample->prep_plate spot 4. Spot Plate (SM, Co-spot, RM) prep_plate->spot develop 5. Develop Plate (Place in Chamber) spot->develop mark 6. Mark Solvent Front develop->mark visualize 7. Visualize Plate (UV Lamp, Stain) mark->visualize calculate 8. Document & Calculate Rf (Circle Spots, Measure) visualize->calculate interpret 9. Interpret Results (Compare Lanes, Assess Progress) calculate->interpret

Caption: General workflow for TLC reaction monitoring.

Detailed Protocol

This protocol is optimized for the synthesis of this compound from its corresponding carboxylic acid.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates a fluorescent indicator is included for UV visualization).

  • TLC Developing Chamber: A glass jar with a tight-fitting lid.

  • Mobile Phase (Eluent): 30% Ethyl Acetate in Hexanes (v/v). This is a good starting point; optimization may be required.[6][7]

  • Spotting Capillaries: Glass microcapillary tubes.

  • Samples:

    • SM (Starting Material): A dilute solution of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid in ethyl acetate (~1 mg/mL).

    • RM (Reaction Mixture): An aliquot taken directly from the reaction vessel, diluted with 5-10 volumes of ethyl acetate.[8]

  • Visualization Tools:

    • UV Lamp (254 nm).

    • Potassium Permanganate (KMnO₄) stain.

Step-by-Step Procedure

Part A: Chamber and Sample Preparation

  • Prepare the Developing Chamber: Pour the 30% ethyl acetate/hexanes mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the chamber atmosphere saturate for 5-10 minutes. This ensures a uniform solvent vapor environment, which prevents uneven solvent migration on the plate.[4]

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin or baseline) approximately 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer. Mark three small tick marks on this line for the three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).

Part B: Spotting the Plate

  • Spot the "SM" Lane: Dip a clean capillary tube into the starting material solution. Lightly touch the end of the capillary tube to the "SM" tick mark on the baseline. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[9]

  • Spot the "RM" Lane: Using a new capillary tube, spot the diluted reaction mixture on the "RM" tick mark.

  • Spot the "CO" Lane: This is the co-spot lane, a critical control for accurate interpretation.[10] First, spot the starting material ("SM") on the "CO" tick mark. Then, without letting the spot enlarge too much, carefully spot the reaction mixture ("RM") directly on top of the SM spot. This lane confirms if the spot in the RM lane with the same Rf as the SM is indeed unreacted starting material.

Part C: Development and Visualization

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline with the spots is above the solvent level.[8] Close the lid and allow the mobile phase to ascend the plate via capillary action.

  • Monitor Development: Let the solvent front migrate until it is about 1 cm from the top of the plate.

  • Mark the Solvent Front: Immediately upon removing the plate from the chamber, use a pencil to mark the position of the solvent front. This is crucial for accurate Rf calculation.

  • Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.

  • UV Visualization: View the dried plate under a short-wave UV lamp (254 nm).[11] The aromatic rings in both the starting material and product are UV-active and will appear as dark spots against the green fluorescent background.[12][13] Lightly circle all visible spots with a pencil.

  • (Optional) Staining: For secondary visualization or if compounds are not UV-active, dip the plate into a jar containing potassium permanganate stain. This stain is highly effective for visualizing compounds that can be oxidized, such as alcohols, alkenes, and sometimes aldehydes or esters.[13] Oxidizable compounds will appear as yellow-brown spots on a purple background.

Interpretation of Results

The progress of the reaction is determined by comparing the "RM" lane to the "SM" lane.

TLC_Interpretation cluster_plate Idealized TLC Plate (UV Visualization) cluster_key Legend plate baseline Origin (Baseline) solvent_front Solvent Front sm_label SM co_label CO rm_label RM sm_spot co_sm_spot co_prod_spot rm_sm_spot rm_prod_spot key_sm Starting Material key_prod Product

Caption: Idealized TLC plate showing partial reaction completion.

Retention Factor (Rf) Calculation

The Rf value is a ratio that quantifies the movement of a spot relative to the solvent front. It is calculated for each spot.[5][14]

Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)

An Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).[4]

Analyzing Reaction Progress
  • t = 0 (Start of reaction): The "RM" lane should show only a single spot corresponding to the starting material. Its Rf value will be identical to the spot in the "SM" lane.

  • t = intermediate: The "RM" lane will show two spots: a diminishing spot for the starting material and a new, more intense spot for the product. The product spot will have a higher Rf value because the ester is less polar than the carboxylic acid.

  • t = completion: The "RM" lane will show only the product spot, and the starting material spot will have completely disappeared.

CompoundExpected PolarityExpected Rf Value (30% EtOAc/Hex)
3-(2-Fluoro-4-methoxyphenyl)propanoic acidHigh (Carboxylic Acid)Low (~0.2 - 0.3)
This compoundLow (Ester)High (~0.6 - 0.7)

Troubleshooting Common TLC Issues

ProblemProbable Cause(s)Solution(s)
Spots are streaked or "tailing" Sample is too concentrated (overloaded); Compound is highly acidic/basic.Dilute the sample before spotting.[8][15] For acidic compounds, add a small amount (0.5-1%) of acetic acid to the mobile phase.[9][16]
All spots remain at the baseline (Rf ≈ 0) Mobile phase is not polar enough to move the compounds.Increase the polarity of the mobile phase. For example, try 40% or 50% ethyl acetate in hexanes.[16]
All spots run to the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase. For example, try 15% or 20% ethyl acetate in hexanes.[16]
No spots are visible under UV light Compounds are not UV-active; Sample is too dilute.Use a chemical stain (e.g., KMnO₄).[17] Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[16]
Uneven solvent front The chamber was not properly saturated; The plate was touching the side of the chamber or filter paper.Ensure the chamber is sealed and saturated before development. Place the plate carefully in the center of the chamber.[9]

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. By following the detailed protocol and understanding the principles of separation, researchers can efficiently track the conversion of starting material to product, ensuring optimal reaction outcomes. The use of controls, such as reference standards and co-spotting, provides a self-validating system that enhances the reliability and trustworthiness of the results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product. Our advice is grounded in established chemical principles and practical, field-tested experience.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis. The most common route to this class of compounds involves a two-step process: a Heck reaction to form the unsaturated intermediate, Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate, followed by catalytic hydrogenation.

Issue 1: Low or No Yield in the Heck Reaction Step

Question: My Heck coupling between 1-halo-2-fluoro-4-methoxybenzene and ethyl acrylate is failing or giving very low yields. What are the primary causes and how can I fix this?

Answer: A low-yielding Heck reaction is a frequent challenge in cross-coupling chemistry. The issue typically stems from one of three areas: the catalyst system, the reaction conditions, or the reagents' quality.[1][2]

1. Catalyst Inactivity or Decomposition: The active Pd(0) catalyst is the heart of the reaction. Its deactivation is the most common reason for failure.[3]

  • Cause: The Pd(0) species is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. At high temperatures, it can also aggregate into palladium black, which has poor catalytic activity.[1]

  • Solution:

    • Ensure an Inert Atmosphere: The reaction must be performed under a rigorously inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques and ensure all solvents are properly degassed before use.[2]

    • Precatalyst Choice: Instead of using air-sensitive Pd(0) sources directly, use a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂). It will be reduced in situ to the active Pd(0) species.[4]

    • Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center exposed, leading to aggregation. A slight excess of the ligand is often beneficial.[1]

2. Suboptimal Reaction Conditions:

  • Cause: The choice of base, solvent, and temperature is critical and interdependent. An inappropriate base may not efficiently regenerate the Pd(0) catalyst in the final step of the catalytic cycle.[5] The solvent must dissolve all components and remain stable at the reaction temperature.

  • Solution:

    • Base Selection: Triethylamine (Et₃N) is a common and effective base for the Heck reaction.[6] If it fails, consider a slightly stronger, non-nucleophilic organic base or an inorganic base like potassium carbonate (K₂CO₃).

    • Solvent Choice: Anhydrous, polar aprotic solvents like DMF, DMAc, or acetonitrile are standard. Ensure they are of high purity and free from water.

    • Temperature Control: While heat is required, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[1] Aim for the lowest temperature that provides a reasonable reaction rate (typically 80-110 °C).

3. Reagent Purity:

  • Cause: Impurities in your starting materials, particularly the aryl halide, can act as catalyst poisons. Moisture is a significant inhibitor.[2]

  • Solution:

    • Verify Starting Materials: Use freshly purified reagents. Ensure your ethyl acrylate does not contain inhibitors from storage.

    • Use Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents.

Below is a troubleshooting workflow to diagnose a failing Heck reaction.

Heck_Troubleshooting start Low/No Heck Product check_reagents Verify Reagent Purity & Integrity (Aryl Halide, Alkene, Solvent, Base) start->check_reagents Initial Check check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, N2/Ar Purge) check_reagents->check_atmosphere Reagents OK check_catalyst Evaluate Catalyst System (Precatalyst, Ligand Choice, Ratio) check_atmosphere->check_catalyst Atmosphere OK optimize_conditions Systematically Optimize Conditions (Temperature, Base, Concentration) check_catalyst->optimize_conditions Catalyst System OK success Improved Yield optimize_conditions->success Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Alkene_Complex Alkene Coordination PdII_Aryl->Alkene_Complex Alkene Association Insertion_Product Insertion Intermediate Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex Product Coordination Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination (+ Base) Product Product Base Base + HX ArX Aryl Halide (Ar-X) Alkene Alkene

References

common side products in the synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route and ensure the purity of your final product.

Introduction to the Synthesis and its Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation often involves a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, between a halo-substituted 2-fluoro-4-methoxyphenyl precursor and ethyl acrylate, followed by a reduction step. While this approach is generally effective, the complexity of the reaction mechanism can lead to the formation of several side products, complicating purification and potentially impacting the yield and quality of the desired compound.

This guide provides a detailed breakdown of the most common side products, their mechanisms of formation, and strategies for their mitigation. By understanding the root causes of these impurities, you can proactively adjust your experimental parameters to achieve a cleaner reaction profile.

Troubleshooting Guide & FAQs: Common Side Products

This section addresses specific issues you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying chemistry and practical advice for troubleshooting.

FAQ 1: I'm observing a significant amount of a high molecular weight impurity that is difficult to separate from my product. What could it be?

Answer: This is likely a homocoupling product, a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2][3][4]

  • Identity of the Side Product: The most probable homocoupling product is 2,2'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl .

  • Mechanism of Formation: Homocoupling occurs when two molecules of the aryl halide starting material (e.g., 1-bromo-2-fluoro-4-methoxybenzene) react with each other, catalyzed by the palladium complex. This process is competitive with the desired cross-coupling reaction with ethyl acrylate. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation-like step between two of the resulting Ar-Pd(II)-X intermediates, and subsequent reductive elimination to form the biaryl product.[1]

  • Troubleshooting and Mitigation Strategies:

    • Control Stoichiometry: Ensure a slight excess of the acrylate coupling partner to favor the cross-coupling pathway.

    • Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands often promote the desired cross-coupling reaction.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling more than the rate of the desired reaction.

    • Slow Addition: Slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of the aryl-palladium intermediate, thus minimizing the chance of homocoupling.

FAQ 2: My final product is contaminated with a volatile impurity that has a similar polarity to the starting material. What is the likely culprit?

Answer: You are likely observing a dehalogenation side product.[5][6]

  • Identity of the Side Product: The dehalogenation of your starting material (e.g., 1-bromo-2-fluoro-4-methoxybenzene) will result in the formation of 1-fluoro-3-methoxybenzene .

  • Mechanism of Formation: Dehalogenation can occur through several pathways in a palladium-catalyzed reaction. One common route involves the oxidative addition of the aryl halide to Pd(0), followed by a reaction with a hydride source in the reaction mixture. This hydride can originate from the solvent, the base, or even trace amounts of water. The resulting aryl-palladium-hydride intermediate then undergoes reductive elimination to yield the dehalogenated arene.

  • Troubleshooting and Mitigation Strategies:

    • Anhydrous Conditions: Ensure that all your reagents and solvents are scrupulously dry. The presence of water can be a source of protons that lead to dehalogenation.

    • Choice of Base: Use a non-coordinating, anhydrous base. Weakly coordinating bases are less likely to participate in side reactions that can generate hydride species.

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and ligands, which can sometimes contribute to side reactions.

FAQ 3: I've successfully performed the Heck reaction, but my subsequent reduction step is not clean, and I see multiple spots on my TLC plate. What could be happening?

Answer: This issue often points to the presence of geometric isomers of the intermediate acrylate or incomplete reduction.

  • Identity of the Side Products:

    • Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate: This is the expected product of the Heck reaction. Its presence in your final product indicates incomplete reduction.

    • Ethyl (Z)-3-(2-fluoro-4-methoxyphenyl)acrylate: The Heck reaction can sometimes produce a mixture of (E) and (Z) isomers, especially if the reaction is run for extended periods or at high temperatures, which can lead to double bond isomerization.[7][8][9][10] Subsequent reduction of this mixture would lead to the desired product along with unreacted starting material.

  • Mechanism of Isomerization: Isomerization of the double bond in the Heck product can occur through a reversible β-hydride elimination and re-insertion sequence involving a palladium-hydride intermediate.[7]

  • Troubleshooting and Mitigation Strategies:

    • Optimize Heck Reaction Time: Monitor the Heck reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to minimize isomerization.

    • Control Heck Reaction Temperature: Lowering the temperature of the Heck reaction can often suppress isomerization.

    • Optimize Reduction Conditions: Ensure your reduction conditions (e.g., catalyst loading for hydrogenation, reaction time) are sufficient for complete conversion of the acrylate to the propanoate. You may need to screen different reducing agents or conditions.

Summary of Potential Side Products

Side Product Name Chemical Structure Common Analytical Observations (Hypothetical) Mitigation Strategy
2,2'-Difluoro-4,4'-dimethoxy-1,1'-biphenylC14H12F2O2Higher molecular weight peak in GC-MS; Complex aromatic signals in 1H NMR.Control stoichiometry, optimize ligand and temperature.
1-Fluoro-3-methoxybenzeneC7H7FOLower boiling point impurity, often co-elutes with solvent or starting material in GC.Use anhydrous conditions and a non-coordinating base.
Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylateC12H13FO3Presence of vinylic protons in 1H NMR (doublets around 6-8 ppm); Indicates incomplete reduction.Optimize reduction conditions (catalyst, time, temperature).
Ethyl (Z)-3-(2-fluoro-4-methoxyphenyl)acrylateC12H13FO3Presence of a second set of vinylic proton signals in 1H NMR; Indicates isomerization during the Heck reaction.Optimize Heck reaction time and temperature.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route to this compound and the competing side reactions.

Synthesis_Pathway ArylHalide 2-Fluoro-4-methoxyphenyl-X Homocoupling 2,2'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl ArylHalide->Homocoupling Homocoupling Dehalogenation 1-Fluoro-3-methoxybenzene ArylHalide->Dehalogenation Dehalogenation Heck Heck ArylHalide->Heck Heck Reaction (Pd Catalyst, Base) EthylAcrylate Ethyl Acrylate EthylAcrylate->Heck Heck Reaction (Pd Catalyst, Base) DesiredAcrylate Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate DesiredProduct This compound DesiredAcrylate->DesiredProduct Reduction Isomerization Ethyl (Z)-3-(2-fluoro-4-methoxyphenyl)acrylate DesiredAcrylate->Isomerization Isomerization Heck->DesiredAcrylate

Caption: Synthetic pathways in the formation of this compound.

Experimental Protocol: A Representative Heck Reaction and Reduction

The following is a generalized protocol and should be optimized for your specific laboratory conditions and scale.

Part 1: Heck Reaction

  • Setup: To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)3, 4 mol%), and a base (e.g., K2CO3, 2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile), followed by the 2-fluoro-4-methoxyphenyl halide (1 equivalent) and ethyl acrylate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Part 2: Reduction of the Acrylate

  • Setup: Dissolve the crude Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Add a hydrogenation catalyst (e.g., 10% Pd/C, 5 mol% loading) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the synthesis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during fluorination reactions. The introduction of fluorine into organic molecules can significantly alter their biological, physical, and chemical properties, making fluorinated compounds crucial in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] However, the unique reactivity of fluorinating agents presents distinct challenges in the laboratory.[5][6] This resource provides practical, experience-driven advice to help you navigate these complexities and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding fluorination chemistry.

Q1: What are the primary methods for introducing fluorine into an organic molecule?

There are two main strategies for forming a carbon-fluorine bond: nucleophilic and electrophilic fluorination.[7][8]

  • Nucleophilic Fluorination: This approach uses a nucleophilic fluoride source (F⁻) to displace a leaving group or open a strained ring like an epoxide.[7] Common reagents include alkali metal fluorides (e.g., KF, CsF) and ammonium fluorides.[7] The reaction typically follows an S_N2 or S_NAr mechanism.[7]

  • Electrophilic Fluorination: This method employs a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[7] Widely used reagents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and other N-F compounds.[2][7]

Q2: How do I select the appropriate fluorinating agent for my substrate?

The choice of fluorinating agent is critical and depends on the specific transformation you want to achieve.[7]

  • For deoxyfluorination of alcohols , reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are commonly used.[7]

  • To convert ketones to gem-difluoro compounds , DAST or Deoxo-Fluor are also suitable.[7]

  • For the fluorination of electron-rich aromatic compounds or enol ethers , electrophilic reagents like Selectfluor® are often the best choice.[7][9]

  • In nucleophilic aromatic substitution (S_NAr) , a fluoride salt such as KF or CsF is typically used in a polar aprotic solvent.[7]

Q3: What are the major safety concerns when handling fluorinating agents?

Safety is paramount when working with these reagents. Many "F⁺" reagents can react violently and exothermically with common solvents like DMF, pyridine, and DMSO. Reagents such as DAST can decompose at elevated temperatures, releasing corrosive byproducts.[7] Elemental fluorine (F₂) is extremely reactive, toxic, and corrosive, requiring specialized equipment and handling procedures.[5][10] Additionally, hydrogen fluoride (HF) is highly corrosive and toxic.[11][12] Always consult the Safety Data Sheet (SDS) for your specific reagent and follow strict safety protocols.[7][13]

Q4: My reaction is not working. What are the first things I should check?

If you're experiencing a low or no yield, start by verifying the fundamentals:

  • Reagent Quality: Ensure your fluorinating agent has been stored correctly and has not degraded.[14] Many are sensitive to moisture.[14]

  • Anhydrous Conditions: Many fluorination reactions are highly sensitive to water.[15] Ensure all glassware is thoroughly dried and use anhydrous solvents.[14][15]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.[15]

Part 2: Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Fluorinated Product

A low yield is one of the most common frustrations in fluorination chemistry. The underlying cause can often be identified by systematically evaluating the reaction components and conditions.

Potential Causes & Solutions:

  • Inactive Fluorinating Reagent:

    • Causality: Many fluorinating agents are moisture-sensitive and can degrade over time, losing their reactivity.[14] For example, DAST and Deoxo-Fluor can hydrolyze, rendering them ineffective.

    • Solution: Use a fresh bottle of the fluorinating reagent or a recently opened one that has been stored under anhydrous conditions.[7] If you suspect reagent degradation, consider titrating it before use.

  • Poor Leaving Group (for Nucleophilic Fluorination):

    • Causality: In S_N2 reactions, the rate of reaction is highly dependent on the ability of the leaving group to depart. For deoxyfluorination of alcohols, the hydroxyl group itself is a poor leaving group and must be activated in situ by the fluorinating agent.[7]

    • Solution: For challenging substrates, consider converting the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), prior to fluorination with a fluoride salt.[16]

  • Sub-optimal Reaction Temperature:

    • Causality: Chemical reactions have an activation energy barrier that must be overcome. Some fluorinations require thermal energy to proceed at a practical rate.[17] Conversely, excessive heat can lead to decomposition of the starting material, product, or reagents.[14][18]

    • Solution: If the reaction is sluggish, gradually increase the temperature.[7] However, be mindful that higher temperatures can also promote side reactions.[7] If you observe decomposition, try running the reaction at a lower temperature.[14]

  • Solvent Incompatibility:

    • Causality: The solvent plays a crucial role in solvating the reactants and influencing the reactivity of the fluorinating agent. Protic solvents can hydrogen-bond with and deactivate nucleophilic fluoride sources.[19] Some electrophilic reagents can react dangerously with certain solvents.

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents.[14] For nucleophilic fluorination, polar aprotic solvents like DMF, DMSO, or acetonitrile are often used to enhance the nucleophilicity of the fluoride ion.[14][19] For electrophilic fluorinations, ensure the solvent is compatible with the "F+" reagent; for instance, Selectfluor® can react exothermically with DMF.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_reagent Verify Reagent Activity (Fresh bottle? Proper storage?) start->check_reagent check_conditions Review Reaction Conditions (Anhydrous? Inert atmosphere?) check_reagent->check_conditions Reagent OK optimize_temp Optimize Temperature (Increase for slow reaction, decrease for decomposition) check_conditions->optimize_temp Conditions OK optimize_solvent Screen Solvents (Aprotic polar for nucleophilic? Check compatibility for electrophilic) optimize_temp->optimize_solvent Temp. Optimized check_leaving_group Assess Leaving Group (For Nucleophilic Fluorination) optimize_solvent->check_leaving_group Solvent Optimized derivatize Derivatize to a Better Leaving Group (e.g., Tosylate, Mesylate) check_leaving_group->derivatize Poor Leaving Group success Improved Yield check_leaving_group->success Good Leaving Group derivatize->success

Caption: A stepwise approach to troubleshooting low product yield.

Issue 2: Formation of Side Products and Low Selectivity

The formation of multiple products is a common challenge, leading to difficult purifications and reduced yields of the desired compound.

Potential Causes & Solutions:

  • Elimination Reactions:

    • Causality: The high basicity of "naked" fluoride anions can promote elimination reactions (E2), especially with secondary and tertiary alkyl halides, to form alkenes.[16] Also, the generation of HF as a byproduct can catalyze elimination, particularly at elevated temperatures.[11]

    • Solution: To minimize HF-catalyzed elimination, consider adding a mild, non-nucleophilic base or an HF scavenger.[11] Lowering the reaction temperature can also help.[11] For nucleophilic fluorination, using less basic fluoride sources or solvent systems that temper the fluoride's basicity can be beneficial.[20]

  • Poor Regioselectivity:

    • Causality: In molecules with multiple potential reaction sites, such as C-H bonds in heterocycles, a mixture of isomers can be formed.[14] The outcome is influenced by both electronic and steric factors.[14]

    • Solution: Exploit the directing effects of existing functional groups to guide the fluorination to a specific position.[14] The choice of catalyst and directing group is crucial in C-H activation strategies.[14]

  • Over-fluorination:

    • Causality: The desired monofluorinated product can sometimes be more reactive than the starting material, leading to the formation of di- or poly-fluorinated species.[21]

    • Solution: Use a stoichiometric amount of the fluorinating agent or even a slight excess of the substrate. Monitor the reaction closely by TLC or GC-MS and quench it once the starting material is consumed.

Data Summary for Solvent Selection in Nucleophilic Fluorination

SolventDielectric Constant (ε)Dipole Moment (μ, D)Properties and Considerations
Acetonitrile (MeCN)37.53.92Good general-purpose solvent, less reactive than DMF or DMSO.[14]
Dimethylformamide (DMF)36.73.82High boiling point, excellent at solvating salts. Can be problematic with some electrophilic reagents.[7][19]
Dimethyl sulfoxide (DMSO)46.73.96Very high boiling point, highly polar. Can be difficult to remove. Potential for explosive reactions with some "F+" reagents.[7][19]
Sulfolane43.34.81High thermal stability, suitable for high-temperature S_NAr reactions.
Issue 3: Catalyst Deactivation

In catalytic fluorination reactions, the loss of catalyst activity can halt the reaction prematurely.

Potential Causes & Solutions:

  • Coke Formation:

    • Causality: At higher temperatures, organic molecules can decompose on the surface of heterogeneous catalysts, forming carbonaceous deposits (coke) that block active sites.[18]

    • Solution: Optimize the reaction temperature to the lowest effective level.[18] Modifying the catalyst support or doping with alkali metals can sometimes suppress coking.[18]

  • Inhibition by Byproducts or Impurities:

    • Causality: Byproducts like HF or impurities in the starting materials can coordinate to the metal center of a catalyst, inhibiting its activity.[11][22] Tertiary amines, sometimes used as bases, can also lead to catalyst deactivation pathways.[14]

    • Solution: Use highly purified starting materials. If HF is a suspected inhibitor, the addition of an HF scavenger may be beneficial.[11] If a base is required, screen different options to find one that is compatible with the catalyst.

Logical Flow for Diagnosing Catalyst Deactivation

G start Reaction Stalls Prematurely check_impurities Analyze Starting Materials for Impurities start->check_impurities check_byproducts Identify Reaction Byproducts (e.g., HF) start->check_byproducts optimize_temp Lower Reaction Temperature start->optimize_temp catalyst_poisoning Hypothesis: Catalyst Poisoning check_impurities->catalyst_poisoning check_byproducts->catalyst_poisoning test_scavenger Add HF Scavenger solution Improved Catalyst Lifetime test_scavenger->solution coke_formation Hypothesis: Coke Formation optimize_temp->coke_formation catalyst_poisoning->test_scavenger coke_formation->solution

Caption: A decision tree for investigating catalyst deactivation.

Part 3: Experimental Protocols

This section provides standardized, step-by-step methodologies for key experimental workflows.

Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor®

This protocol is a general guideline for the fluorination of an activated aromatic compound.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 equiv) and the appropriate anhydrous solvent (e.g., acetonitrile).[14]

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add Selectfluor® (1.1-1.5 equiv) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 80 °C are common).[22] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional solvent.[14]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[14]

Protocol 2: Managing and Quenching Reactions Generating HF

Hydrogen fluoride (HF) is a common and hazardous byproduct in many fluorination reactions.[11] Proper work-up is essential for safety and to prevent degradation of materials like silica gel during purification.[11]

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) aqueous solution of sodium hydroxide (NaOH) to the stirred reaction mixture. Be cautious as this is an exothermic process and may generate gas (CO₂ if using bicarbonate).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water-soluble impurities.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[11]

Safety First: Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and gloves resistant to the chemicals being used.[1][10][13] For reactions involving HF, specialized training and the availability of calcium gluconate gel as a first aid measure are essential.[11][12]

References

Technical Support Center: Purification Challenges with Fluorinated Organic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique purification challenges presented by fluorinated organic intermediates. The incorporation of fluorine into organic molecules imparts distinct physicochemical properties that can complicate standard purification protocols. This resource offers troubleshooting advice and detailed methodologies in a direct question-and-answer format to help you navigate these complexities and streamline your workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions encountered during the purification of fluorinated compounds.

Q1: Why do my fluorinated compounds exhibit unusual behavior on standard silica gel chromatography?

A: Fluorine's high electronegativity significantly alters a molecule's polarity, dipole moment, and intermolecular interactions. Highly fluorinated compounds can be less polar than their non-fluorinated analogs, leading to unexpectedly fast elution. Conversely, single fluorine substitutions can increase polarity, causing retention. Furthermore, strong dipole interactions between C-F bonds and the acidic silanol groups on silica can lead to significant peak tailing, especially with basic compounds like fluorinated anilines or morpholines.[1][2]

Q2: My fluorinated product is co-eluting with a non-fluorinated impurity. How can I improve separation?

A: This is a classic challenge. The key is to exploit the unique properties of the fluorine atoms. Consider switching to a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or fluorous silica gel).[3][4] These phases offer alternative selectivity based on "fluorous-fluorous" interactions, which can selectively retain the fluorinated component, allowing the non-fluorinated impurity to elute first.[3][5] Alternatively, using a fluorinated solvent or additive in the mobile phase with a standard C8 or C18 column can also enhance separation.[6]

Q3: I'm struggling to crystallize my fluorinated intermediate. Are there any special considerations?

A: Yes, fluorinated compounds can be challenging to crystallize due to weaker intermolecular interactions compared to their hydrocarbon counterparts. Perfluoroalkyl chains, for instance, are rigid and less conformationally flexible. Success often relies on a systematic approach to solvent selection. Vapor diffusion is a highly effective technique for small quantities.[7] A good starting point is to dissolve the compound in a solvent where it is highly soluble (like dichloromethane or acetone) and diffuse in a "non-solvent" in which it is poorly soluble (like heptane or methanol).[7][8]

Q4: What is Fluorous Solid-Phase Extraction (F-SPE), and when should I use it?

A: F-SPE is a powerful purification technique that leverages the unique partitioning behavior of highly fluorinated compounds. It uses silica gel modified with a perfluoroalkyl phase (a "fluorous" phase).[9][10] F-SPE is ideal for separating highly fluorinated molecules (e.g., those with a fluorous tag or catalysts) from non-fluorinated (organic) reaction components.[11][12] The separation is typically very clean: non-fluorinated compounds are washed through with an organic solvent, and the desired fluorous compound is then eluted with a fluorinated solvent.[9]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, problem-oriented guides for specific purification techniques.

Guide 1: Troubleshooting Column Chromatography

Problem: Severe peak tailing or complete retention of a basic fluorinated amine on silica gel.

  • Causality: The basic nitrogen atom interacts strongly with acidic silanol groups (Si-OH) on the silica surface, while the electronegative fluorine atoms can exacerbate this interaction through inductive effects. This leads to strong, non-specific binding and poor chromatographic performance.

  • Solutions & Protocols:

    • Mobile Phase Modification (Protocol 1):

      • Step 1: Add a small amount of a competitive base to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is effective.

      • Step 2: The added base will saturate the acidic sites on the silica, preventing your target compound from binding irreversibly.

      • Step 3: Equilibrate the column with the modified mobile phase for at least 3-5 column volumes before loading your sample.

    • Use of Alternative Stationary Phases (Protocol 2):

      • Option A: Basic Alumina: Alumina is a basic stationary phase and is much more suitable for purifying basic compounds.[1] Use a similar solvent system as you would for silica, but expect altered selectivity.

      • Option B: Amine-Functionalized Silica: This commercially available phase has amino groups covalently bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for amine purification.[1]

      • Option C: Fluorinated Phases: For separating fluorinated compounds from non-fluorinated ones, phases like Pentafluorophenyl (PFP) or Tridecafluoro (TDF) offer unique selectivity.[3] The retention mechanism is a mix of hydrophobic character and fluorine content; more fluorinated molecules are retained longer.[3]

Problem: Poor resolution between a fluorinated product and a structurally similar, non-fluorinated byproduct.

  • Causality: The subtle difference in polarity imparted by the fluorine atom(s) is insufficient to achieve separation on a standard stationary phase like C18 or silica.

  • Solution & Workflow:

    G Start Poor Resolution on C18/Silica Decision1 Is the target compound significantly fluorinated? Start->Decision1 Path1 Yes (e.g., >25% F by mass) Decision1->Path1 Yes Path2 No (e.g., single F atom) Decision1->Path2 No FSPE Utilize Fluorous Solid-Phase Extraction (F-SPE) Path1->FSPE If impurities are non-fluorinated FP_Chrom Use a Fluorinated Stationary Phase (e.g., PFP, TDF) Path1->FP_Chrom If impurities are also fluorinated (different F-content) Path2->FP_Chrom PFP phases can separate based on π-π interactions and shape selectivity FM_Chrom Use a Fluorinated Mobile Phase Additive (e.g., TFE) with a C8 Column Path2->FM_Chrom Trifluoroethanol (TFE) can alter surface energy and improve separation

    • Caption: Decision workflow for improving chromatographic separation.

    • Expert Insight: Pairing a standard C8 column with a fluorinated eluent like trifluoroethanol (TFE) can be surprisingly effective. The TFE adsorbs to the stationary phase surface, creating a "pseudo-fluorinated" phase that enhances selectivity for fluorinated analytes.[6] Increasing the column temperature (e.g., to 45°C) can further improve separation efficiency.[6]

Guide 2: Troubleshooting Crystallization

Problem: My fluorinated compound oils out or forms a precipitate instead of crystals.

  • Causality: The rate of supersaturation is too high, leading to rapid nucleation and formation of an amorphous solid or oil rather than an ordered crystal lattice. Fluorinated compounds can be particularly sensitive to this.

  • Solutions & Protocols:

    • Vapor Diffusion (Protocol 3):

      • Step 1: Dissolve your compound (5-20 mg) in a minimal amount of a "good" solvent (e.g., 0.5 mL of acetone or THF) in a small, open vial (e.g., a 2 mL GC vial).

      • Step 2: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial) that contains a small volume (2-3 mL) of a volatile "poor" solvent (e.g., pentane, hexane, or methanol).[7]

      • Step 3: Seal the outer container and leave it undisturbed. The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth over several days.

    • Solvent Layering (Protocol 4):

      • Step 1: Dissolve your compound in a small amount of a dense, "good" solvent (e.g., dichloromethane).

      • Step 2: Carefully layer a less dense, miscible "poor" solvent (e.g., ethanol or hexane) on top of the solution, creating a distinct interface.[7]

      • Step 3: Do not disturb the vessel. Crystals will form slowly at the interface as the solvents diffuse into one another.

    • Co-Crystallization (Advanced Technique):

      • If your compound is a proton donor, consider adding a crystallization aid like triphenylphosphine oxide (TPPO). The strong hydrogen bond formed between your compound and TPPO can provide the necessary intermolecular scaffolding to induce crystallization.[13]

Guide 3: Specialized Purification Techniques

Problem: How to remove highly persistent per- and polyfluoroalkyl substance (PFAS) impurities from my product?

  • Causality: PFAS are a class of synthetic organofluorine compounds known for their extreme chemical and thermal stability due to the strength of the carbon-fluorine bond.[14][15] They are often used as surfactants or process aids and can be difficult to remove using standard methods.

  • Solutions:

    • Adsorption:

      • Granular Activated Carbon (GAC): GAC is a widely used adsorbent for PFAS removal.[14][16] Passing a solution of your product through a GAC cartridge can effectively trap PFAS impurities via hydrophobic and electrostatic interactions.[14]

      • Ion Exchange Resins: Anion exchange resins are particularly effective for removing anionic PFAS like PFOA and PFOS.[14]

    • Fluorous Solid-Phase Extraction (F-SPE):

      • This is a highly selective method. Since PFAS are highly fluorinated, they will be strongly retained on a fluorous SPE cartridge while your likely less-fluorinated organic intermediate can be washed through.[9][10]

    Protocol 5: Fluorous Solid-Phase Extraction (F-SPE) for Impurity Removal

    G cluster_0 F-SPE Workflow Step1 1. Condition Cartridge (Fluorophilic Solvent, e.g., MeOH) Step2 2. Equilibrate Cartridge (Fluorophobic Solvent, e.g., 80:20 MeOH/H₂O) Step1->Step2 Step3 3. Load Sample (Dissolved in fluorophobic solvent) Step2->Step3 Step4 4. Wash (Fluorophobic) (Elutes non-fluorous product) Step3->Step4 Step5 5. Elute (Fluorophilic) (Elutes retained PFAS impurities) Step4->Step5 Product_Out Purified Product Step4->Product_Out Waste_Out PFAS Waste Step5->Waste_Out Input Crude Product (with PFAS) Input->Step3

    • Caption: Standard workflow for removing fluorous impurities via F-SPE.

    • Expert Insight: The choice of "fluorophobic" wash solvent is critical. Common choices include 80:20 methanol/water or 70:30 acetonitrile/water.[12] The "fluorophilic" elution solvent is typically a pure organic solvent like methanol or THF.[12]

Problem: My fluorinated intermediate forms an azeotrope with the reaction solvent, making separation by simple distillation impossible.

  • Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. Many fluorinated compounds, especially alcohols, can form azeotropes with common organic solvents or water.[17][18]

  • Solution: Azeotropic or Extractive Distillation

    • Azeotropic Distillation:

      • Principle: Involves adding a third component (an "entraining agent") that forms a new, lower-boiling azeotrope with one of the components of the original mixture.[19] This new azeotrope is distilled off, effectively separating the original components.

      • Example: To separate a mixture of fluorinated alkanes, an inert, water-soluble solvent like acetone can be used as an entrainer. After distillation, water is added to the collected fractions to dissolve the acetone, causing the pure fluorinated compound to separate as a distinct phase.[19]

    • Extractive Distillation:

      • Principle: Involves adding a high-boiling, miscible solvent that alters the relative volatility of the original components without forming a new azeotrope.[18]

      • Example: To separate a 2,2,2-trifluoroethanol/isopropanol azeotrope, N-methyl-2-pyrrolidone (NMP) can be used as a separating agent. NMP selectively interacts with one component, increasing its effective boiling point and allowing the other to be distilled off in high purity.[17]

Part 3: Data & Reference Tables

Table 1: Properties of Common Fluorinated Stationary Phases

Stationary PhaseStructure/TypePrimary Retention Mechanism(s)Best For Separating...
Pentafluorophenyl (PFP) Phenyl ring with 5 fluorine atomsπ-π interactions, dipole-dipole, hydrophobicAromatic, positional isomers, halogenated compounds.[3][4]
Tridecafluoro (TDF) Silica bonded with - (CH₂)₂C₆F₁₃Fluorous-fluorous interactions, hydrophobicHighly fluorinated molecules from non-fluorinated ones.[3]
FluoroFlash® Silica Gel Silica bonded with - (CH₂)₂C₈F₁₇Strong fluorous-fluorous interactionsFluorous-tagged compounds, F-SPE applications.[20]

Table 2: Troubleshooting Summary for Fluorinated Compound Purification

IssuePotential CauseRecommended Action(s)
Peak Tailing (HPLC/Flash) Strong interaction with silica silanolsAdd Et₃N to mobile phase; switch to alumina or PFP column.[1]
Co-elution Insufficient difference in polarityUse a fluorinated stationary phase (PFP); use a fluorinated mobile phase additive (TFE).[3][6]
Failure to Crystallize Rapid supersaturation; weak interactionsUse vapor diffusion or solvent layering; try a co-crystallant like TPPO.[7][13]
Azeotrope Formation Strong intermolecular forces with solventEmploy azeotropic or extractive distillation with an appropriate entrainer/agent.[17][19]
PFAS Contamination Persistent process impuritiesAdsorption on activated carbon; Fluorous SPE (F-SPE).[9][14]

References

Technical Support Center: Purification of Crude Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate. This document offers in-depth technical guidance to address common challenges encountered during the purification process, ensuring the attainment of high-purity material crucial for subsequent research and development activities.

I. Understanding the Impurity Profile

The first step in developing a robust purification strategy is to understand the potential impurities that may be present in the crude product. The impurity profile is highly dependent on the synthetic route employed. Common synthetic pathways to this compound and their associated potential impurities are outlined below.

A. Horner-Wadsworth-Emmons (HWE) Reaction followed by Hydrogenation:

A prevalent synthetic route involves the Horner-Wadsworth-Emmons reaction of 2-fluoro-4-methoxybenzaldehyde with a phosphonate reagent, such as triethyl phosphonoacetate, to yield the corresponding acrylate, which is subsequently hydrogenated.

  • Potential Impurities:

    • Unreacted Starting Materials: 2-fluoro-4-methoxybenzaldehyde and triethyl phosphonoacetate.

    • cis-Isomer of the Acrylate: The HWE reaction typically favors the formation of the trans-isomer, but the cis-isomer can be a minor byproduct.

    • Over-reduction Products: Hydrogenation of the aromatic ring can occur under harsh conditions.

    • Phosphonate Byproducts: Water-soluble phosphate salts are generated during the HWE reaction and are typically removed during aqueous work-up.[1]

B. Friedel-Crafts Acylation followed by Reduction:

Another common approach is the Friedel-Crafts acylation of 3-fluoroanisole with an appropriate acylating agent, followed by reduction of the resulting ketone.

  • Potential Impurities:

    • Unreacted Starting Materials: 3-fluoroanisole and the acylating agent.

    • Regioisomers: Acylation of 3-fluoroanisole can potentially lead to the formation of positional isomers due to competing directing effects of the fluoro and methoxy groups.

    • Polyacylated Products: Although less common with acylation compared to alkylation, polyacylation can occur under certain conditions.[2]

    • Incomplete Reduction Products: The corresponding ketone may remain if the reduction is incomplete.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

A. Column Chromatography

Issue 1: Poor Separation of the Desired Product from Impurities.

  • Possible Cause: Inappropriate solvent system (mobile phase).

  • Troubleshooting & Optimization:

    • TLC Analysis: Before performing column chromatography, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the desired product.

    • Solvent System Modification: A common and effective eluent for similar compounds is a mixture of hexane and ethyl acetate.[3][4][5] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

    • Alternative Solvents: If hexane/ethyl acetate does not provide adequate separation, consider other solvent systems such as dichloromethane/methanol or petroleum ether/ethyl acetate.[1][4]

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often improve the resolution of closely eluting compounds.

Issue 2: Low Yield of Purified Product.

  • Possible Cause: The product is highly soluble in the elution solvent, leading to broad bands and co-elution with impurities.

  • Troubleshooting & Optimization:

    • Reduce Solvent Polarity: Use a less polar solvent system to slow down the elution of the product.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can lead to sharper bands and better separation.

B. Recrystallization

Issue 1: The Compound "Oils Out" Instead of Forming Crystals.

  • Possible Cause:

    • The solution is supersaturated.

    • The cooling rate is too rapid.

    • The chosen solvent is not suitable.

  • Troubleshooting & Optimization:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

    • Solvent Selection: For aromatic esters, a mixed solvent system is often effective. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexane).[6] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly turbid. Reheat to obtain a clear solution and then cool slowly.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

Issue 2: No Crystals Form Upon Cooling.

  • Possible Cause:

    • The solution is not saturated.

    • The chosen solvent is too good of a solvent for the compound at all temperatures.

  • Troubleshooting & Optimization:

    • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product.

    • Add an Anti-Solvent: If using a single solvent, slowly add a solvent in which the compound is insoluble (an "anti-solvent") to the solution until it becomes cloudy, then heat to redissolve and cool slowly.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: Flash column chromatography using a silica gel stationary phase and a hexane/ethyl acetate mobile phase is a highly effective and widely used method for purifying compounds of this type.[3][4][5] Recrystallization from a mixed solvent system like ethyl acetate/hexane can also be an excellent method for obtaining highly pure material, particularly if the crude product is already relatively clean.[6]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for rapid analysis of fractions from column chromatography to identify those containing the pure product. For visualization, UV light is often effective for aromatic compounds.[5] Staining with potassium permanganate can also be used to visualize a wide range of organic compounds.

Q3: My purified product still shows minor impurities by NMR. What should I do?

A3: If minor impurities persist after initial purification, a second purification step using a different technique is recommended. For example, if the initial purification was done by column chromatography, a subsequent recrystallization can often remove the remaining impurities.

Q4: Are there any specific safety precautions I should take during the purification?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used in chromatography and recrystallization are often flammable and can be harmful if inhaled or in contact with skin.

IV. Experimental Protocols

A. Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Start with a low polarity mixture and gradually increase the polarity if necessary.

  • Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

B. Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

V. Visualizations

Purification_Workflow Crude Crude Product (this compound + Impurities) Column Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Primary Purification Recrystallization Recrystallization (EtOAc/Hexane) Column->Recrystallization Further Purification Pure Pure Product Column->Pure High Purity Impurities1 Impurities Column->Impurities1 Recrystallization->Pure Impurities2 Residual Impurities Recrystallization->Impurities2

References

Technical Support Center: Alternative Catalysts for Phenylpropanoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of phenylpropanoate esters using alternative catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during experimentation. Here, we move beyond traditional acid catalysis to explore the nuances of using lipases, solid acid catalysts, and ionic liquids, providing you with field-proven insights to optimize your synthetic routes.

I. Lipase-Catalyzed Synthesis: Harnessing Nature's Catalysts

Lipases offer a green and highly selective alternative for ester synthesis. However, their activity and stability are sensitive to reaction conditions. This section addresses common issues encountered when employing these biocatalysts for phenylpropanoate ester production.

Frequently Asked Questions (FAQs)

Q1: My lipase-catalyzed esterification of phenylpropanoic acid is showing low conversion. What are the likely causes?

A1: Low conversion in lipase-catalyzed esterification of aromatic acids like phenylpropanoic acid can stem from several factors:

  • Enzyme Inhibition: Phenylpropanoic acid, despite being a substrate, can also act as an inhibitor, particularly at high concentrations. Some lipases are more susceptible to substrate inhibition than others. For instance, while Candida antarctica lipase B (CALB) is a robust catalyst, it can still be inhibited by certain carboxylic acids.[1][2]

  • Water Content: Water is a double-edged sword in lipase catalysis. A minimal amount of water is essential to maintain the enzyme's catalytically active conformation. However, excess water will shift the reaction equilibrium towards hydrolysis of the ester, the reverse reaction, thereby reducing your yield.[3]

  • Mass Transfer Limitations: If you are using an immobilized lipase, poor mixing can lead to diffusion limitations, where the substrates cannot efficiently reach the active sites of the enzyme.

  • Sub-optimal pH: The microenvironment of the enzyme can be affected by the acidity of the carboxylic acid, potentially shifting the pH away from the optimal range for lipase activity.

Q2: How does the choice of alcohol affect the reaction rate and selectivity?

A2: The structure of the alcohol plays a crucial role. Generally, lipases show higher activity with primary alcohols compared to secondary and tertiary alcohols due to reduced steric hindrance around the active site.[1] For phenylpropanoate synthesis, using a simple primary alcohol like ethanol or propanol is a good starting point. The chain length of the alcohol can also influence the reaction rate, often due to polarity and solubility effects in the reaction medium.[4]

Q3: What are the advantages of using an immobilized lipase?

A3: Immobilization of lipases on solid supports offers several significant advantages:

  • Enhanced Stability: Immobilization often increases the thermal and operational stability of the enzyme.[3]

  • Easy Separation: The catalyst can be easily recovered from the reaction mixture by simple filtration, simplifying product purification.

  • Reusability: Immobilized lipases can be reused for multiple reaction cycles, which is crucial for cost-effective and sustainable processes.[3]

  • Reduced Product Inhibition: By immobilizing the enzyme, you can sometimes mitigate product inhibition by creating a microenvironment that favors product diffusion away from the enzyme.

Troubleshooting Guide: Lipase-Catalyzed Synthesis
Problem Potential Cause Troubleshooting Steps
Low Yield Enzyme Inhibition - Perform initial rate studies at varying phenylpropanoic acid concentrations to determine if substrate inhibition is occurring.- Consider a fed-batch approach where the acid is added gradually.
Excess Water - Use a dry organic solvent (if applicable).- Add molecular sieves to the reaction mixture to scavenge water produced during the reaction.[5]
Sub-optimal Temperature - Determine the optimal temperature for your specific lipase. A temperature screen from 30-60 °C is a good starting point.
Slow Reaction Rate Mass Transfer Limitation - Increase the agitation speed.- If using an immobilized enzyme, ensure the particle size is appropriate for your reactor.
Low Enzyme Activity - Increase the enzyme loading. However, be aware that excessive loading can lead to enzyme aggregation and reduced efficiency.[5]
Poor Selectivity Non-specific Enzyme - Screen different lipases. Lipases from different microbial sources can exhibit varying selectivity for phenylpropanoic acid.[6]
Difficulty in Product Purification Emulsion Formation - If using a biphasic system, emulsions can form. Consider changing the solvent or using a different work-up procedure, such as centrifugation.
Experimental Protocol: Immobilized Lipase-Catalyzed Synthesis of Ethyl Phenylpropanoate
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of phenylpropanoic acid in 50 mL of n-hexane.

  • Enzyme Addition: Add 200 mg of immobilized Candida antarctica lipase B (e.g., Novozym 435).

  • Reaction Initiation: Add 15 mmol of ethanol to the mixture.

  • Incubation: Place the flask in a shaking incubator at 45°C and 200 rpm for 24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

  • Work-up: After the reaction, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse. The filtrate containing the product can be concentrated under reduced pressure and purified by column chromatography if necessary.

II. Solid Acid Catalysts: The Robust and Reusable Alternative

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and sulfated metal oxides, offer a heterogeneous catalytic system that simplifies product purification and catalyst recycling. However, catalyst deactivation can be a significant challenge.

Frequently Asked Questions (FAQs)

Q1: My solid acid catalyst is losing activity after a few runs. What is causing this deactivation?

A1: Catalyst deactivation in esterification reactions is a common issue and can be attributed to several mechanisms:

  • Leaching of Active Sites: The acidic functional groups (e.g., sulfonic acid groups) can leach from the support into the reaction medium, especially at elevated temperatures.[7]

  • Fouling by Polymerization: Unsaturated compounds or impurities in the reactants can polymerize on the catalyst surface, blocking the active sites.[8][9]

  • Poisoning by Impurities: Basic impurities, such as nitrogen-containing compounds, in the reactants can neutralize the acid sites. Metal ions can also exchange with the protons of the acid sites, reducing the catalyst's acidity.[8][9]

  • Mechanical Degradation: The physical structure of the catalyst can degrade over time due to mechanical stress from stirring.

Q2: How can I regenerate my deactivated solid acid catalyst?

A2: The regeneration method depends on the cause of deactivation:

  • For Fouling: Washing the catalyst with a suitable solvent can remove adsorbed organic species. For more stubborn carbonaceous deposits (coke), calcination at high temperatures can be effective, although this may not be suitable for all types of catalysts (e.g., polymer resins).

  • For Poisoning: Washing with a dilute acid solution can help to remove basic poisons and ion-exchanged metal cations, thereby restoring the catalyst's acidity.[8]

Q3: Is Amberlyst-15 a good choice for phenylpropanoate ester synthesis?

A3: Amberlyst-15 is a widely used and effective solid acid catalyst for various esterification reactions due to its high acidity and porosity.[10][11][12][13][14] It is a sulfonated styrene-divinylbenzene copolymer and has been shown to be reusable for multiple cycles in many applications.[10][11][12] However, its thermal stability is limited (typically up to 120-140°C), and leaching of sulfonic acid groups can occur, especially with polar solvents and at higher temperatures.

Troubleshooting Guide: Solid Acid Catalyzed Synthesis
Problem Potential Cause Troubleshooting Steps
Decreasing Yield Over Cycles Catalyst Deactivation - Leaching: Analyze the reaction mixture for leached acid. Consider using a lower reaction temperature or a less polar solvent.- Fouling: Characterize the spent catalyst (e.g., by TGA, SEM) to check for deposits. Pre-treat your reactants to remove polymerizable impurities.- Poisoning: Analyze your starting materials for basic impurities or metal ions.
Low Reaction Rate Insufficient Acidity - Use a catalyst with a higher acid site density.- Increase the catalyst loading.
Mass Transfer Limitations - Increase agitation speed.- Use a catalyst with a larger pore size to facilitate diffusion of the bulky aromatic reactants.
Side Reactions High Temperature - Phenylpropanoic acid and the corresponding alcohol can undergo side reactions like dehydration or etherification at high temperatures. Lower the reaction temperature and monitor for by-products by GC-MS or NMR.
Experimental Protocol: Amberlyst-15 Catalyzed Synthesis of Methyl Phenylpropanoate
  • Catalyst Preparation: Wash Amberlyst-15 with methanol and dry under vacuum at 60°C for 4 hours before use.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 10 mmol of phenylpropanoic acid, 50 mL of methanol, and 1 g of pre-treated Amberlyst-15.

  • Reaction: Reflux the mixture with stirring for 8 hours.

  • Monitoring: Track the reaction progress using TLC or GC.

  • Work-up: Cool the reaction mixture and filter to recover the catalyst. The catalyst can be washed with methanol and dried for reuse. The filtrate can be concentrated, and the product purified by distillation or chromatography.

Catalyst Deactivation and Regeneration Workflow

G start Low Catalyst Activity check_leaching Analyze filtrate for leached acid start->check_leaching check_fouling Characterize spent catalyst (TGA, SEM) check_leaching->check_fouling No leaching_pos Leaching Confirmed check_leaching->leaching_pos Yes check_poisoning Analyze reactants for impurities check_fouling->check_poisoning No fouling_pos Fouling Confirmed check_fouling->fouling_pos Yes poisoning_pos Poisoning Confirmed check_poisoning->poisoning_pos Yes optimize_cond Optimize reaction conditions (lower temp, different solvent) leaching_pos->optimize_cond regenerate_foul Regenerate by solvent wash or calcination fouling_pos->regenerate_foul regenerate_poison Regenerate by acid wash poisoning_pos->regenerate_poison end Improved Catalyst Performance optimize_cond->end regenerate_foul->end regenerate_poison->end

Caption: Troubleshooting workflow for solid acid catalyst deactivation.

III. Ionic Liquids: The "Designer" Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their properties can be tuned by modifying the cation and anion, offering a high degree of design flexibility. However, their use in esterification reactions comes with its own set of challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble separating my phenylpropanoate ester from the ionic liquid. What are my options?

A1: Product separation is a common hurdle when using ionic liquids. Here are a few strategies:

  • Liquid-Liquid Extraction: If the ester is immiscible with the ionic liquid, you can perform a simple liquid-liquid extraction with a suitable organic solvent (e.g., hexane, diethyl ether).

  • Distillation: If the ester is volatile and the ionic liquid has a negligible vapor pressure, vacuum distillation can be an effective separation method.

  • Biphasic Systems: Design a biphasic system where the product preferentially partitions into a separate phase. The choice of ionic liquid is critical here; a more hydrophilic IL will favor the separation of a hydrophobic ester.[15]

Q2: Can the ionic liquid be reused? What are the challenges?

A2: Yes, one of the main advantages of ionic liquids is their potential for reuse. However, challenges include:

  • Water Accumulation: The water produced during the esterification reaction can accumulate in the ionic liquid phase, which can reduce its catalytic activity and affect the reaction equilibrium in subsequent runs.[16] The water often needs to be removed under vacuum before the next cycle.

  • Leaching of the Catalytic Moiety: If you are using a task-specific ionic liquid with a catalytic group (e.g., a sulfonic acid group), there is a possibility of it leaching or degrading over time.

Q3: How does the choice of ionic liquid affect the reaction?

A3: The structure of the ionic liquid's cation and anion significantly influences its properties and, consequently, the reaction outcome:

  • Acidity/Basicity: For esterification, Brønsted acidic ionic liquids (e.g., those with a hydrogen sulfate anion) are commonly used to catalyze the reaction.[16]

  • Solubility and Phase Behavior: The polarity of the ionic liquid, determined by the nature of the cation and anion, will affect the solubility of the reactants and the phase behavior of the reaction mixture.[15] For example, imidazolium-based ionic liquids are a popular choice due to their tunable properties.[17]

Troubleshooting Guide: Ionic Liquid-Mediated Synthesis
Problem Potential Cause Troubleshooting Steps
Difficult Product Separation Miscibility of Product and IL - Choose an ionic liquid with a polarity that is significantly different from your ester.- Explore different extraction solvents.- Consider using a supported ionic liquid phase (SILP) catalyst.
Decreasing Yield on Reuse Water Accumulation - Dry the ionic liquid under vacuum between cycles.- Consider using a pervaporation membrane to remove water during the reaction.
Catalyst Degradation - Characterize the reused ionic liquid (e.g., by NMR) to check for structural changes.
Low Reaction Rate Insufficient Catalysis - If using the IL as a solvent, add a co-catalyst.- If using a catalytic IL, ensure the acidic/basic strength is sufficient.

General Reaction Scheme and Separation

G cluster_0 Reaction Phase cluster_1 Separation Phase reactants Phenylpropanoic Acid + Alcohol reaction Esterification reactants->reaction il_catalyst Ionic Liquid (Catalyst/Solvent) il_catalyst->reaction products Phenylpropanoate Ester + Water reaction->products extraction Liquid-Liquid Extraction (with organic solvent) products->extraction products->extraction distillation Vacuum Distillation products->distillation ester_product Purified Ester extraction->ester_product recycled_il Recycled Ionic Liquid extraction->recycled_il distillation->ester_product distillation->recycled_il

Caption: General workflow for ionic liquid-mediated ester synthesis and product separation.

IV. References

  • Enantioselective esterification of 2-arylpropionic acids and trans-2-phenyl-1-cyclohexanol: Comparison between immobilised lipases from Candida rugosa and Rhizomucor miehei. (2025). ResearchGate. --INVALID-LINK--

  • Amberlyst-15: An Efficient, Cost-Effective and Recyclable Hetero Geneous Solid Acid Catalyst for the Synthesis of β-Enaminones. (2010). The Open Catalysis Journal. --INVALID-LINK--

  • Impact of variation of the acyl group on the efficiency and selectivity of the lipase-mediated resolution of 2-phenylalkanols. (n.d.). ResearchGate. --INVALID-LINK--

  • The effect of substrate polarity on the lipase-catalyzed synthesis of aroma esters in solvent-free systems. (n.d.). ResearchGate. --INVALID-LINK--

  • Magnetic-responsive solid acid catalysts for esterification. (2023). RSC Advances. --INVALID-LINK--

  • Comparative esterification of phenylpropanoids versus hydrophenylpropanoids acids catalyzed by lipase in organic solvent media. (2025). ResearchGate. --INVALID-LINK--

  • Comparative esterification of phenylpropanoids versus hydrophenylpropanoids acids catalyzed by lipase in organic solvent media. (2007). LILACS. --INVALID-LINK--

  • Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Amberlyst-15: an efficient and reusable catalyst for the Friedel–Crafts reactions of activated arenes and heteroarenes with α-amido sulfones. (n.d.). ResearchGate. --INVALID-LINK--

  • Selection of Yarrowia lipolytica Lipases for Efficient Ester Synthesis or Hydrolysis. (2024). MDPI. --INVALID-LINK--

  • The phase diagram of two ionic liquids at varying temperatures. (n.d.). ResearchGate. --INVALID-LINK--

  • Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. (2021). KITopen. --INVALID-LINK--

  • Ester Synthesis in Aqueous Media by Lipase: Alcoholysis, Esterification and Substrate Hydrophobicity. (n.d.). ResearchGate. --INVALID-LINK--

  • Amberlyst-15 in Organic Synthesis. (2025). ResearchGate. --INVALID-LINK--

  • Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. (n.d.). IDEAS/RePEc. --INVALID-LINK--

  • Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Towards Greener Fragrances Esterification Reactions With Ionic Liquids. (n.d.). Institute For Research In Schools. --INVALID-LINK--

  • Lipase-Catalyzed Esterification of Selected Phenolic Acids With Linolenyl Alcohols in Organic Solvent Media. (2025). ResearchGate. --INVALID-LINK--

  • The standard 13C NMR spectrum of phenyl propanoate is shown here. (n.d.). Pearson+. --INVALID-LINK--

  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (n.d.). MDPI. --INVALID-LINK--

  • Solvent as a competitive inhibitor for Candida antarctica lipase B. (n.d.). PubMed. --INVALID-LINK--

  • Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. (2013). University of Twente Research Information. --INVALID-LINK--

  • What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why? (2023). Quora. --INVALID-LINK--

  • C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. (n.d.). UPB. --INVALID-LINK--

  • Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols. (n.d.). ResearchGate. --INVALID-LINK--

  • Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. (2022). National Institutes of Health. --INVALID-LINK--

  • Amberlyst 15 as a new and reusable catalyst for the conversion of cellulose into cellulose acetate. (2014). PubMed. --INVALID-LINK--

  • Synthetic activities of different free and immobilized lipases suspended in [emim][NTf2], to produce glycidyl esters from rac-glycidol in supercritical carbon dioxide. (n.d.). ResearchGate. --INVALID-LINK--

  • Improving Lipase Activity by Immobilization and Post-immobilization Strategies. (n.d.). Springer. --INVALID-LINK--

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2020). National Institutes of Health. --INVALID-LINK--

  • Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. (n.d.). MDPI. --INVALID-LINK--

  • Selective Production of Aromatics from Alkylfurans over Solid Acid Catalysts. (2025). ResearchGate. --INVALID-LINK--

  • Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof. (n.d.). ResearchGate. --INVALID-LINK--

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Vapour-liquid phase diagram for an ionic fluid in a random porous medium. (2016). arXiv. --INVALID-LINK--

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). MDPI. --INVALID-LINK--

  • Magnetic-responsive solid acid catalysts for esterification. (2023). RSC Publishing. --INVALID-LINK--

  • Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Technical Support Center: Optimizing Enzymatic Esterification of Propyl Octanoate. (n.d.). Benchchem. --INVALID-LINK--

  • Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024). Frontiers. --INVALID-LINK--

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (n.d.). JETIR. --INVALID-LINK--

  • Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Imidazolium based ionic liquid-phase green catalytic reactions. (n.d.). Royal Society of Chemistry. --INVALID-LINK--

  • Solid acid used as highly efficient catalyst for esterification of free fatty acids with alcohols. (2025). ResearchGate. --INVALID-LINK--

  • How Are Lipases Used in Industrial Biocatalysis? (2025). Patsnap Synapse. --INVALID-LINK--

  • Process flow diagrams for the production of protic ionic liquid (A) and 1-methylimidazole (B). (n.d.). ResearchGate. --INVALID-LINK--

  • Recent Advances in Lipases and Their Applications in the Food and Nutraceutical Industry. (2025). MDPI. --INVALID-LINK--

References

Technical Support Center: Resolving Inconsistencies in the Purity of Synthesized Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the landscape of chemical research and pharmaceutical development, the purity of a synthesized intermediate is not merely a quality metric; it is the foundation upon which the success of subsequent synthetic steps, the validity of biological assays, and the safety of the final active pharmaceutical ingredient (API) are built.[1][2] Impurities, even in minute quantities, can lead to a cascade of detrimental effects, including reduced yields, the formation of toxic by-products, and altered reaction kinetics.[2] This guide serves as a technical support resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common issues related to the purity of synthesized intermediates.

Section 1: Identifying the Source of Impurities

The first step in resolving a purity issue is a thorough diagnosis. Impurities are not random occurrences; they are the logical outcomes of specific events within the synthetic and purification workflow. Understanding their origin is key to implementing an effective solution.

Impurities are broadly classified into three categories: organic, inorganic, and residual solvents.[3][4]

  • Organic Impurities: These are the most common and can arise from various sources during the manufacturing process or storage.[3][5] They include:

    • Starting Materials & Intermediates: Unreacted starting materials or penultimate intermediates are frequently encountered, especially in cases of incomplete reactions.[5][6]

    • By-products: These are formed from side reactions that compete with the main reaction pathway.[7] Reaction conditions such as temperature and time can significantly impact the formation of by-products.[8][9]

    • Degradation Products: The desired intermediate itself may decompose over time due to exposure to heat, light, pH changes, water, or air.[5][7]

    • Reagents, Ligands, and Catalysts: While often used in catalytic amounts, these can persist in the final product if not adequately removed.[3][6]

  • Inorganic Impurities: These often derive from the manufacturing process itself and can include:[3][10]

    • Reagents and Catalysts: Inorganic acids, bases, and metal catalysts can carry through the process.[5][7]

    • Heavy Metals: Contamination can occur from reactors or water used during the process.[5][10]

    • Filter Aids & Charcoal: Materials like celite or activated carbon used during filtration can sometimes contaminate the product.[3][5]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification that are not completely removed.[3][5] Their presence is highly regulated due to their potential toxicity.[3][11]

Systematic Troubleshooting Workflow

A logical approach is essential to efficiently identify and resolve purity issues. The following workflow provides a structured path from initial observation to a purified compound.

G cluster_0 Phase 1: Diagnosis & Analysis cluster_1 Phase 2: Action & Resolution cluster_2 Phase 3: Verification Impure Impure Intermediate Detected Analyze Characterize Impurity Profile (TLC, HPLC, LC-MS, NMR) Impure->Analyze Identify Identify Source of Impurity Analyze->Identify SM Unreacted Starting Material Identify->SM Incomplete Reaction BP Side Product Identify->BP Non-selective Reaction Reagent Reagent / Catalyst Residue Identify->Reagent Inefficient Removal Deg Degradation Product Identify->Deg Instability Purify Select Purification Strategy SM->Purify BP->Purify Reagent->Purify Deg->Purify Recrystal Recrystallization Purify->Recrystal Chroma Chromatography Purify->Chroma Extract Liquid-Liquid Extraction Purify->Extract Verify Verify Purity (Analytical Techniques) Recrystal->Verify Chroma->Verify Extract->Verify Pure Pure Intermediate Verify->Pure

Fig. 1: A systematic workflow for troubleshooting purity issues.

Section 2: Analytical Techniques for Purity Assessment

Accurate assessment of purity is a prerequisite for any troubleshooting effort. A combination of chromatographic and spectroscopic techniques is often necessary for a comprehensive analysis.[12]

Technique Primary Use Information Provided
Thin-Layer Chromatography (TLC) Rapid, qualitative analysis of reaction progress and fraction screening.[13]Number of components, relative polarity (Rf value), optimal solvent system for column chromatography.[13][14]
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis, impurity profiling.[13][15]High-resolution separation, precise quantification of product and impurities (area %).
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities.[12][13]Provides molecular weight of the main component and impurities, aiding in structural elucidation.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.[12][16]Confirms the structure of the desired product and can identify and quantify impurities with distinct signals.
Gas Chromatography (GC) Analysis of volatile components.[13][15]Primarily used for detecting and quantifying residual solvents.[15]
Melting Point Analysis Purity indicator for crystalline solids.[17]A sharp melting point range is indicative of high purity, whereas impurities typically cause depression and broadening of the range.[17]

Section 3: Troubleshooting & Purification Strategies

Once an impurity has been detected and tentatively identified, the next step is to select an appropriate purification strategy. The most common techniques are recrystallization, chromatography, and liquid-liquid extraction.[18][19][20]

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities in a given solvent.[18][21] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[22][23]

Experimental Protocol: Standard Recrystallization

  • Solvent Selection: Choose a solvent where the compound of interest is highly soluble at its boiling point and poorly soluble at low temperatures.[22]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of near-boiling solvent to the crude solid until it completely dissolves.[23][24]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.[21][24]

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.[21] Further cooling in an ice bath can maximize yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.[18]

  • Washing: Rinse the crystals with a small amount of ice-cold solvent to wash away any adhering soluble impurities.[23][24]

  • Drying: Dry the crystals to a constant weight to remove any residual solvent.[23]

Troubleshooting Common Recrystallization Problems

Problem Possible Cause(s) Solution(s)
No Crystals Form 1. Too much solvent was used.[23][25]2. The solution is supersaturated.[23][25]1. Heat the solution to evaporate some solvent and re-cool.[22]2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[25][26]
Product "Oils Out" The compound's melting point is lower than the solution's temperature, often due to a high concentration of impurities.[24][26]1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool again more slowly.[22][26]2. Select a different solvent with a lower boiling point.[22]
Low Recovery/Yield 1. Too much solvent was used initially or during the rinsing step.[23][26]2. Premature crystallization during hot filtration.1. If the mother liquor is rich in product, concentrate it and attempt a second crystallization.2. Pre-heat the filtration apparatus (funnel, flask) and use a stemless funnel to minimize surface area for cooling.[22][24]
Product is Still Impure 1. The chosen solvent did not effectively differentiate between the compound and the impurity.[22]2. The solution was cooled too rapidly, trapping impurities in the crystal lattice.[26]1. Perform solubility tests to find a more suitable solvent.2. Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[22]
Guide 2: Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (the eluent).[17][27] It is an indispensable tool for purifying complex mixtures.

Fig. 2: Separation of polar and nonpolar compounds via column chromatography.

Troubleshooting Common Flash Chromatography Problems

Problem Possible Cause(s) Solution(s)
Poor Separation 1. Inappropriate solvent system (poor Rf separation on TLC).2. Column was overloaded with crude material.3. Column was packed improperly (channeling).1. Develop a new solvent system using TLC that provides good separation (ΔRf > 0.2).2. Use a larger column or less sample. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.3. Repack the column, ensuring the silica bed is level and free of air bubbles.
Compound Won't Elute 1. The compound is too polar for the chosen solvent system.2. The compound decomposed on the silica gel.[28]1. Gradually increase the polarity of the eluent.2. Test compound stability on a TLC plate. If it streaks or disappears, consider using a less acidic stationary phase like alumina or deactivated silica.[28]
Compound Elutes in the Solvent Front The eluent is too polar, giving the compound an Rf of ~1.Use a less polar solvent system. Check the first few fractions, as the compound may have eluted very quickly.[28]
Cracked or Dry Column The solvent level dropped below the top of the stationary phase.This is often fatal for the separation. The column must be repacked. Always maintain a level of solvent above the silica.
Guide 3: Troubleshooting Liquid-Liquid Extraction (LLE)

LLE is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[29] This technique is fundamental to reaction workups for removing inorganic salts or water-soluble impurities.

Troubleshooting Common LLE Problems

Problem Possible Cause(s) Solution(s)
Emulsion Formation An emulsion (a stable mixture of the two immiscible layers) has formed at the interface, often due to vigorous shaking or the presence of surfactant-like compounds.[30]1. Be Patient: Allow the separatory funnel to stand undisturbed.[31]2. Salting Out: Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which helps break the emulsion.[30][32]3. Gentle Agitation: Gently swirl the funnel instead of shaking vigorously.[30]4. Filtration: Filter the mixture through a pad of celite or glass wool.[31]
Difficulty Identifying Layers The layers have similar refractive indices or are darkly colored.Add a few drops of water to the funnel. The layer that increases in volume is the aqueous layer.[31]
A Single Phase Forms A water-miscible organic solvent (e.g., ethanol, acetone) from the reaction mixture is making the two layers miscible.[31]Add more water and/or organic solvent to dilute the miscible component and force phase separation. Alternatively, remove the water-miscible solvent via rotary evaporation before performing the extraction.[31]
Precipitation at the Interface A solid has crashed out of solution at the interface between the two layers.Add a small amount of the solvent in which the solid is more soluble to redissolve it. The solid can be filtered off after the layers are separated.

Section 4: Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows my product is only ~90% pure, with the rest being an unknown substance. Where do I start? A1: Begin by analyzing the impurity's signals in the NMR. Are they sharp peaks or broad humps? Do they correspond to any known starting materials or reagents? For definitive identification, an LC-MS analysis is highly recommended.[12][16] This will give you the molecular weight of the impurity, which is a critical piece of information for identifying it as a potential by-product or degradation product.

Q2: I performed a column and all my fractions are mixed. The TLC showed a good separation. What happened? A2: This often occurs when too much crude material is loaded onto the column, leading to broad, overlapping bands. Another possibility is that your compound is degrading on the silica gel during the long elution time, continuously generating an impurity that co-elutes.[28] Try running the column again with less material or consider a different purification technique if stability is an issue.

Q3: How pure does an intermediate need to be? A3: The required purity level depends on its intended use. For early-stage research, 95% purity may be acceptable. However, for intermediates used in the synthesis of APIs for clinical trials, purity requirements are much stricter, often exceeding 99%, with specific limits on known and unknown impurities as defined by regulatory bodies like the ICH.[1][11][15]

Q4: My product is a solid, but it won't crystallize from any solvent I try. What are my options? A4: If recrystallization fails, even after trying various solvents and induction techniques, the compound may be inherently difficult to crystallize or may still be too impure. Your primary alternative is purification by column chromatography.[25] Dissolve the crude solid in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry load" can be added to the top of your column for purification.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR data for Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage high-quality predicted NMR data and compare it with the experimental data of structurally similar compounds. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, offers a robust framework for spectral interpretation and structural verification.

The Significance of Fluorine and Methoxy Substituents in NMR Spectroscopy

The presence of a fluorine atom and a methoxy group on the aromatic ring of this compound significantly influences its NMR spectra. Understanding these effects is crucial for accurate spectral assignment.

The highly electronegative fluorine atom exerts a strong influence on the electron density of the surrounding nuclei. This results in characteristic changes in both ¹H and ¹³C chemical shifts. Furthermore, the spin-active ¹⁹F nucleus couples with neighboring ¹H and ¹³C nuclei, leading to distinct splitting patterns (J-coupling) that provide invaluable structural information.

The methoxy group (-OCH₃), a common substituent in pharmacologically active molecules, is an electron-donating group. Its presence on the aromatic ring generally leads to an upfield shift (shielding) of the ortho and para protons and carbons. The sharp singlet of the methoxy protons is often a readily identifiable feature in the ¹H NMR spectrum.

Predicted NMR Data for this compound

Due to the lack of available experimental data, the ¹H and ¹³C NMR spectra for this compound have been generated using advanced prediction software. These algorithms utilize extensive databases of known spectra and quantum mechanical calculations to provide highly accurate estimations of chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.15t1HAr-H
6.70dd1HAr-H
6.65dd1HAr-H
4.15q2H-OCH₂CH₃
3.80s3H-OCH₃
2.90t2HAr-CH₂-
2.60t2H-CH₂-COO-
1.25t3H-OCH₂CH₃

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
172.5C=O
160.0 (d)C-F
158.0C-OCH₃
131.0 (d)Ar-C
125.0 (d)Ar-C
115.0 (d)Ar-C
100.0 (d)Ar-C
60.5-OCH₂CH₃
55.5-OCH₃
35.0-CH₂-COO-
25.0Ar-CH₂-
14.0-OCH₂CH₃

Comparative Analysis with Structurally Related Compounds

To validate the predicted data and provide a practical context for interpretation, a comparison with the experimental NMR data of structurally analogous compounds is presented.

Comparison with Methyl 3-(4-methoxyphenyl)propanoate

The experimental ¹H NMR spectrum of Methyl 3-(4-methoxyphenyl)propanoate shows aromatic protons in the range of 6.8-7.2 ppm, a methoxy singlet at approximately 3.8 ppm, and aliphatic protons of the propanoate chain around 2.6 and 2.9 ppm. This aligns well with the predicted values for the target molecule, with the key difference being the additional complexity in the aromatic region due to the fluorine substituent in this compound.

Comparison with Compounds Containing a 2-Fluoro Aromatic Moiety

In molecules containing a 2-fluoro-substituted aromatic ring, the proton ortho to the fluorine typically experiences a downfield shift, while the carbon directly attached to the fluorine exhibits a large one-bond C-F coupling constant (¹JCF) in the ¹³C NMR spectrum. This is consistent with the predicted data for the target compound, where the aromatic carbon attached to fluorine is shown as a doublet.

Experimental Protocols

For researchers aiming to acquire experimental NMR data for this compound or similar compounds, the following protocols are recommended.

Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).[1][2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[3]

  • Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small amount of an internal standard such as tetramethylsilane (TMS).[2]

Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectrometer_setup Spectrometer Setup cluster_data_acquisition Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune setup_exp Set Acquisition Parameters tune->setup_exp acquire Acquire FID setup_exp->acquire process Process Data (FT) acquire->process analyze Analyze Spectrum process->analyze

Figure 1: A generalized workflow for NMR data acquisition.

Key acquisition parameters to consider include:

  • Number of Scans (NS): Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio.[4][5]

  • Spectral Width (SW): The spectral width should encompass all expected signals.[4][6]

  • Acquisition Time (AT): This parameter influences the digital resolution of the spectrum.[5][6]

  • Relaxation Delay (D1): A sufficient delay between scans is crucial for quantitative measurements.

Data Interpretation and Structural Elucidation

The following logical flow guides the interpretation of the NMR data to confirm the structure of this compound.

data_interpretation cluster_1h_nmr ¹H NMR Analysis cluster_13c_nmr ¹³C NMR Analysis cluster_confirmation Structure Confirmation h_signals Identify number of signals, integration, and multiplicity h_aliphatic Assign ethyl propanoate signals (quartet, triplet, two triplets) h_signals->h_aliphatic h_methoxy Assign methoxy singlet h_signals->h_methoxy h_aromatic Analyze aromatic region for coupling patterns due to fluorine h_signals->h_aromatic correlation Correlate ¹H and ¹³C data h_aromatic->correlation c_signals Identify number of signals c_carbonyl Assign carbonyl carbon c_signals->c_carbonyl c_aromatic Identify aromatic carbons (note C-F coupling) c_signals->c_aromatic c_aliphatic Assign aliphatic carbons c_signals->c_aliphatic c_aromatic->correlation comparison Compare with predicted and analog data correlation->comparison final_structure Confirm Structure of This compound comparison->final_structure

Figure 2: Logical flow for NMR-based structure elucidation.

Conclusion

This guide provides a comprehensive overview of the ¹H and ¹³C NMR data for this compound. By combining predicted data with a comparative analysis of structurally related compounds and a thorough explanation of the underlying spectroscopic principles, researchers are equipped with a robust framework for the structural characterization of this and similar fluorinated aromatic compounds. The detailed experimental protocols further serve as a practical resource for obtaining high-quality NMR data.

References

interpreting the IR spectrum of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Infrared Spectrum of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate: A Comparative Analysis

Introduction: Beyond a Fingerprint

Infrared (IR) spectroscopy is a cornerstone of molecular characterization, providing a unique vibrational "fingerprint" for a given compound. However, to the experienced scientist, an IR spectrum is more than just a fingerprint for identification; it is a detailed map of the functional groups and structural nuances within a molecule. This guide moves beyond simple peak identification to offer an in-depth interpretation of the IR spectrum for this compound, a compound featuring a confluence of important chemical motifs: an ester, an aromatic ring, a fluoro substituent, and a methoxy group.

For professionals in pharmaceutical research and drug development, a precise understanding of such spectra is non-negotiable for confirming molecular identity, assessing purity, and predicting chemical behavior. This guide is structured to provide not only the data but also the scientific rationale behind the interpretation. We will dissect the predicted spectrum of our target molecule and compare it against simpler, structurally related compounds to build a comprehensive and validated understanding of its vibrational characteristics.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

The choice of sampling technique is critical for obtaining a reproducible and high-quality IR spectrum. For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the method of choice.[1][2] Its primary advantage is the minimal sample preparation required, eliminating the need for solvents or KBr pellets which can introduce interfering signals or inconsistencies.[1]

The self-validating nature of this protocol lies in the systematic acquisition of a background spectrum immediately prior to the sample spectrum, using the same environmental conditions. This ensures that any absorptions from atmospheric CO₂ and water vapor, or contaminants on the ATR crystal, are computationally removed from the final sample spectrum.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory (e.g., with a diamond or ZnSe crystal) are powered on and have reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

  • Crystal Cleaning: The ATR crystal surface must be impeccably clean. Using a solvent-safe wipe, clean the crystal with a volatile, IR-transparent solvent like isopropanol or ethanol, then allow it to dry completely. This prevents cross-contamination from previous samples.[1]

  • Background Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient environment (atmosphere) and the instrument's intrinsic response. It is crucial that this is done immediately before the sample analysis to accurately subtract environmental noise.[2] The instrument software will store this as a reference.

  • Sample Application: Place a single drop (approximately 1-2 drops are sufficient) of the neat liquid sample, this compound, directly onto the center of the ATR crystal.[2] Ensure the crystal surface is fully covered.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument will automatically ratio the single beam spectrum of the sample against the stored background spectrum to produce the final absorbance or transmittance spectrum. For improved signal-to-noise ratio, co-adding multiple scans (e.g., 16 or 32) is standard practice.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal as described in Step 2 to prepare the instrument for the next user and prevent sample carryover.

The logical workflow for this experimental setup is illustrated below.

Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.

Structural Analysis and Predicted IR Spectrum

To interpret its spectrum, we must first visualize the structure of this compound and identify its constituent functional groups, each with characteristic vibrational frequencies.

Caption: Structure of this compound.

Based on this structure, we can predict the key absorption bands by dissecting the molecule:

  • Aliphatic Ethyl Propanoate Chain: Expect C-H stretches from the ethyl and propanoate methylene groups, a strong carbonyl (C=O) stretch, and C-O ester stretches.

  • Aromatic System: Expect aromatic C-H stretches, C=C in-ring vibrations, and out-of-plane (oop) C-H bending bands indicative of the 1,2,4-trisubstitution pattern.

  • Methoxy Group: An aryl alkyl ether linkage will produce characteristic asymmetric and symmetric C-O-C stretches.

  • Fluoro Group: A strong C-F stretching vibration is expected.

The following table outlines the predicted significant peaks for this compound.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H StretchAromatic RingMedium-Weak
2980-2850C-H StretchAliphatic (CH₂, CH₃)Strong
~1735C=O StretchAliphatic EsterVery Strong
1610, 1500C=C StretchAromatic RingMedium
~1250Asymmetric C-O-C StretchAryl Alkyl EtherStrong
1300-1150C-O StretchEsterStrong
~1220C-F StretchAryl FluorideStrong
~1040Symmetric C-O-C StretchAryl Alkyl EtherMedium
~850-800C-H Out-of-Plane Bend1,2,4-Trisubstituted RingStrong

Comparative Analysis: Elucidating Structure Through Analogs

Interpreting a spectrum in isolation can be challenging. By comparing it with the spectra of simpler, related molecules, we can assign peaks with much higher confidence. This comparative approach validates our interpretation by isolating the spectral contributions of each functional group.

CompoundKey Vibrations and Approximate Wavenumbers (cm⁻¹)
This compound (Predicted)~1735 (C=O) , ~1250 & 1040 (Aryl Ether C-O) , ~1220 (C-F) , 1610 & 1500 (C=C Arom.)
Ethyl Propanoate [3][4]~1735 (C=O) , ~1180 (C-O), No aromatic or C-F peaks.
Ethyl Benzoate [5][6][7]~1720 (C=O, conjugated) , ~1270 & 1110 (C-O), 3100-3000 (Arom. C-H), 1600 & 1450 (C=C Arom.). No C-F peak.
Anisole (Methoxybenzene) [8][9][10]~1249 (Asym. C-O) , ~1040 (Sym. C-O) , 3100-3000 (Arom. C-H). No C=O or C-F peaks.
Fluorobenzene [11][12][13]~1220 (C-F) , 3100-3000 (Arom. C-H), 1590 & 1490 (C=C Arom.). No C=O or ether C-O peaks.
Ethyl 3-(4-methoxyphenyl)propanoate [14]~1735 (C=O) , ~1250 & 1040 (Aryl Ether C-O) , 1610 & 1510 (C=C Arom.). No C-F peak.
Detailed Interpretation
  • The Carbonyl (C=O) Stretch: The most prominent peak in the spectrum of our target molecule is predicted around 1735 cm⁻¹ . This is characteristic of a saturated (aliphatic) ester.[7][15] We can contrast this with Ethyl Benzoate, where conjugation of the ester with the benzene ring lowers the C=O frequency to ~1720 cm⁻¹.[7][16] The position in our target molecule confirms the propanoate chain acts as an insulating alkyl spacer between the carbonyl group and the aromatic ring.

  • The Fingerprint Region (1500-650 cm⁻¹): This region is complex but contains highly diagnostic information.

    • Aryl Ether C-O Stretches: Anisole and other aryl alkyl ethers show two characteristic C-O stretching bands: a strong, asymmetric stretch around 1250 cm⁻¹ and a medium symmetric stretch near 1040 cm⁻¹ .[9][10][17] The presence of both peaks in the spectrum of Ethyl 3-(4-methoxyphenyl)propanoate and their predicted presence in our target molecule is a definitive marker for the methoxybenzene moiety.

    • Aromatic C-F Stretch: The C-F bond in aromatic compounds produces a strong absorption typically in the 1250-1100 cm⁻¹ range.[18] Fluorobenzene shows a prominent peak around 1220 cm⁻¹.[18] In our target molecule, this peak is expected to be present and may overlap with the strong C-O ether and ester stretches, contributing to a broad, intense absorption pattern in this region. The comparison with Ethyl 3-(4-methoxyphenyl)propanoate is key here; the additional strong absorption in this region for our target compound would be strong evidence for the fluorine substituent.

    • Ester C-O Stretches: Aliphatic esters display strong C-O stretching vibrations between 1300-1000 cm⁻¹.[7] For our target, these bands will overlap significantly with the aryl ether and C-F stretches, creating a complex but characteristic pattern of strong absorptions.

    • Aromatic Substitution Pattern: The C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring.[19] For a 1,2,4-trisubstituted ring, a strong absorption is expected in the 850-800 cm⁻¹ range. This allows differentiation from other substitution isomers.

Logical Framework for Spectral Interpretation

The process of interpreting an unknown spectrum follows a systematic workflow, beginning with the highest energy vibrations and proceeding to the complex fingerprint region.

InterpretationWorkflow Start Analyze Spectrum Region1 Region 1: 4000-2500 cm⁻¹ (X-H Stretches) Start->Region1 Region2 Region 2: 2500-1500 cm⁻¹ (Double & Triple Bonds) Region1->Region2 Identify C-H (sp², sp³) Region3 Region 3: <1500 cm⁻¹ (Fingerprint Region) Region2->Region3 Identify C=O (~1735 cm⁻¹) Identify C=C (~1600 cm⁻¹) Conclusion Propose Structure Region3->Conclusion Identify C-O, C-F Confirm Substitution Pattern

Caption: A systematic workflow for IR spectrum interpretation.

Conclusion

The infrared spectrum of this compound is a rich tapestry of overlapping vibrational signals that, when methodically deconstructed, reveals the molecule's precise architecture. The definitive, strong C=O stretch around 1735 cm⁻¹ confirms the aliphatic ester, while the combination of strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ points unequivocally to the aryl methoxy group. The presence of a strong C-F stretch near 1220 cm⁻¹, corroborated by comparison with fluorine-free analogs, validates the fluoro-substitution. Finally, aromatic C=C stretches and specific out-of-plane bending bands confirm the presence and substitution pattern of the benzene ring. This comparative and systematic approach transforms the IR spectrum from a simple fingerprint into a powerful tool for structural validation, essential for the rigorous demands of chemical and pharmaceutical development.

References

A Comparative Guide to the Synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate: An Evaluation of Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a substituted phenylpropanoate core, is prevalent in a range of biologically active molecules. The fluorine and methoxy substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products, making the efficient and scalable synthesis of this intermediate a critical focus for researchers in drug development and chemical manufacturing.

This guide provides an in-depth comparison of established and alternative synthetic routes to this compound. We will delve into the mechanistic rationale behind each approach, present comparative experimental data where available, and provide detailed protocols to enable researchers to make informed decisions based on factors such as yield, cost, safety, and environmental impact.

Traditional Synthetic Approach: A Two-Step Pathway via Knoevenagel Condensation and Hydrogenation

A conventional and widely adopted method for the synthesis of 3-arylpropanoates involves a two-step sequence: a Knoevenagel condensation followed by catalytic hydrogenation.

Step 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[1] In this context, 2-Fluoro-4-methoxybenzaldehyde is reacted with a malonic acid derivative, typically in the presence of a basic catalyst like piperidine or pyridine, to yield an α,β-unsaturated carboxylic acid or ester.[2] The Doebner modification of this reaction utilizes pyridine as both the solvent and catalyst, which can facilitate decarboxylation when malonic acid is used.[1][3]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

"2-Fluoro-4-methoxybenzaldehyde" [fillcolor="#34A853"]; "Malonic Acid" [fillcolor="#34A853"]; "Intermediate_Acid" [label="Ethyl 3-(2-Fluoro-4-methoxyphenyl)acrylate", shape=ellipse, fillcolor="#FBBC05"]; "Base_Catalyst" [label="Piperidine/Pyridine", shape=invhouse, fillcolor="#EA4335"]; "Esterification" [label="Ethanol, Acid Catalyst", shape=invhouse, fillcolor="#EA4335"]; "Final_Product_Unsaturated" [label="Ethyl 3-(2-Fluoro-4-methoxyphenyl)acrylate", fillcolor="#FBBC05"];

"2-Fluoro-4-methoxybenzaldehyde" -- "Intermediate_Acid" [label="+ Malonic Acid"]; "Malonic Acid" -- "Intermediate_Acid"; "Base_Catalyst" -> "Intermediate_Acid" [style=dashed]; "Intermediate_Acid" -> "Final_Product_Unsaturated" [label="Esterification"]; "Esterification" -> "Final_Product_Unsaturated" [style=dashed]; } dot Figure 1: Knoevenagel condensation followed by esterification.

Step 2: Catalytic Hydrogenation

The resulting α,β-unsaturated ester, Ethyl 3-(2-fluoro-4-methoxyphenyl)acrylate, is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation, providing the desired saturated propanoate ester in high yield.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

"Unsaturated_Ester" [label="Ethyl 3-(2-Fluoro-4-methoxyphenyl)acrylate", fillcolor="#FBBC05"]; "Hydrogen" [label="H2", shape=ellipse, fillcolor="#34A853"]; "Catalyst" [label="Pd/C", shape=invhouse, fillcolor="#EA4335"]; "Final_Product" [label="this compound", fillcolor="#34A853"];

"Unsaturated_Ester" -- "Final_Product" [label="+ H2"]; "Hydrogen" -- "Final_Product"; "Catalyst" -> "Final_Product" [style=dashed]; } dot Figure 2: Catalytic hydrogenation of the unsaturated ester.

Experimental Protocol: Knoevenagel Condensation and Hydrogenation

Part A: Synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)acrylate

  • To a solution of 2-Fluoro-4-methoxybenzaldehyde (1 equivalent) in toluene, add malonic acid (1.1 equivalents) and piperidine (0.1 equivalents).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • To the crude cinnamic acid, add ethanol (excess) and a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester. Purify by column chromatography.

Part B: Synthesis of this compound

  • Dissolve Ethyl 3-(2-fluoro-4-methoxyphenyl)acrylate (1 equivalent) in ethanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product.

Parameter Knoevenagel Condensation & Hydrogenation
Starting Materials 2-Fluoro-4-methoxybenzaldehyde, Malonic Acid, Ethanol
Key Reagents Piperidine/Pyridine, Pd/C, H₂
Overall Yield Good to Excellent (typically >80%)
Advantages Well-established, reliable, high yields, relatively inexpensive starting materials.
Disadvantages Two-step process, use of potentially hazardous reagents (piperidine, pyridine, flammable H₂ gas), catalyst handling and removal.

Alternative Synthetic Strategies: A Comparative Analysis

While the traditional route is effective, alternative methodologies offer potential advantages in terms of step economy, reagent safety, and overall efficiency.

The Heck Reaction: A Direct C-C Bond Formation

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[4] For the synthesis of our target molecule, this would involve the coupling of 2-Fluoro-4-methoxy-1-iodobenzene with ethyl acrylate.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

"Aryl_Halide" [label="2-Fluoro-4-methoxy-1-iodobenzene", fillcolor="#34A853"]; "Alkene" [label="Ethyl Acrylate", fillcolor="#34A853"]; "Pd_Catalyst" [label="Pd(OAc)2, Ligand", shape=invhouse, fillcolor="#EA4335"]; "Base" [label="Base (e.g., Et3N)", shape=invhouse, fillcolor="#EA4335"]; "Unsaturated_Product" [label="Ethyl 3-(2-Fluoro-4-methoxyphenyl)acrylate", fillcolor="#FBBC05"]; "Hydrogenation" [label="Catalytic Hydrogenation", shape=ellipse, fillcolor="#4285F4"]; "Final_Product" [label="this compound", fillcolor="#34A853"];

"Aryl_Halide" -- "Unsaturated_Product" [label="+ Ethyl Acrylate"]; "Alkene" -- "Unsaturated_Product"; "Pd_Catalyst" -> "Unsaturated_Product" [style=dashed]; "Base" -> "Unsaturated_Product" [style=dashed]; "Unsaturated_Product" -> "Final_Product"; } dot Figure 3: Synthesis via the Heck Reaction followed by hydrogenation.

Rationale and Advantages:

  • Convergence: The Heck reaction offers a more convergent approach, constructing the carbon skeleton in a single step from readily available starting materials.

  • High Functional Group Tolerance: Palladium catalysts are known for their tolerance of a wide range of functional groups, potentially simplifying protection/deprotection steps.

Challenges and Considerations:

  • Cost and Toxicity of Palladium: Palladium is a precious metal, and its cost can be a significant factor in large-scale synthesis.[5] While catalyst loadings can be low, concerns about palladium's environmental impact and the need for its removal from the final product are important considerations.[6][7][8][9]

  • Ligand Selection: The choice of phosphine ligand is crucial for achieving high catalytic activity and selectivity.

  • Byproducts: The reaction generates stoichiometric amounts of halide salts as byproducts.

  • Subsequent Reduction: This route still requires a subsequent hydrogenation step to obtain the saturated propanoate.

Experimental Protocol: Heck Reaction

  • To a solution of 2-Fluoro-4-methoxy-1-iodobenzene (1 equivalent) and ethyl acrylate (1.2 equivalents) in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Add a base, such as triethylamine (2 equivalents).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by GC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the resulting Ethyl 3-(2-fluoro-4-methoxyphenyl)acrylate by column chromatography.

  • Proceed with catalytic hydrogenation as described in the traditional route.

Parameter Heck Reaction
Starting Materials 2-Fluoro-4-methoxy-1-iodobenzene, Ethyl Acrylate
Key Reagents Palladium Catalyst, Phosphine Ligand, Base
Overall Yield Good (typically 70-90% for the coupling step)
Advantages Convergent, high functional group tolerance.
Disadvantages Cost and toxicity of palladium, requires subsequent hydrogenation, generation of salt byproducts.
Perkin Reaction: An Alternative to Knoevenagel

The Perkin reaction is another classic method for the synthesis of α,β-unsaturated carboxylic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[10][11] In this case, 2-Fluoro-4-methoxybenzaldehyde would react with acetic anhydride and sodium acetate.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

"Aldehyde" [label="2-Fluoro-4-methoxybenzaldehyde", fillcolor="#34A853"]; "Anhydride" [label="Acetic Anhydride", fillcolor="#34A853"]; "Base" [label="Sodium Acetate", shape=invhouse, fillcolor="#EA4335"]; "Cinnamic_Acid" [label="3-(2-Fluoro-4-methoxyphenyl)acrylic acid", fillcolor="#FBBC05"]; "Esterification" [label="Ethanol, Acid Catalyst", shape=ellipse, fillcolor="#4285F4"]; "Hydrogenation" [label="Catalytic Hydrogenation", shape=ellipse, fillcolor="#4285F4"]; "Final_Product" [label="this compound", fillcolor="#34A853"];

"Aldehyde" -- "Cinnamic_Acid" [label="+ Acetic Anhydride"]; "Anhydride" -- "Cinnamic_Acid"; "Base" -> "Cinnamic_Acid" [style=dashed]; "Cinnamic_Acid" -> "Esterification"; "Esterification" -> "Hydrogenation"; "Hydrogenation" -> "Final_Product"; } dot Figure 4: Synthesis via the Perkin Reaction.

Comparison with Knoevenagel Condensation:

  • Reagents: The Perkin reaction uses an acid anhydride instead of malonic acid. Acetic anhydride is a readily available and inexpensive reagent.

  • Reaction Conditions: The Perkin reaction often requires higher temperatures than the Knoevenagel condensation.[12]

  • Yields: Yields for the Perkin reaction can be variable and sometimes lower than those achieved with the Knoevenagel condensation.

Experimental Protocol: Perkin Reaction

  • A mixture of 2-Fluoro-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1 equivalent) is heated to 180°C for 5-8 hours.

  • The hot mixture is poured into water, and the resulting solid is collected by filtration.

  • The crude product is dissolved in a sodium carbonate solution, filtered, and the filtrate is acidified with hydrochloric acid to precipitate the cinnamic acid derivative.

  • The purified acid is then esterified and hydrogenated as described in the traditional route.

Parameter Perkin Reaction
Starting Materials 2-Fluoro-4-methoxybenzaldehyde, Acetic Anhydride
Key Reagents Sodium Acetate
Overall Yield Moderate to Good
Advantages Inexpensive reagents.
Disadvantages Harsh reaction conditions (high temperature), often lower yields compared to Knoevenagel, requires subsequent esterification and hydrogenation.
Grignard Reagent-Based Approaches

Grignard reagents offer a versatile entry point for the formation of carbon-carbon bonds.[13] A potential route to the target molecule involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with an appropriate electrophile.

Route A: 1,4-Conjugate Addition

The Grignard reagent, 2-Fluoro-4-methoxyphenylmagnesium bromide, can be prepared from the corresponding aryl bromide. This nucleophile can then undergo a 1,4-conjugate addition (Michael addition) to an α,β-unsaturated ester like ethyl acrylate, often in the presence of a copper catalyst.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

"Aryl_Bromide" [label="1-Bromo-2-fluoro-4-methoxybenzene", fillcolor="#34A853"]; "Mg" [label="Mg turnings", shape=ellipse, fillcolor="#34A853"]; "Grignard" [label="2-Fluoro-4-methoxyphenyl-MgBr", fillcolor="#FBBC05"]; "Ethyl_Acrylate" [label="Ethyl Acrylate", fillcolor="#34A853"]; "Cu_Catalyst" [label="Cu(I) salt", shape=invhouse, fillcolor="#EA4335"]; "Final_Product" [label="this compound", fillcolor="#34A853"];

"Aryl_Bromide" -- "Grignard" [label="+ Mg"]; "Mg" -- "Grignard"; "Grignard" -- "Final_Product" [label="+ Ethyl Acrylate"]; "Ethyl_Acrylate" -- "Final_Product"; "Cu_Catalyst" -> "Final_Product" [style=dashed]; } dot Figure 5: Synthesis via Grignard Reagent and Conjugate Addition.

Advantages of this Grignard Route:

  • Direct Formation of the Saturated Ester: This method directly yields the final product, avoiding a separate hydrogenation step.

  • Step Economy: It is a one-pot or two-step (Grignard formation and addition) process.

Challenges:

  • Grignard Reagent Sensitivity: Grignard reagents are highly sensitive to moisture and protic functional groups, requiring strictly anhydrous reaction conditions.[13]

  • Side Reactions: 1,2-addition to the ester carbonyl group can be a competing side reaction. The use of copper catalysts (to form a Gilman cuprate in situ) is often necessary to favor 1,4-addition.

  • Availability of Starting Material: The synthesis relies on the availability of 1-Bromo-2-fluoro-4-methoxybenzene.

Experimental Protocol: Grignard Conjugate Addition

  • Prepare the Grignard reagent by slowly adding a solution of 1-Bromo-2-fluoro-4-methoxybenzene in anhydrous THF to magnesium turnings under an inert atmosphere.

  • In a separate flask, cool a solution of ethyl acrylate and a catalytic amount of a Cu(I) salt (e.g., CuI) in anhydrous THF.

  • Slowly add the prepared Grignard reagent to the ethyl acrylate solution at low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

Parameter Grignard Conjugate Addition
Starting Materials 1-Bromo-2-fluoro-4-methoxybenzene, Ethyl Acrylate
Key Reagents Magnesium, Cu(I) salt
Overall Yield Moderate to Good
Advantages Direct formation of the final product, good step economy.
Disadvantages Requires strictly anhydrous conditions, potential for side reactions, relies on the availability of the aryl bromide.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the laboratory's capabilities.

  • The Knoevenagel condensation followed by hydrogenation remains a robust and reliable method, particularly for large-scale production where the cost of reagents is a primary concern.

  • The Heck reaction offers a more convergent and elegant approach, which may be preferable for smaller-scale synthesis or when a variety of substituted arylpropanoates are required, provided the cost of the palladium catalyst is acceptable.

  • The Perkin reaction is a viable alternative to the Knoevenagel condensation, especially if acetic anhydride is a more readily available or cost-effective reagent than malonic acid, though it may require more optimization to achieve high yields.

  • The Grignard-based conjugate addition is an attractive option due to its directness, but it demands careful control of reaction conditions to avoid side reactions and ensure high yields.

Ultimately, a thorough evaluation of the economic and practical aspects of each route, along with preliminary experimental validation, will guide the selection of the most suitable method for a given application.

References

A Comparative Spectroscopic Guide to Ethyl 3-(4-methoxyphenyl)propanoate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral data for Ethyl 3-(4-methoxyphenyl)propanoate and its structurally related compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting and interpreting experimental data, this guide aims to serve as a practical reference for compound identification, characterization, and quality control.

Introduction: The Significance of Ethyl 3-(4-methoxyphenyl)propanoate

Ethyl 3-(4-methoxyphenyl)propanoate is a valuable organic compound, often utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. Its structural motif, featuring a substituted aromatic ring and an ester functional group, is common in many biologically active compounds. Accurate spectral characterization is paramount to ensure its purity and to understand its chemical behavior in various applications. This guide will compare its spectral features with those of key analogs to highlight the influence of subtle structural modifications on the resulting spectra.

Comparative Spectral Analysis

A thorough understanding of a molecule's spectral properties is best achieved through comparison with structurally similar compounds. In this section, we will analyze the ¹H NMR, ¹³C NMR, IR, and Mass Spectral data of Ethyl 3-(4-methoxyphenyl)propanoate alongside its analogs: Methyl 3-(4-methoxyphenyl)propanoate, Ethyl 3-(4-hydroxyphenyl)propanoate, and 3-(4-methoxyphenyl)propanoic acid.

Chemical Structures and Key Differentiators

To visualize the structural relationships between the target compound and its analogs, the following diagram illustrates their chemical structures.

G Ethyl 3-(4-methoxyphenyl)propanoate Ethyl 3-(4-methoxyphenyl)propanoate Methyl 3-(4-methoxyphenyl)propanoate Methyl 3-(4-methoxyphenyl)propanoate Ethyl 3-(4-methoxyphenyl)propanoate->Methyl 3-(4-methoxyphenyl)propanoate Ester Alkyl Group Ethyl 3-(4-hydroxyphenyl)propanoate Ethyl 3-(4-hydroxyphenyl)propanoate Ethyl 3-(4-methoxyphenyl)propanoate->Ethyl 3-(4-hydroxyphenyl)propanoate Aromatic Substituent 3-(4-methoxyphenyl)propanoic acid 3-(4-methoxyphenyl)propanoic acid Ethyl 3-(4-methoxyphenyl)propanoate->3-(4-methoxyphenyl)propanoic acid Functional Group

Caption: Structural comparison of Ethyl 3-(4-methoxyphenyl)propanoate and its analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals are key parameters for structural elucidation.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundAr-H (ppm)-OCH₃ (ppm)-OCH₂CH₃ (ppm)-CH₂-Ar (ppm)-CH₂-COO- (ppm)-COOCH₃ (ppm)-COOH (ppm)-OH (ppm)
Ethyl 3-(4-methoxyphenyl)propanoate (Predicted) 7.11 (d, 2H), 6.83 (d, 2H)3.78 (s, 3H)4.12 (q, 2H), 1.23 (t, 3H)2.90 (t, 2H)2.61 (t, 2H)---
Methyl 3-(4-methoxyphenyl)propanoate[1]7.12 (d, 2H), 6.83 (d, 2H)3.78 (s, 3H)-2.90 (t, 2H)2.62 (t, 2H)3.67 (s, 3H)--
Ethyl 3-(4-hydroxyphenyl)propanoate~7.05 (d, 2H), ~6.75 (d, 2H)-~4.12 (q, 2H), ~1.23 (t, 3H)~2.85 (t, 2H)~2.58 (t, 2H)--Variable
3-(4-methoxyphenyl)propanoic acid[2]7.12 (d, 2H), 6.83 (d, 2H)3.77 (s, 3H)-2.89 (t, 2H)2.64 (t, 2H)-~11 (br s, 1H)-

Note: Predicted data for Ethyl 3-(4-methoxyphenyl)propanoate is based on spectral analysis of its close analog, 3-(4-methoxyphenyl)propanoic acid, and general principles of NMR spectroscopy.

Interpretation: The aromatic protons of the methoxy-substituted compounds typically show a characteristic AA'BB' system, appearing as two doublets. The electron-donating methoxy group shields the ortho and para protons, causing them to appear at a lower chemical shift (upfield) compared to the unsubstituted benzene ring. The ethyl group of the ester is readily identified by the quartet and triplet signals, a result of spin-spin coupling between the methylene and methyl protons. In contrast, the methyl ester in Methyl 3-(4-methoxyphenyl)propanoate presents as a singlet at approximately 3.67 ppm.[1] The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet at a high chemical shift.[2] The phenolic proton in Ethyl 3-(4-hydroxyphenyl)propanoate would also be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundC=O (ppm)Ar-C (ppm)-OCH₃ (ppm)-OCH₂CH₃ (ppm)-CH₂-Ar (ppm)-CH₂-COO- (ppm)-COOCH₃ (ppm)
Ethyl 3-(4-methoxyphenyl)propanoate [3]~173.0~158.0, ~133.0, ~129.5, ~114.0~55.2~60.5, ~14.3~30.0~36.0-
Methyl 3-(4-methoxyphenyl)propanoate~173.5~158.0, ~133.0, ~129.5, ~114.0~55.2-~30.0~36.0~51.5
Ethyl 3-(4-hydroxyphenyl)propanoate~173.0~154.0, ~133.5, ~130.0, ~115.5-~60.5, ~14.3~30.0~36.5-
3-(4-methoxyphenyl)propanoic acid~179.0~158.5, ~132.5, ~129.5, ~114.0~55.2-~30.0~35.5-

Interpretation: The carbonyl carbon of the ester in Ethyl 3-(4-methoxyphenyl)propanoate appears around 173.0 ppm.[3] This is a typical value for an ester carbonyl. In the carboxylic acid analog, this signal is shifted downfield to around 179.0 ppm. The aromatic carbons show distinct signals, with the carbon attached to the methoxy group being the most deshielded among the substituted carbons. The change from a methoxy to a hydroxyl group on the aromatic ring in Ethyl 3-(4-hydroxyphenyl)propanoate results in a slight upfield shift for the carbon attached to the oxygen. The carbons of the ethyl and methyl ester groups are also clearly distinguishable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Comparative IR Data (cm⁻¹)

CompoundC=O StretchC-O Stretch (Ester/Acid)Ar-H BendingO-H Stretch (Acid/Phenol)
Ethyl 3-(4-methoxyphenyl)propanoate [3]~1735~1245, ~1170~830-
Methyl 3-(4-methoxyphenyl)propanoate~1740~1250, ~1175~830-
Ethyl 3-(4-hydroxyphenyl)propanoate~1730~1240, ~1165~830~3350 (broad)
3-(4-methoxyphenyl)propanoic acid~1710~1250, ~1175~830~3000 (very broad)

Interpretation: The most prominent feature in the IR spectrum of Ethyl 3-(4-methoxyphenyl)propanoate is the strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.[3] This band is slightly shifted in the carboxylic acid analog to around 1710 cm⁻¹ due to intermolecular hydrogen bonding. The C-O stretching vibrations of the ester and acid functionalities are also observed in the 1300-1100 cm⁻¹ region. The presence of a broad O-H stretching band is a clear indicator of the carboxylic acid or the phenol group in the respective analogs. The out-of-plane bending of the aromatic C-H bonds in the para-substituted rings gives rise to a strong absorption band around 830 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Comparative Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Ethyl 3-(4-methoxyphenyl)propanoate [3]208163, 134, 121, 91, 77
Methyl 3-(4-methoxyphenyl)propanoate[1]194163, 134, 121, 91, 77
Ethyl 3-(4-hydroxyphenyl)propanoate194149, 120, 107, 91, 77
3-(4-methoxyphenyl)propanoic acid180163, 134, 121, 91, 77

Interpretation: The molecular ion peak (M⁺) in the mass spectrum of Ethyl 3-(4-methoxyphenyl)propanoate is observed at m/z 208, corresponding to its molecular weight.[3] A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (-OCH₂CH₃), leading to an acylium ion. Another characteristic fragmentation is the McLafferty rearrangement, which for this compound would result in the loss of ethene. The base peak is often the tropylium ion at m/z 121, formed after cleavage of the bond beta to the aromatic ring and subsequent rearrangement. The fragmentation patterns of the analogs are consistent with their structures, showing losses of methoxy, hydroxyl, or the entire ester/acid group.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental technique. The following are generalized protocols for the spectroscopic analysis of small organic molecules like Ethyl 3-(4-methoxyphenyl)propanoate.

NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve 5-10 mg in 0.6 mL CDCl3 Dissolve 5-10 mg in 0.6 mL CDCl3 Filter into NMR tube Filter into NMR tube Dissolve 5-10 mg in 0.6 mL CDCl3->Filter into NMR tube Insert tube into spectrometer Insert tube into spectrometer Filter into NMR tube->Insert tube into spectrometer Lock and Shim Lock and Shim Insert tube into spectrometer->Lock and Shim Acquire Spectrum Acquire Spectrum Lock and Shim->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Peak Picking Integration & Peak Picking Baseline Correction->Integration & Peak Picking

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer to maintain a stable magnetic field.

  • Filtering: To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent and then "shim" the magnetic field to optimize its homogeneity. Standard ¹H and ¹³C NMR spectra are then acquired using appropriate pulse sequences.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

IR Spectroscopy
  • Sample Preparation: For liquid samples like Ethyl 3-(4-methoxyphenyl)propanoate, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

G Sample Introduction (GC/LC or Direct) Sample Introduction (GC/LC or Direct) Ionization (EI/ESI) Ionization (EI/ESI) Sample Introduction (GC/LC or Direct)->Ionization (EI/ESI) Mass Analysis (Quadrupole/TOF) Mass Analysis (Quadrupole/TOF) Ionization (EI/ESI)->Mass Analysis (Quadrupole/TOF) Detection Detection Mass Analysis (Quadrupole/TOF)->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum

Caption: General workflow of a mass spectrometry experiment.

  • Sample Introduction: The sample can be introduced into the mass spectrometer in various ways. For volatile and thermally stable compounds like Ethyl 3-(4-methoxyphenyl)propanoate, Gas Chromatography (GC) is a common method, which separates the components of a mixture before they enter the mass spectrometer. Alternatively, direct infusion or Liquid Chromatography (LC) can be used.

  • Ionization: Once in the spectrometer, the molecules are ionized. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation and is useful for structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique that typically produces the intact molecular ion, which is useful for determining the molecular weight.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectral data of Ethyl 3-(4-methoxyphenyl)propanoate, when compared with its structural analogs, provides a clear and detailed picture of its chemical structure. Each spectroscopic technique offers a unique piece of the puzzle, and together they allow for unambiguous identification and characterization. The subtle shifts in spectral features observed among the analogs underscore the sensitivity of these techniques to minor structural changes. This guide serves as a testament to the power of comparative spectroscopy in the field of chemical analysis and drug development, providing researchers with the foundational knowledge to interpret their own experimental data with confidence.

References

A Senior Application Scientist's Guide to Confirming Synthesized Compound Structures with 2D-NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's structure is a critical, non-negotiable step. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, it often falls short in resolving complex structures where signals overlap. This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, offering a higher level of structural detail by spreading crowded spectra into a second dimension.[1] This guide provides an in-depth, practical comparison of key 2D-NMR techniques, grounded in the principles of scientific integrity and backed by experimental insights.

The Limitations of 1D-NMR and the Power of a Second Dimension

In 1D-NMR, complex organic molecules frequently exhibit spectra with significant signal overlap, making definitive assignments of protons and carbons challenging, if not impossible. 2D-NMR overcomes this limitation by correlating nuclear spins through chemical bonds or through space, resolving ambiguities and providing a clear roadmap of the molecular architecture.[2] The transition from a one-dimensional to a two-dimensional spectrum is achieved by introducing a second time variable into the pulse sequence, which, after a double Fourier transform, generates a 2D frequency map.[3]

The Core Toolkit: A Comparative Look at Essential 2D-NMR Experiments

The selection of 2D-NMR experiments is dictated by the specific structural questions that need to be answered. Here, we compare the most common and powerful techniques used for the structural elucidation of synthesized compounds.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

Principle: The COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled, typically over two to three bonds.[4][5] The resulting spectrum displays the 1H NMR spectrum on both axes, with cross-peaks indicating which protons are coupled to each other.[5][6]

Application: COSY is often the first 2D experiment performed as it provides a clear picture of the proton spin systems within a molecule.[4] For example, in a propyl chain, COSY would show a correlation between the CH3 and the adjacent CH2, and between that CH2 and the next CH2.

Experimental Insight: While a standard COSY-90 experiment offers the best sensitivity, a COSY-45 can be advantageous for large molecules by reducing the intensity of diagonal peaks, making it easier to identify cross-peaks near the diagonal.[5] For cleaner spectra, especially with sharp singlets like methyl groups, a Double Quantum Filtered COSY (DQF-COSY) is recommended, although it comes at the cost of reduced signal intensity.[7]

HSQC (Heteronuclear Single Quantum Coherence): Directly Linking Protons to Carbons

Principle: The HSQC experiment is a heteronuclear technique that correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[8][9][10] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with each cross-peak representing a C-H bond.[7][10]

Application: HSQC is invaluable for assigning carbon signals, especially in complex molecules where the ¹³C spectrum alone is insufficient.[11] It provides a direct and unambiguous link between the proton and its attached carbon.

Experimental Insight: HSQC is a proton-detected experiment, meaning its sensitivity is dependent on the proton signal strength.[7] For samples with low concentration, increasing the number of scans or using a more sensitive indirect-detect probe can significantly improve the signal-to-noise ratio.[7]

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range Connections

Principle: The HMBC experiment is another heteronuclear technique, but unlike HSQC, it reveals long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[12][13]

Application: HMBC is arguably one of the most powerful tools for piecing together the complete carbon skeleton of a molecule. It allows for the connection of different spin systems identified by COSY and helps in placing quaternary carbons and functional groups.[7][12] For instance, the proton of a methyl group will show an HMBC correlation to the carbonyl carbon in an acetate moiety, a connection not visible in COSY or HSQC.

Experimental Insight: The HMBC experiment is optimized to detect a range of coupling constants. A common choice for the target long-range J-coupling constant is around 7-8 Hz.[7] It's crucial to remember that HMBC does not typically distinguish between two-bond and three-bond correlations, which can sometimes lead to ambiguity.[13][14]

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

Principle: The NOESY experiment is unique in that it detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.[15][16] This "through-space" interaction is known as the Nuclear Overhauser Effect (NOE).[16][17]

Application: NOESY is the primary method for determining the stereochemistry and conformation of a molecule.[15][18] For example, in a cyclic compound, NOESY can distinguish between axial and equatorial protons by showing correlations between protons on the same face of the ring.

Experimental Insight: The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it very sensitive to small changes in distance. For small molecules, NOE peaks have the opposite sign of the diagonal peaks.[3] It is also important to be aware that chemical exchange can also give rise to cross-peaks in a NOESY spectrum.[19][20] In cases of ambiguity, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be used to differentiate between NOE and exchange peaks, as they will have opposite phases.[19]

Comparative Summary of Key 2D-NMR Experiments

Experiment Type Information Provided Primary Application Key Considerations
COSY Homonuclear (¹H-¹H)Through-bond proton-proton coupling (2-3 bonds)Identifying proton spin systemsDQF-COSY can provide cleaner spectra[7]
HSQC Heteronuclear (¹H-¹³C)Direct one-bond proton-carbon correlationAssigning carbon signalsSensitivity depends on proton signal strength[7]
HMBC Heteronuclear (¹H-¹³C)Long-range proton-carbon correlation (2-4 bonds)Assembling the carbon skeletonDoes not differentiate between 2- and 3-bond correlations[13]
NOESY Homonuclear (¹H-¹H)Through-space proton-proton proximity (< 5 Å)Determining stereochemistry and conformationCan be affected by chemical exchange[19]

A Self-Validating Experimental Workflow

To ensure the integrity of your structural confirmation, a systematic and self-validating workflow is essential. This involves a logical progression of experiments where the results of one technique validate and build upon the previous ones.

G cluster_1d 1D-NMR Analysis cluster_2d 2D-NMR Elucidation cluster_final Final Structure Confirmation H1_NMR 1. ¹H-NMR C13_NMR 2. ¹³C-NMR & DEPT H1_NMR->C13_NMR Initial Proton Assignments COSY 3. COSY C13_NMR->COSY Context for Spin Systems HSQC 4. HSQC COSY->HSQC Confirm Protonated Carbons HMBC 5. HMBC HSQC->HMBC Connect Spin Systems NOESY 6. NOESY/ROESY HMBC->NOESY Confirm Stereochemistry Structure 7. Final Structure Assignment NOESY->Structure Complete Structural Data

Caption: A logical workflow for 2D-NMR based structure elucidation.

Experimental Protocol: A Step-by-Step Guide

The quality of your 2D-NMR data is directly dependent on meticulous sample preparation and proper instrument setup.

I. Sample Preparation
  • Compound Purity: Ensure the synthesized compound is of high purity. Impurities will complicate the spectra and can lead to misinterpretation. It is recommended to run a preliminary ¹H-NMR to assess purity.[21]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. The solvent choice can also affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Concentration: The required concentration depends on the specific experiment and the sensitivity of the NMR spectrometer. For HSQC and HMBC on less sensitive instruments, a higher concentration (e.g., 25-30 mg/mL) is often necessary to obtain good data in a reasonable time.[7]

  • Sample Filtration: If there is any undissolved material, filter the sample to prevent issues with spectral quality.[7]

II. Data Acquisition
  • Initial 1D Spectra: Always acquire a standard ¹H-NMR and, if feasible, a ¹³C-NMR spectrum of the sample.[21] These spectra are crucial for setting the correct spectral widths for the 2D experiments and serve as references for the final assignments.

  • Tuning and Matching: The NMR probe must be properly tuned and matched for the nuclei being observed (e.g., ¹H and ¹³C for an HSQC).[21] This step is critical for maximizing sensitivity.

  • Setting Up the 2D Experiment: Modern NMR software has predefined parameter sets for most common 2D experiments.[21] The key parameters to optimize are the spectral widths in both dimensions, the number of increments in the indirect dimension (which determines the resolution), and the number of scans (which affects the signal-to-noise ratio).

  • Running the Experiments: The acquisition time for 2D-NMR experiments can range from minutes to several hours, depending on the experiment, sample concentration, and desired resolution.

III. Data Processing and Interpretation
  • Fourier Transformation: The raw data (Free Induction Decay or FID) is processed using a Fourier transform in both dimensions to generate the 2D spectrum.

  • Phasing and Baseline Correction: The spectrum must be properly phased and the baseline corrected to ensure accurate peak picking and integration.

  • Interpretation: Begin the interpretation process by following the logical workflow outlined above. Start with the COSY to identify spin systems, then use the HSQC to assign the carbons directly attached to protons. Use the HMBC to connect the different fragments and place quaternary carbons. Finally, use the NOESY to confirm the stereochemistry.

Troubleshooting Common Artifacts

Even with careful setup, artifacts can appear in 2D-NMR spectra. Being able to recognize and address them is a crucial skill.

  • t1 Noise: This appears as streaks or noise parallel to the F1 axis, often centered on intense signals like the residual solvent peak. It can be minimized by proper phasing and increasing the number of scans.

  • Quadrature Images: These are ghost peaks that appear symmetrically with respect to the center of the spectrum. They are more common in older spectrometers and can be reduced by acquiring an even number of scans.[22]

  • Truncation Artifacts ('Sinc Wiggles'): These appear as oscillations on either side of intense peaks and are caused by an acquisition time that is too short.[23] Increasing the acquisition time can resolve this issue.

G cluster_problem Common 2D-NMR Problems cluster_cause Potential Causes cluster_solution Solutions Low_SN Low Signal-to-Noise Low_Conc Low Concentration Low_SN->Low_Conc Artifacts Spectral Artifacts Incorrect_Params Incorrect Parameters Artifacts->Incorrect_Params Poor_Resolution Poor Resolution Short_Acq_Time Short Acquisition Time Poor_Resolution->Short_Acq_Time Poor_Shimming Poor Shimming Poor_Resolution->Poor_Shimming Increase_Scans Increase Scans Low_Conc->Increase_Scans Optimize_Params Optimize Parameters Incorrect_Params->Optimize_Params Increase_Acq_Time Increase Acquisition Time Short_Acq_Time->Increase_Acq_Time Re_shim Re-shim Magnet Poor_Shimming->Re_shim

Caption: A troubleshooting guide for common 2D-NMR issues.

Conclusion: The Gold Standard in Structure Confirmation

In the realm of drug discovery and chemical research, 2D-NMR spectroscopy stands as a "gold standard" for the unambiguous structural elucidation of synthesized compounds.[24] By providing a multi-faceted view of the molecular architecture through bond and through space correlations, these techniques empower researchers to move forward with confidence in their chemical matter. A logical, stepwise application of COSY, HSQC, HMBC, and NOESY, coupled with meticulous experimental practice, forms a self-validating system that ensures the scientific integrity of the structural assignment. As spectrometer technology and pulse sequences continue to evolve, the role of 2D-NMR in accelerating pharmaceutical research and development will only become more profound.[1][25]

References

A Senior Application Scientist's Guide to Comparing the Biological Activity of Fluorinated vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design. This guide offers an in-depth comparison of fluorinated and non-fluorinated analogs, providing both the theoretical underpinnings and the practical experimental frameworks necessary for researchers, scientists, and drug development professionals to rigorously evaluate the impact of this unique halogen. We will explore how the introduction of fluorine can profoundly alter a molecule's metabolic stability, binding affinity, membrane permeability, and fundamental physicochemical properties, thereby shaping its overall biological activity and therapeutic potential.

The Strategic Role of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for fine-tuning the characteristics of a drug candidate.[1][2] Its small van der Waals radius (1.47 Å) allows it to often act as a hydrogen isostere (1.20 Å), minimizing steric hindrance while introducing significant electronic changes.[2] The exceptional strength of the carbon-fluorine (C-F) bond (approximately 109 kcal/mol) is a key factor in enhancing metabolic stability.[3] Judicious placement of fluorine can modulate pKa, alter molecular conformation, and influence lipophilicity, all of which have downstream effects on a compound's pharmacokinetic and pharmacodynamic profile.[1][4][5]

This guide will dissect these effects through the lens of comparative analysis, providing the experimental tools to validate the impact of fluorination.

Metabolic Stability: Resisting the Body's Defenses

One of the most common and impactful applications of fluorination is to enhance a drug's metabolic stability.[2][] Many drug candidates fail due to rapid clearance by cytochrome P450 (CYP) enzymes in the liver, which often hydroxylate metabolically labile C-H bonds.[7] Replacing a vulnerable hydrogen with a fluorine atom can effectively block this metabolic "soft spot," prolonging the drug's half-life and increasing its bioavailability.[3][7][8]

Visualizing Metabolic Blocking

The following diagram illustrates the concept of using fluorine to prevent oxidative metabolism at a vulnerable position on an aromatic ring.

cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Parent_H Drug-R-H Metabolite_H Drug-R-OH (Metabolite) Parent_H->Metabolite_H CYP450 Oxidation Parent_F Drug-R-F No_Metabolism Metabolism Blocked Parent_F->No_Metabolism C-F bond resists oxidation Increased_Stability Enhanced Metabolic Stability Increased Half-Life No_Metabolism->Increased_Stability

Caption: Fluorine as a metabolic shield.

Experimental Protocol: Liver Microsomal Stability Assay

This assay is a gold standard for assessing a compound's susceptibility to Phase I metabolism by liver enzymes.[9][10][11]

Objective: To compare the rate of metabolism of a fluorinated analog versus its non-fluorinated counterpart when incubated with human liver microsomes (HLM).

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Step-by-Step Methodology: [8][12][13]

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO) and then dilute them in acetonitrile to an intermediate concentration (e.g., 125 µM).[12]

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl2, and the NADPH regenerating system.[12] Add the liver microsomal protein to a final concentration of 0.4-0.5 mg/mL.[12][13]

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the test compounds to a final concentration of 1-2 µM.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard to the respective wells.[8][13] The acetonitrile will precipitate the proteins and halt the enzymatic activity.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 5,500-10,000 x g) for 10 minutes to pellet the precipitated proteins.[8][12]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Presentation: Comparative Metabolic Stability
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Analog A (Non-Fluorinated) 1546.2
Analog B (Fluorinated) > 60< 11.5

Fictional data for illustrative purposes.

Binding Affinity: Enhancing Potency and Selectivity

Fluorination can significantly enhance a ligand's binding affinity for its target protein.[2][4] This can occur through several mechanisms:

  • Direct Interactions: The polarized C-F bond can participate in favorable electrostatic interactions or form non-classical hydrogen bonds with backbone amides or other polar residues in the binding pocket.

  • Conformational Control: The steric and electronic properties of fluorine can induce a specific molecular conformation that is more favorable for binding.[1]

  • Modulation of pKa: By altering the pKa of a nearby ionizable group, fluorine can influence the charge state of the ligand, which is often critical for binding.[8][14]

Experimental Protocol: Radioligand Binding Assay (Competition)

This assay measures the affinity of a test compound by quantifying its ability to compete with a known radioligand for binding to a receptor.[15][16]

Objective: To determine the inhibition constant (Ki) of a fluorinated analog and its non-fluorinated counterpart for a specific receptor.

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radioligand with known affinity (e.g., ³H- or ¹²⁵I-labeled)

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Assay buffer

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation fluid and a scintillation counter

Step-by-Step Methodology: [16][17]

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds. Prepare the receptor membranes, assay buffer, and a fixed concentration of the radioligand (typically at or near its dissociation constant, Kd).

  • Reaction Setup: In a 96-well plate, set up reactions for:

    • Total Binding: Radioligand + receptor membranes.

    • Non-specific Binding: Radioligand + receptor membranes + a high concentration of a known unlabeled ligand.

    • Competition: Radioligand + receptor membranes + serial dilutions of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (time and temperature are target-dependent).

  • Separation: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Punch out the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinity
CompoundIC50 (nM)Ki (nM)
Analog A (Non-Fluorinated) 12065
Analog B (Fluorinated) 2513.5

Fictional data for illustrative purposes.

Membrane Permeability: Getting to the Target

A drug's ability to cross biological membranes is crucial for its absorption and distribution. Fluorination can modulate lipophilicity, a key determinant of passive diffusion.[][8] While a single fluorine substitution often slightly increases lipophilicity, polyfluorination (e.g., a -CF3 group) can sometimes decrease it due to the polarity of the C-F bonds.[] This allows for fine-tuning of a compound's permeability profile.[]

Visualizing the Permeability Workflow

The following diagram outlines the workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA), a common method for assessing passive diffusion.

cluster_workflow PAMPA Workflow prep 1. Prepare lipid membrane on filter plate load_donor 2. Add test compound to Donor Plate prep->load_donor assemble 3. Assemble Sandwich: Donor Plate on Acceptor Plate (buffer) load_donor->assemble incubate 4. Incubate (allow diffusion) assemble->incubate analyze 5. Quantify compound in Donor and Acceptor wells (LC-MS/MS or UV-Vis) incubate->analyze calculate 6. Calculate Permeability Coefficient (Pe) analyze->calculate

Caption: PAMPA experimental workflow.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.[14][18][19]

Objective: To compare the passive permeability of a fluorinated analog and its non-fluorinated counterpart.

Materials:

  • PAMPA "sandwich" system (96-well filter donor plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds

  • UV-Vis plate reader or LC-MS/MS system

Step-by-Step Methodology: [19][20][21]

  • Membrane Coating: Carefully coat the filter of each well in the donor plate with the artificial membrane solution (e.g., 5 µL) and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS).

  • Prepare Donor Plate: Add solutions of the test compounds (e.g., 200 µL) to the wells of the coated donor plate.

  • Assemble and Incubate: Place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - C_A / C_equ)] * (V_D * V_A) / ((V_D + V_A) * A * t) Where C_A is the concentration in the acceptor well, C_equ is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Note: For compounds that may be substrates of efflux transporters, a Caco-2 permeability assay is recommended as it provides a more biologically relevant model, accounting for both passive and active transport mechanisms.[4][][22][23][24]

Data Presentation: Comparative Permeability
CompoundPermeability Coefficient (Pe, 10⁻⁶ cm/s)Classification
Analog A (Non-Fluorinated) 0.8Low
Analog B (Fluorinated) 5.2High

Fictional data for illustrative purposes.

Physicochemical Properties: The Impact on pKa

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[14][25] For a basic amine, this increased acidity (lower pKa) means it will be less protonated at physiological pH. This can be advantageous, as the more neutral form of a drug is generally better able to cross cell membranes.[2] Modulating pKa can therefore be a powerful strategy to improve oral absorption and bioavailability.[8]

Experimental Protocol: pKa Determination by Potentiometric Titration

This is a classic and reliable method for determining the pKa of a compound.[5]

Objective: To experimentally determine and compare the pKa values of the ionizable groups in fluorinated and non-fluorinated analogs.

Materials:

  • Test compounds

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Standardized solutions of acid (0.1 M HCl) and base (0.1 M NaOH)

  • Inert gas (e.g., nitrogen)

  • Constant ionic strength solution (e.g., 0.15 M KCl)

Step-by-Step Methodology: [5]

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a solution of constant ionic strength. Purge the solution with nitrogen to remove dissolved CO2.

  • Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

  • Titration: Slowly titrate the solution with the standardized acid or base. For a basic compound, you would titrate with HCl. For an acidic compound, you would titrate with NaOH.

  • Data Collection: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Identify the inflection point(s) on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the midpoint of the buffer region on the titration curve.

    • Perform at least three replicate titrations to ensure accuracy.

Data Presentation: Comparative pKa Values
CompoundFunctional GroupExperimental pKa
Analog A (Non-Fluorinated) Aromatic Amine8.9
Analog B (Fluorinated) Aromatic Amine7.5

Fictional data for illustrative purposes.

Conclusion

The introduction of fluorine is a nuanced yet powerful strategy in drug discovery that requires careful, empirical evaluation. As this guide demonstrates, fluorination can bestow significant advantages in metabolic stability, binding affinity, and membrane permeability. However, these effects are highly context-dependent, varying with the position and degree of fluorination. By employing the rigorous experimental protocols detailed herein—from microsomal stability and binding assays to permeability studies and pKa determination—researchers can systematically dissect the impact of fluorination. This comparative approach enables data-driven decisions, transforming the art of medicinal chemistry into a more predictive science and ultimately paving the way for the development of safer and more effective therapeutics.

References

A Comparative Guide to the Purity Assessment of Synthesized Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a synthetic intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.[1][2] This guide focuses on Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, a substituted phenylpropanoate derivative. Compounds of this class are valuable building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of complex therapeutic agents.[3]

Given its role, establishing a robust, validated analytical strategy to assess the purity of this intermediate is critical. This document provides an in-depth guide to the primary method of choice, High-Performance Liquid Chromatography (HPLC), and compares its performance with orthogonal techniques essential for a comprehensive purity profile. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative framework to guide researchers in selecting the appropriate tools for their analytical challenges.

Part 1: The Gold Standard: Reversed-Phase HPLC for Primary Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for the purity analysis of non-volatile and thermally unstable compounds, making it the ideal starting point for our target molecule.[4][5] Specifically, Reversed-Phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, is perfectly suited for retaining and separating our moderately polar analyte from potential impurities.[6]

The 'Why': Rationale for Method Development

A successful HPLC method is not a matter of chance but of deliberate, science-driven choices.

  • Column Selection (The Separation Engine): A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC. The long alkyl chains provide a highly hydrophobic stationary phase, promoting retention of our phenylpropanoate derivative through hydrophobic interactions with the aromatic ring and ethyl chain. A modern, end-capped, high-purity silica-based C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is selected to minimize peak tailing caused by silanol interactions and to provide a balance between resolution and backpressure.

  • Mobile Phase Selection (The Driving Force): The choice of mobile phase dictates the elution of the analyte. A gradient elution using water and a water-miscible organic solvent is optimal for separating compounds with a range of polarities, which is typical for a crude synthetic product.

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (reducing backpressure) and lower UV cutoff, ensuring a cleaner baseline.

    • Aqueous Modifier: The inclusion of an acid, such as 0.1% formic acid, is critical. It serves to protonate any free silanol groups on the stationary phase, further reducing peak tailing. More importantly, it maintains the analyte and any acidic or basic impurities in a single ionic state, preventing peak splitting and ensuring sharp, symmetrical peaks.[7]

  • Detector Selection (The Eye): A Photodiode Array (PDA) detector is superior to a simple UV detector. While the methoxyphenyl chromophore ensures strong UV absorbance (likely around 225 nm and 274 nm), a PDA detector captures the entire UV-Vis spectrum for each peak. This is invaluable for:

    • Peak Purity Analysis: Assessing if a single chromatographic peak consists of more than one co-eluting compound.

    • Impurity Identification: Providing preliminary spectral information to help characterize unknown impurities.

Experimental Protocol: RP-HPLC-PDA Method

This protocol is designed as a self-validating system, with system suitability tests built in to ensure reliable performance.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the synthesized sample at the same concentration (100 µg/mL) in the diluent.

  • Chromatographic Conditions:

    Parameter Setting
    Column C18, 150 x 4.6 mm, 3.5 µm
    Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in Acetonitrile
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detection PDA Detector, 225 nm (Acquisition Range: 200-400 nm)

    | Gradient | 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |

  • Run Sequence & System Suitability:

    • Inject diluent (blank) to ensure no system contamination.

    • Inject the Standard Solution six times consecutively.

    • Calculate the Relative Standard Deviation (%RSD) for the peak area and retention time. The acceptance criterion is typically ≤2.0%.[8]

    • Verify other system suitability parameters (e.g., tailing factor < 2.0, theoretical plates > 2000).

    • Inject the Sample Solution.

  • Data Analysis:

    • Calculate purity using the area normalization method: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

    • Identify and quantify any impurities that are ≥ 0.05% of the total area.

Method Validation: The Cornerstone of Trustworthiness

To ensure the method is fit for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[9] This process provides documented evidence of the method's reliability.[10]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities.Peak for the main component is resolved from all impurity peaks (Resolution > 1.5).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) > 0.999 over a specified range (e.g., 50-150% of target conc.).
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0-102.0%.
Precision To demonstrate the method's repeatability and intermediate precision.%RSD for multiple preparations should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of ~10:1; %RSD ≤ 10%.[11]

Part 2: Comparison with Orthogonal and Complementary Techniques

While HPLC-PDA is powerful, a multi-faceted approach is often necessary for complete impurity profiling.[2] Orthogonal methods, which separate compounds based on different chemical principles, provide a more complete picture.

Alternative 1: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS represents a significant evolution from HPLC, offering superior resolution, speed, and, most importantly, the specificity of mass detection.[4][5]

Why UPLC-MS? The Causality:

  • Higher Resolution & Speed: UPLC systems use columns with smaller particles (<2 µm), providing much higher separation efficiency and allowing for significantly faster analyses without sacrificing resolution.

  • Unambiguous Identification: The mass spectrometer (MS) acts as a highly specific detector, providing the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This allows for the confident identification of known impurities and the structural elucidation of unknown ones, something a PDA detector cannot do. This is critical for distinguishing between isomers or identifying impurities that co-elute with the main peak.[11]

Comparison_HPLC_vs_UPLCMS cluster_hplc HPLC-PDA cluster_uplcms UPLC-MS hplc_node Standard Resolution (3-5 µm particles) ~20-30 min run time Identifies by Retention Time & UV Spectrum uplc_node uplc_node hplc_node->uplc_node Improved Performance uplc_node->hplc_node Higher Cost & Complexity

Caption: Logical comparison of HPLC-PDA and UPLC-MS attributes.

Comparative Data Summary:

FeatureHPLC-PDAUPLC-MSAdvantage of UPLC-MS
Primary Separation HydrophobicityHydrophobicity(Same Principle)
Peak Resolution GoodExcellentBetter separation of closely eluting impurities.
Analysis Time 20-30 minutes2-10 minutesHigher throughput.
Sensitivity Good (ng level)Excellent (pg level)Superior for detecting trace-level impurities.
Identification Retention time, UV SpectrumRetention time, UV, Mass (m/z)Confident identification of unknowns and isomers.
Cost & Complexity LowerHigherHPLC is more accessible for routine QC.
Alternative 2: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

The synthesis of this compound likely involves organic solvents (e.g., DMF, Toluene, Ethyl Acetate).[12] These volatile organic compounds (VOCs) are critical impurities that cannot be analyzed by HPLC. Gas Chromatography (GC) is the premier technique for analyzing volatile components.[2][4]

Why Headspace GC-MS? The Causality:

  • Volatility Requirement: GC requires the sample to be volatile. Direct injection of the non-volatile phenylpropanoate would contaminate the system.

  • Headspace Sampling: This technique involves heating the sample in a sealed vial, allowing the volatile residual solvents to partition into the gas phase (the "headspace"). An aliquot of this gas is then injected into the GC, leaving the non-volatile API behind.

  • Separation & Detection: The GC separates the solvents based on their boiling points and interaction with the column's stationary phase. The MS detector provides positive identification of each solvent.

Analytical_Workflow cluster_purity Purity & Impurity Profiling cluster_solvents Residual Solvent Analysis start Synthesized Compound Ethyl 3-(2-Fluoro-4- methoxyphenyl)propanoate hplc Primary Purity Check RP-HPLC-PDA start->hplc Non-volatile analysis gcms Volatile Impurities Headspace GC-MS start->gcms Volatile analysis uplcms Impurity ID & High Resolution UPLC-MS hplc->uplcms If unknown peaks or poor resolution report Comprehensive Purity Report hplc->report uplcms->report gcms->report

Caption: Comprehensive analytical workflow for purity assessment.

Conclusion: An Integrated Strategy for Complete Purity Assurance

The purity assessment of a critical pharmaceutical intermediate like this compound cannot rely on a single analytical technique. This guide demonstrates that while a validated RP-HPLC-PDA method serves as a robust and reliable foundation for routine quality control, it represents only one piece of the puzzle.

A comprehensive and trustworthy purity profile is achieved through an integrated strategy:

  • Primary Quantification: Employ a validated RP-HPLC-PDA method for routine purity determination and quantification of known impurities.

  • Enhanced Specificity: Utilize UPLC-MS during method development and for investigating any unknown peaks or out-of-specification results to gain unambiguous identification of impurities.

  • Volatile Impurity Control: Systematically analyze batches for residual solvents using Headspace GC-MS , as these are invisible to liquid chromatography methods.

By combining these orthogonal techniques, researchers and drug development professionals can build a complete and defensible analytical data package, ensuring the quality, safety, and reliability of their synthetic intermediates and, ultimately, the final pharmaceutical product.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate. As a fluorinated aromatic ester, this compound requires meticulous handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical handling.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with specific hazards that dictate its disposal pathway. The primary causality for its designation as regulated hazardous waste stems from its irritant properties and its chemical structure as a halogenated organic compound.

Based on data for structurally similar compounds, the following hazards are identified:

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Direct contact with skin, eyes, and inhalation of vapors must be strictly avoided.

  • Environmental Persistence: Fluorinated organic compounds, like this one, can be persistent in the environment. The carbon-fluorine bond is exceptionally strong, making these molecules resistant to natural degradation[2]. Improper disposal, such as drain disposal, could lead to long-term environmental contamination. Therefore, it must never be discharged into the sewer system[3][4].

  • Reactivity: While stable under normal conditions, it is incompatible with strong oxidizing agents[5]. Mixing with incompatible waste streams could lead to hazardous reactions.

Hazard ClassificationGHS CodeDescriptionPrimary Mitigation Strategy
Skin IrritationH315Causes redness, itching, or inflammation upon contact.Wear appropriate chemical-resistant gloves and a lab coat.
Eye IrritationH319Can cause serious, potentially damaging, eye irritation.Wear chemical splash goggles or a face shield.
Respiratory IrritationH335Inhalation of vapors or mists may irritate the respiratory tract.Handle exclusively in a certified chemical fume hood.

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before the first drop of waste is generated, establishing a safe handling protocol is paramount. This protocol acts as a self-validating system to prevent exposure.

Required PPE:

  • Eye and Face Protection: Chemical splash-resistant safety goggles are mandatory. For larger quantities, a full-face shield is recommended[6].

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use. If contamination is suspected, change gloves immediately[7].

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure closed-toe shoes are worn to protect from potential spills[7].

Safe Handling for Disposal: All transfers of this compound to a waste container must be performed within a certified chemical fume hood to minimize inhalation exposure[8]. Ensure proper ventilation and have spill control materials readily available.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic workflow. Each step is designed to ensure safety, regulatory compliance, and proper final treatment of the waste. All laboratory chemicals should be treated as hazardous waste unless specifically confirmed otherwise by your institution's Environmental Health and Safety (EHS) department[3][9].

G cluster_0 Disposal Workflow A Step 1: Waste Segregation Identify as Halogenated Organic Waste B Step 2: Container Selection Use a compatible, sealed container A->B Causality: Prevents hazardous reactions and ensures proper treatment. C Step 3: Waste Accumulation & Labeling Add waste and label immediately B->C Causality: Prevents leaks and ensures compliance (OSHA). D Step 4: Secure Storage (SAA) Store in a designated Satellite Accumulation Area C->D Causality: Ensures accurate identification and hazard communication. E Step 5: Arrange Final Disposal Contact EHS for waste pickup D->E Causality: Safe, compliant temporary storage before pickup.

Caption: Workflow for the compliant disposal of chemical waste.

Step 1: Waste Segregation

  • Protocol: This compound is a fluorinated (halogenated) organic material. It must be collected in a waste container specifically designated for Halogenated Organic Waste [7].

  • Causality: Halogenated waste requires high-temperature incineration in specialized facilities to ensure complete destruction and prevent the formation of toxic dioxins or furans[6][7]. Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream. Never mix incompatible waste types, such as acids with bases or oxidizers with organic materials[10].

Step 2: Container Selection and Preparation

  • Protocol:

    • Select a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE, or glass) that will not react with or be degraded by the waste[9][11].

    • Ensure the container is in excellent condition, free of cracks or residue[7].

    • The container must have a secure, leak-proof, screw-top cap[7][10].

  • Causality: A proper container is the primary barrier to prevent leaks and fugitive vapor emissions, protecting both lab personnel and the environment[11].

Step 3: Waste Accumulation and Labeling

  • Protocol:

    • The moment the first drop of waste is added, the container must be labeled[7].

    • The label must, at a minimum, include the words "Hazardous Waste" [7].

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes[7]. For example:

      • This compound (~60%)

      • Dichloromethane (~40%)

    • Clearly indicate the relevant hazards (e.g., "Irritant")[7].

    • Keep the container tightly closed at all times, except when actively adding waste[3][7].

  • Causality: Accurate labeling is a critical safety and regulatory requirement. It ensures that anyone handling the container understands its contents and associated dangers, and it is required by waste disposal vendors to determine the correct final disposal method.

Step 4: Secure Storage in a Satellite Accumulation Area (SAA)

  • Protocol:

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation[9][10].

    • The SAA should be a secondary containment unit (like a large tray) to contain any potential leaks[7].

    • Store away from ignition sources and incompatible materials[7].

    • Your lab must not exceed the storage limit of 55 gallons for hazardous waste in the SAA[9].

  • Causality: The SAA provides a controlled, compliant, and safe location for the temporary storage of hazardous waste, preventing accidental spills and unauthorized access.

Step 5: Arranging for Final Disposal

  • Protocol: Once the container is full (do not fill beyond 90% capacity to allow for expansion), or when the waste is no longer being generated, contact your institution's EHS department to schedule a pickup[7][9].

  • Causality: Final treatment and disposal of hazardous waste must be performed by licensed professionals at permitted facilities to comply with federal, state, and local regulations like the Resource Conservation and Recovery Act (RCRA)[11].

Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.

G Start Empty Container of This compound Rinse Triple-rinse with a suitable solvent (e.g., ethanol, acetone) Start->Rinse Collect Collect all rinsate as Halogenated Hazardous Waste Rinse->Collect Deface Deface or remove all original chemical labels Collect->Deface Dispose Dispose of container in regular or glass trash Deface->Dispose

Caption: Decision workflow for decontaminating empty chemical containers.

Protocol for Empty Containers:

  • Triple Rinse: Rinse the empty container three consecutive times with a small amount of a suitable solvent (one that can dissolve the chemical residue)[3].

  • Collect Rinsate: This rinsate is now considered hazardous waste. It must be collected and added to your designated Halogenated Organic Waste container[3]. Do not pour the rinsate down the drain.

  • Deface Labels: Completely remove or thoroughly deface all hazardous chemical labels on the rinsed container[3].

  • Final Disposal: Once triple-rinsed and defaced, the container can be disposed of in the appropriate regular trash or recycling bin, with the cap removed[3].

Disposal of Contaminated Solids: Any solid materials, such as absorbent pads used for spills, contaminated gloves, or weighing paper, must be collected in a clearly labeled, sealed bag or container and disposed of as solid hazardous waste through your EHS department.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[1].

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbent material and any contaminated soil into a sealed, labeled container for hazardous waste disposal. Prevent the spill from entering drains or waterways[1]. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

An In-Depth Technical Guide to the Safe Handling of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate. The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties, making a thorough understanding of potential hazards and safety measures paramount.[1] Adherence to these guidelines is critical for ensuring personal safety, maintaining experimental integrity, and minimizing environmental impact.

Hazard Identification and Risk Assessment

This compound is a fluorinated aromatic ester. While specific toxicity data for this exact compound is limited, a safety data sheet for the structurally similar isomer, Ethyl 3-(3-fluoro-4-methoxyphenyl)propanoate, identifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, a conservative approach assuming similar hazards is warranted.

Primary Hazards:

  • Eye Contact: May cause serious eye irritation, characterized by redness, pain, or severe damage.[2]

  • Skin Contact: Causes skin irritation, which can manifest as itching, scaling, reddening, or blistering.[2]

  • Inhalation: May cause irritation of the lungs and respiratory system.[2]

  • Ingestion: Harmful if swallowed.[3]

Due to the presence of the fluoro-aromatic group, thermal decomposition can generate hazardous substances, including carbon oxides and potentially hydrogen fluoride (HF).[4][5] The strong carbon-fluorine bond makes these compounds thermally stable, but incomplete combustion during a fire or improper incineration can release toxic byproducts.[6]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical, mitigating the risk of exposure. The following equipment must be used during all handling procedures.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldEssential to protect eyes from splashes.[2] Goggles must provide a complete seal around the eyes. A face shield worn over goggles is required when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[1][7]
Hand Protection Nitrile or Butyl Rubber Gloves (Double-Gloving)Nitrile gloves offer good resistance to a range of chemicals, including esters.[7][8] Double-gloving is strongly recommended to provide an extra layer of protection against potential contamination or glove failure.[8] For prolonged or high-exposure tasks, butyl rubber gloves may offer superior protection.[7] Always consult the glove manufacturer's compatibility chart.
Body Protection Chemical-Resistant Laboratory Coat & ApronA long-sleeved, chemical-resistant lab coat is required to protect skin and personal clothing from incidental contact and small spills.[8] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9]
Respiratory Protection Use in a Chemical Fume HoodAll handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors, which may cause respiratory irritation.[2][10] A respirator is typically not required under these conditions, but a risk assessment should be performed if there is potential for aerosol generation outside of a fume hood.[11]
Foot Protection Closed-Toe ShoesPrevents injuries from dropped objects or spills.[8]

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing exposure and preventing accidents.

Pre-Handling and Storage
  • Procurement and Verification: Upon receipt, verify the container label matches the order. Inspect for any damage or leaks.

  • Designated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][12] The container must be kept tightly closed.[13]

  • Documentation Review: Before first use, thoroughly review the Safety Data Sheet (SDS). Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.[1]

Experimental Workflow: Preparation and Use

The following diagram illustrates the standard workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Don PPE (Goggles, Face Shield, Gloves, Lab Coat) B 2. Verify Fume Hood is Operational A->B C 3. Assemble All Necessary Equipment B->C D 4. Carefully Open Container C->D E 5. Weigh/Measure Required Amount D->E F 6. Perform Chemical Reaction or Preparation E->F G 7. Securely Close Primary Container F->G H 8. Decontaminate Work Surface G->H I 9. Segregate & Label Chemical Waste H->I J 10. Doff & Dispose of Contaminated Gloves I->J K 11. Wash Hands Thoroughly J->K

Caption: Standard operational workflow for handling the compound.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action is critical in an emergency.

Spill Response

The appropriate response depends on the size and location of the spill.[14]

G Spill Spill Occurs Assess Assess Spill: - Size < 100mL? - Contained in Fume Hood? - No immediate fire hazard? Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Yes MajorSpill Major Spill Assess->MajorSpill No AlertMinor 1. Alert immediate lab personnel MinorSpill->AlertMinor Evacuate 1. Alert everyone and evacuate the area immediately MajorSpill->Evacuate Absorb 2. Contain with inert absorbent (e.g., vermiculite, sand) AlertMinor->Absorb Collect 3. Collect residue into a sealed, labeled waste container Absorb->Collect DecontaminateMinor 4. Decontaminate area with soap and water Collect->DecontaminateMinor Confine 2. Close doors to confine vapors Evacuate->Confine Call 3. Call Emergency Response (e.g., 911) and EHS Confine->Call Report 4. Report incident to supervisor Call->Report

Caption: Decision workflow for chemical spill response.

Minor Spill Cleanup (Inside a Fume Hood):

  • Alert Personnel: Notify others in the immediate area.[15]

  • Containment: Use an inert absorbent material like vermiculite, sand, or commercial spill pads to dike and absorb the spill.[14][16] Start from the outside and work inward.

  • Collection: Carefully scoop the absorbed material into a designated, leak-proof container.[15]

  • Decontamination: Clean the spill surface with soap and water. Collect the rinse water for disposal if the chemical is highly toxic.[15]

  • Disposal: Label the container as hazardous waste and dispose of it according to institutional guidelines.[14]

Major Spill Cleanup (Outside a Fume Hood or >100 mL):

  • Evacuate: Immediately alert all personnel and evacuate the laboratory.[15]

  • Confine: Close the laboratory doors to contain vapors.[15]

  • Report: Call your institution's emergency response team and/or 911. Provide details on the chemical identity, quantity, and location.[15]

  • Secure: Prevent unauthorized entry into the area.

First Aid Measures

Immediate action is required in case of personal exposure.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing while flushing. If skin irritation occurs or persists, seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Call a poison center or doctor immediately.[13]

Disposal Plan

Proper segregation and disposal of waste are crucial to protect human health and the environment.[1]

  • Liquid Waste: Collect all reaction mixtures, solvent washes, and contaminated cleaning solutions containing this compound into a clearly labeled, compatible hazardous waste container.[8] Do not mix with incompatible waste streams.[1]

  • Solid Waste: Dispose of all contaminated disposable PPE (gloves, aprons), absorbent materials, and empty chemical containers in a designated solid hazardous waste stream.[8][17]

  • Disposal Method: Due to the fluorinated nature of the compound, disposal will likely involve high-temperature incineration at a licensed hazardous waste facility.[6][18] Landfilling in a designated hazardous waste landfill is another possibility, but incineration is preferred to ensure complete destruction of the "forever chemical" components.[18][19] Never dispose of this chemical down the drain or in general trash.[2][20]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.